molecular formula C10H21OH<br>C10H22O B128192 Isodecanol CAS No. 55505-26-5

Isodecanol

Cat. No.: B128192
CAS No.: 55505-26-5
M. Wt: 158.28 g/mol
InChI Key: PLLBRTOLHQQAQQ-UHFFFAOYSA-N
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Description

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylnonan-1-ol
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InChI

InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3
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InChI Key

PLLBRTOLHQQAQQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCO
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Molecular Formula

C10H22O, C10H21OH
Record name ISODECYL ALCOHOL
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DSSTOX Substance ID

DTXSID3058660
Record name 8-Methyl-1-nonanol
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Molecular Weight

158.28 g/mol
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Physical Description

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

428 °F at 760 mmHg (USCG, 1999), 220 °C
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Flash Point

220 °F (USCG, 1999), 220 °F, 104 °C o.c.
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Solubility

Insoluble in water, Solubility in water, g/100ml: 2.5
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Density

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84
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Vapor Density

5.5 (AIR= 1), Relative vapor density (air = 1): 5.5
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Vapor Pressure

0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13
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Impurities

By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols
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Color/Form

Colorless liquid

CAS No.

25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5
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Melting Point

less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C
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Foundational & Exploratory

Isodecanol (CAS 25339-17-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecanol, identified by CAS number 25339-17-7, is a branched-chain ten-carbon fatty alcohol. It is a colorless, viscous liquid with a mild odor, characterized by its excellent solubility in organic solvents and low solubility in water.[1] Primarily synthesized through the oxo process, this compound is a crucial industrial intermediate.[2] Its major applications lie in the production of plasticizers, particularly diisodecyl phthalate (DIDP), lubricants, and surfactants.[3][4] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, analytical methodologies, key applications with relevant experimental protocols, and a summary of its toxicological profile.

Physicochemical Properties

This compound is a mixture of isomers, which influences its physical properties. The data presented below is a compilation from various sources and represents the typical characteristics of this industrial chemical.

PropertyValueReferences
Molecular Formula C₁₀H₂₂O[5]
Molecular Weight 158.28 g/mol [5]
Appearance Colorless, viscous liquid[1][6]
Odor Mild, characteristic alcohol odor[6][7]
Boiling Point 215-225 °C at 760 mmHg[8]
Melting Point -60 °C[2]
Flash Point 95 °C[2]
Density 0.838 g/mL at 20 °C[2]
Vapor Pressure 0.02 mmHg at 25 °C[7]
Solubility in Water Insoluble[7]
Solubility in Organic Solvents Highly soluble in most organic solvents[5]
logP (o/w) 3.740 (estimated)[9]

Synthesis of this compound

The primary industrial route for the synthesis of this compound is the oxo process , also known as hydroformylation.[2] This process involves the reaction of nonenes (a mixture of C9 olefins) with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, followed by hydrogenation of the resulting aldehydes.[2]

The overall process can be visualized as a two-step sequence:

G Nonenes Nonenes (C9H18) Hydroformylation Hydroformylation (Oxo Reaction) Nonenes->Hydroformylation Syngas Synthesis Gas (CO + H2) Syngas->Hydroformylation Isodecyl_Aldehydes Isodecyl Aldehydes (C10H20O) Hydroformylation->Isodecyl_Aldehydes Hydrogenation Hydrogenation Isodecyl_Aldehydes->Hydrogenation This compound This compound (C10H22O) Hydrogenation->this compound Catalyst1 Cobalt or Rhodium Catalyst Catalyst1->Hydroformylation Catalyst2 Hydrogenation Catalyst (e.g., Nickel) Catalyst2->Hydrogenation H2 Hydrogen (H2) H2->Hydrogenation

Figure 1: Synthesis of this compound via the Oxo Process.
Experimental Protocol: General Principles of the Oxo Process

While specific industrial protocols are proprietary, the following outlines the general methodology based on publicly available information from patents and technical literature.[1][7]

1. Hydroformylation Step:

  • Reactants: A mixture of nonene isomers is fed into a high-pressure reactor along with synthesis gas (CO and H₂).

  • Catalyst: A cobalt or rhodium-based catalyst is typically used. Rhodium catalysts are often preferred as they can operate under lower pressures and temperatures.

  • Reaction Conditions: The reaction is carried out at elevated temperatures (ranging from 90 to 150 °C) and pressures (ranging from 10 to 300 atmospheres).[1][10]

  • Product: The primary products are a mixture of isodecyl aldehydes.

2. Hydrogenation Step:

  • Reactant: The isodecyl aldehyde mixture from the hydroformylation step is fed into a second reactor.

  • Catalyst: A hydrogenation catalyst, such as nickel, palladium, or platinum, is employed.[10]

  • Reaction Conditions: The aldehydes are reduced with hydrogen at elevated temperatures and pressures.

  • Product: The final product is a mixture of this compound isomers.

  • Purification: The crude this compound is then purified through distillation to remove any unreacted starting materials, byproducts, and catalyst residues.

Analytical Methodologies

The analysis of this compound, particularly the separation and quantification of its various isomers, is crucial for quality control. Gas chromatography is the most common technique employed for this purpose.

Experimental Protocol: Isomer Analysis by Gas Chromatography (GC)

The following is a general protocol for the analysis of this compound isomers.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis Sample This compound Sample Dilution Dilution in a suitable solvent (e.g., hexane) Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on a capillary column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Isomers Integration->Quantification

Figure 2: Workflow for the Analysis of this compound Isomers by GC.

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable solvent such as n-hexane.[9]

2. Gas Chromatographic Conditions:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column suitable for the separation of alcohol isomers (e.g., a polar stationary phase like polyethylene glycol or a non-polar phase like dimethylpolysiloxane).[11]

  • Carrier Gas: Helium or nitrogen.[11]

  • Temperature Program: An appropriate temperature program is used to achieve optimal separation of the isomers. This typically involves an initial hold at a lower temperature followed by a gradual ramp to a higher temperature.

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.[9]

3. Data Analysis:

  • The retention times of the individual peaks are used to identify the different isomers by comparing them to known standards.

  • The area under each peak is integrated to determine the relative percentage of each isomer in the mixture.[9]

Key Applications

This compound is a versatile chemical intermediate with a range of industrial applications.

Plasticizers

A primary application of this compound is in the synthesis of diisodecyl phthalate (DIDP), a high-molecular-weight plasticizer used to impart flexibility to polymers like PVC.[4][12]

The following protocol is based on a patent for the preparation of DIDP.[5]

1. Esterification:

  • Reactants: Phthalic anhydride and this compound are charged into a reactor equipped with an agitator, thermometer, water trap, and nitrogen inlet. The molar ratio of this compound to phthalic anhydride is typically in the range of 2.1:1 to 3.0:1.[5]

  • Catalyst: A catalyst such as titanium(IV) isopropoxide is added.[5]

  • Reaction Conditions: The reaction mixture is heated to a temperature of 210-230 °C with continuous stirring under a nitrogen atmosphere. Water produced during the reaction is removed via the water trap.[5]

  • Monitoring: The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a specified low level.

2. Post-Treatment:

  • Dealcoholization: Excess this compound is removed by vacuum distillation.

  • Neutralization: The crude product is washed with an alkaline solution (e.g., sodium carbonate) to neutralize any remaining acidic catalyst and byproducts.

  • Washing: The product is then washed with water to remove salts and other impurities.

  • Purification: The final product is purified by steam stripping or further distillation to obtain high-purity DIDP.

The performance of DIDP as a plasticizer is evaluated using standardized tests.

Performance MetricASTM MethodDescription
Tensile Strength ASTM D412Measures the force required to break a PVC sample.
Elongation at Break ASTM D412Measures the extent to which a PVC sample can be stretched before breaking.
Hardness (Shore A) ASTM D2240Measures the indentation hardness of the plasticized PVC.
Low-Temperature Flexibility ASTM D1043Determines the temperature at which the material becomes brittle.
Volatility ASTM D1203Measures the weight loss of the plasticizer from the PVC at elevated temperatures.
Lubricants

This compound is used as a raw material for the synthesis of synthetic lubricants and lubricant additives.[3] Esters derived from this compound can enhance the performance of lubricants by improving their thermal stability and lubricity.

The performance of lubricants containing this compound-derived components is assessed using various ASTM standard tests.[13]

Performance MetricASTM MethodDescription
Kinematic Viscosity ASTM D445Measures the resistance of the lubricant to flow under gravity at specific temperatures.
Viscosity Index ASTM D2270An empirical number indicating the effect of temperature change on the viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.
Flash Point ASTM D92The lowest temperature at which the lubricant's vapor will ignite.
Pour Point ASTM D97The lowest temperature at which the lubricant will flow.
Oxidation Stability ASTM D2272Evaluates the resistance of the lubricant to oxidation under accelerated conditions.
Wear Prevention ASTM D4172Measures the ability of the lubricant to protect against wear under controlled conditions.
Surfactants

This compound can be ethoxylated to produce non-ionic surfactants. These surfactants are used in a variety of applications, including detergents, industrial cleaners, and emulsifiers, due to their excellent wetting and emulsifying properties.[4]

Toxicological Profile

A summary of the available toxicological data for this compound is presented below.

EndpointSpeciesRouteValueReferences
Acute Oral Toxicity (LD50) RatOral>2,648 mg/kg bw[14]
Acute Dermal Toxicity (LD50) RabbitDermal>3.16 mL/kg bw[14]
Acute Inhalation Toxicity (LC50) Mice, Rats, Guinea PigsInhalation>95.3 ppm (8 hr)[6]
Skin Irritation --Causes skin irritation[8]
Eye Irritation --Causes serious eye irritation[8]
Carcinogenicity --Shall not be classified as carcinogenic[15]
Reproductive Toxicity --Shall not be classified as a reproductive toxicant[15]

This compound is considered to be of low acute toxicity via oral and dermal routes.[14] It is, however, classified as a skin and eye irritant.[8] Inhalation of high concentrations of vapor may cause respiratory tract irritation.[8]

Conclusion

This compound (CAS 25339-17-7) is a fundamentally important industrial chemical with a well-established production process and a diverse range of applications. Its role as a precursor to high-performance plasticizers, lubricants, and surfactants underscores its significance in various manufacturing sectors. This guide has provided a detailed technical overview of its properties, synthesis, analysis, and applications, intended to be a valuable resource for professionals in research, development, and related scientific fields. Further research into green synthesis routes and novel applications for this compound and its derivatives continues to be an active area of investigation.

References

An In-Depth Technical Guide to the Chemical Structure and Isomers of Isodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecanol, a ten-carbon branched-chain alcohol, is a crucial chemical intermediate in a multitude of industrial applications. Its versatile properties, stemming from its unique isomeric composition, make it a valuable component in the synthesis of plasticizers, surfactants, lubricants, and other specialty chemicals. This technical guide provides a comprehensive overview of the chemical structure of this compound, its primary isomers, their physical properties, and the experimental methodologies used for its synthesis and analysis.

Chemical Structure and Isomerism

This compound is not a single chemical entity but rather a complex mixture of isomeric C10 alcohols. The general chemical formula for this compound is C₁₀H₂₂O. The CAS number for the this compound mixture is 25339-17-7. The term "iso" in its name signifies that it is a branched isomer of decanol.

The specific isomeric composition of commercial this compound is largely dependent on the manufacturing process, primarily the hydroformylation of nonene isomers (the oxo process). This process results in a variety of branched aldehydes which are subsequently hydrogenated to the corresponding alcohols. Consequently, commercial this compound is predominantly a mixture of trimethyl-1-heptanols and dimethyl-1-octanols.

Major Isomers of this compound

While a multitude of isomers are possible, the most prevalent components found in commercial this compound mixtures include:

  • 8-Methyl-1-nonanol: One of the significant isomers, often cited in literature related to this compound.

  • 3,7-Dimethyl-1-octanol: Another key branched isomer contributing to the overall properties of the mixture.

  • Tetramethyl-1-hexanols: Various isomers with four methyl branches on a hexanol backbone.

  • Ethyl-1-octanols: Isomers featuring an ethyl branch on an octanol chain.

  • Methyl-1-nonanols: A group of isomers with a single methyl branch at different positions on a nonanol backbone.

The relationship between the general concept of this compound and its specific isomers can be visualized as follows:

Isodecanol_Isomers cluster_trimethyl Examples of Trimethyl-1-heptanols cluster_dimethyl Examples of Dimethyl-1-octanols This compound This compound (C10H22O) Mixture of Branched Isomers Trimethylheptanols Trimethyl-1-heptanols This compound->Trimethylheptanols Major Component Dimethyloctanols Dimethyl-1-octanols This compound->Dimethyloctanols Major Component OtherIsomers Other C10 Branched Alcohols This compound->OtherIsomers Minor Component 3,5,5-Trimethyl-1-hexanol 3,5,5-Trimethyl-1-hexanol Trimethylheptanols->3,5,5-Trimethyl-1-hexanol 3,7-Dimethyl-1-octanol 3,7-Dimethyl-1-octanol Dimethyloctanols->3,7-Dimethyl-1-octanol 8-Methyl-1-nonanol 8-Methyl-1-nonanol Dimethyloctanols->8-Methyl-1-nonanol

Figure 1: Hierarchical relationship of this compound and its constituent isomer groups.

Quantitative Data of this compound Isomers

The physical properties of this compound are a weighted average of the properties of its individual isomers. Understanding the characteristics of the key isomers is essential for predicting the performance of the mixture in various applications.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³) at 20°C
This compound (Mixture) 25339-17-7C₁₀H₂₂O~158.282200.841
8-Methyl-1-nonanol55505-26-5C₁₀H₂₂O158.282250.827
3,7-Dimethyl-1-octanol106-21-8C₁₀H₂₂O158.282220.828
3,5,5-Trimethyl-1-hexanol3452-97-9C₉H₂₀O144.26193-2020.825
5-Methyl-1-nonanol2768-16-3C₁₀H₂₂O158.28N/AN/A
7-Methyl-1-nonanol33234-93-4C₁₀H₂₂O158.28N/AN/A
2-Ethyl-1-octanol20592-10-3C₁₀H₂₂O158.28N/AN/A
5-Ethyl-1-octanol38514-08-8C₁₀H₂₂O158.28N/AN/A

Experimental Protocols

Synthesis of this compound via the Oxo Process

The industrial production of this compound is dominated by the oxo process, which involves two main stages: hydroformylation and hydrogenation.

Objective: To synthesize a mixture of C10 aldehydes from nonene isomers, followed by their reduction to this compound.

Materials:

  • Nonene isomer mixture (feedstock)

  • Synthesis gas (a mixture of carbon monoxide and hydrogen)

  • Rhodium-based or Cobalt-based catalyst (e.g., a complex with phosphine ligands)

  • Solvent (typically a high-boiling point hydrocarbon)

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Nickel, Palladium)

Experimental Workflow:

Oxo_Process_Workflow Feedstock Nonene Isomers + Syngas (CO + H2) Hydroformylation Hydroformylation Reactor (High Pressure, High Temp) Catalyst: Rhodium/Cobalt Feedstock->Hydroformylation Aldehyde_Mix C10 Aldehyde Mixture Hydroformylation->Aldehyde_Mix Hydrogenation Hydrogenation Reactor (High Pressure, High Temp) Catalyst: Nickel/Palladium Aldehyde_Mix->Hydrogenation Isodecanol_Product Crude this compound Hydrogenation->Isodecanol_Product Purification Purification (Distillation) Isodecanol_Product->Purification Final_Product Purified this compound Purification->Final_Product

Figure 2: Simplified workflow for the industrial synthesis of this compound via the Oxo Process.

Procedure:

  • Hydroformylation:

    • The nonene isomer feedstock is fed into a high-pressure reactor along with synthesis gas.

    • The rhodium or cobalt catalyst, dissolved in a suitable solvent, is also introduced into the reactor.

    • The reaction is carried out at elevated temperatures (typically 80-180°C) and pressures (10-100 atm).

    • The carbon monoxide and hydrogen add across the double bonds of the nonene isomers, forming a mixture of C10 aldehydes. The ratio of linear to branched aldehydes can be influenced by the choice of catalyst and reaction conditions.

  • Hydrogenation:

    • The resulting C10 aldehyde mixture is separated from the hydroformylation catalyst.

    • The aldehyde mixture is then fed into a second reactor for hydrogenation.

    • In the presence of a hydrogenation catalyst (e.g., nickel or palladium) and high-pressure hydrogen, the aldehyde groups are reduced to primary alcohol groups.

    • This step converts the C10 aldehydes into the corresponding this compound isomers.

  • Purification:

    • The crude this compound mixture is purified, typically through distillation, to remove any unreacted starting materials, byproducts, and catalyst residues.

Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the individual isomers within an this compound mixture.

Objective: To qualitatively and quantitatively analyze the isomeric composition of an this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or hexane)

  • Internal standard (optional, for quantitative analysis)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for alcohol separation (e.g., a polar or mid-polar column)

Experimental Workflow:

GCMS_Analysis_Workflow Sample_Prep Sample Preparation (Dilution in Solvent) Injection GC Injection Sample_Prep->Injection Separation Capillary Column (Separation of Isomers) Injection->Separation Detection Mass Spectrometer (Ionization & Detection) Separation->Detection Data_Analysis Data Analysis (Chromatogram & Mass Spectra) Detection->Data_Analysis Results Isomer Identification & Quantification Data_Analysis->Results

Figure 3: General workflow for the analysis of this compound isomers using GC-MS.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent. A typical concentration is 1 mg/mL.

    • If quantitative analysis is required, add a known amount of an internal standard to the sample solution.

  • GC-MS Instrument Setup:

    • Install an appropriate capillary column in the gas chromatograph. A column with a polar stationary phase is often preferred for good separation of alcohol isomers.

    • Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 50-70°C) and ramp up to a higher temperature (e.g., 200-250°C) to elute all the C10 alcohol isomers.

    • Set the injector temperature (e.g., 250°C) and the carrier gas (usually helium) flow rate.

    • Set the mass spectrometer parameters, including the ionization mode (typically electron ionization at 70 eV), mass range to be scanned, and detector voltage.

  • Analysis:

    • Inject a small volume (typically 1 µL) of the prepared sample solution into the GC.

    • The volatile components of the sample are vaporized in the injector and carried onto the column by the carrier gas.

    • As the components travel through the column, they are separated based on their boiling points and interactions with the stationary phase.

    • The separated isomers elute from the column at different retention times and enter the mass spectrometer.

    • In the mass spectrometer, the molecules are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, generating a mass spectrum for each eluting component.

  • Data Analysis:

    • The output from the GC-MS is a chromatogram, which shows peaks corresponding to the separated isomers.

    • The mass spectrum of each peak is compared to a library of known mass spectra (e.g., NIST library) to identify the specific isomer.

    • For quantitative analysis, the peak area of each isomer is compared to the peak area of the internal standard to determine its concentration in the original sample.

Conclusion

This compound is a complex mixture of branched C10 alcohols, with its specific isomeric composition dictating its physical and chemical properties. The oxo process is the primary industrial route for its synthesis, yielding a product rich in trimethyl-1-heptanols and dimethyl-1-octanols. Detailed analysis of this isomeric mixture is crucial for quality control and for tailoring the product to specific applications. Gas chromatography coupled with mass spectrometry provides a robust method for the separation and identification of the individual isomers. A thorough understanding of the structure-property relationships of these isomers is paramount for researchers, scientists, and drug development professionals working with this versatile chemical intermediate.

An In-depth Technical Guide to the Physical and Chemical Properties of Isodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecanol (CAS No: 25339-17-7), a branched-chain primary alcohol, is a colorless liquid with a mild alcoholic odor.[1] It is a complex mixture of isomers, primarily methyl-branched nonanols, produced through the oxo process. This guide provides a comprehensive overview of the critical physical and chemical properties of this compound, complete with detailed experimental protocols for their determination. The data presented is intended to support research, development, and safety assessments in various scientific and industrial applications.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These properties are essential for handling, storage, and process design.

Table 1: Physical Properties of this compound

PropertyValueUnitsReference(s)
Appearance Colorless, slightly viscous liquid-[1]
Odor Mild, weak alcoholic-[1]
Molecular Formula C₁₀H₂₂O-
Molecular Weight 158.28 g/mol
Boiling Point/Range 215 - 225°C at 760 mmHg
Melting/Freezing Point -60°C
Flash Point (Closed Cup) 95 - 99°C[2]
Auto-ignition Temperature 280°C[2]
Density 0.838g/mL at 20°C
Vapor Density 5.5 (Air = 1)-[1]
Vapor Pressure 0.02mmHg at 20°C[1]
Water Solubility Insoluble-[1]
Refractive Index 1.440n20/D

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a primary alcohol. Its chemical behavior is crucial for understanding its potential applications in synthesis and its incompatibilities.

Table 2: Chemical Properties and Reactivity of this compound

PropertyDescriptionReference(s)
Reactivity Reacts with strong oxidants.[2]
Chemical Stability Stable under normal conditions.
Possibility of Hazardous Reactions Combustible when exposed to heat or flame. Can react violently with strong oxidizing agents, acetyl bromide, and mixtures of concentrated sulfuric acid and hydrogen peroxide. Attacks plastics.[2]
Conditions to Avoid Heat, flames, and sparks.
Incompatible Materials Strong oxidizing agents, acids, and acid chlorides.
Hazardous Decomposition Products Upon heating to decomposition, it may emit acrid smoke and irritating fumes.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Range (ASTM D1078)

This method determines the distillation range of volatile organic liquids.[3][4][5][6]

Apparatus:

  • Distillation flask (e.g., 200 mL)

  • Condenser

  • Graduated receiving cylinder (100 mL)

  • Calibrated thermometer or temperature probe

  • Heating mantle or other suitable heat source

  • Boiling chips

Procedure:

  • Measure 100 mL of the this compound sample into the distillation flask and add a few boiling chips.[7]

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly, just below the side arm of the flask.[7]

  • Apply heat to the flask to achieve a distillation rate of 4-5 mL per minute.[3]

  • Record the temperature at which the first drop of distillate falls into the receiving cylinder as the Initial Boiling Point (IBP).[3]

  • Continue the distillation and record the temperature at regular volume intervals of the collected distillate (e.g., every 10 mL).

  • The temperature at which the last of the liquid evaporates from the bottom of the flask is recorded as the Final Boiling Point (FBP) or Dry Point.[3]

  • Correct the observed temperatures for barometric pressure if it deviates from 760 mmHg.

Determination of Density using a Pycnometer (Based on OECD 109)

This protocol outlines the determination of the density of a liquid using a calibrated pycnometer.[1][8][9][10]

Apparatus:

  • Pycnometer (e.g., 25 or 50 mL) with a stoppered thermometer

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature water bath

  • Cleaning solvents (e.g., acetone, distilled water)

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer (m_pyc).

  • Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh the water-filled pycnometer (m_water).

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature bath.

  • Dry the outside and weigh the this compound-filled pycnometer (m_iso).

  • The density of this compound (ρ_iso) at the test temperature is calculated using the formula: ρ_iso = [(m_iso - m_pyc) / (m_water - m_pyc)] * ρ_water where ρ_water is the known density of water at the test temperature.[11]

Determination of Water Solubility (Flask Method - OECD 105)

This method is suitable for determining the water solubility of substances with solubilities greater than 10⁻² g/L.[2][12][13][14][15]

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Analytical method for quantification (e.g., Gas Chromatography)

Procedure:

  • An excess amount of this compound is added to a known volume of distilled water in a glass flask.

  • The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).[2]

  • After equilibration, the mixture is allowed to stand to allow for phase separation.

  • A sample of the aqueous phase is carefully removed, ensuring no undissolved this compound is included. This may require centrifugation or filtration.

  • The concentration of this compound in the aqueous sample is determined using a suitable and validated analytical method.

  • The procedure is repeated to ensure the measured concentration is at equilibrium.

Chemical Synthesis: Fischer Esterification to Isodecyl Acetate

This protocol describes the synthesis of an ester from this compound and a carboxylic acid.[16][17][18][19][20]

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine this compound and a molar excess of glacial acetic acid (e.g., 1.5-2 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the alcohol weight) while cooling the flask in an ice bath.

  • Add boiling chips and heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC or GC.

  • After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude isodecyl acetate can be purified by fractional distillation under reduced pressure.

Chemical Synthesis: Oxidation to Isodecanal

This protocol outlines the oxidation of this compound to its corresponding aldehyde using Pyridinium Chlorochromate (PCC).[21][22][23][24][25]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite or silica gel

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend PCC (approximately 1.5 equivalents) in anhydrous DCM.

  • Add powdered Celite or silica gel to the suspension.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Slowly add the this compound solution to the stirred PCC suspension at room temperature. The mixture will turn dark and may warm slightly.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.[21]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and remove the solvent by rotary evaporation to yield the crude isodecanal, which can be further purified by distillation or chromatography.

Logical Relationships of this compound Properties

The following diagram illustrates the key relationships between the structure of this compound and its physical and chemical properties.

Isodecanol_Properties This compound This compound (Branched C10H21OH) Structure Molecular Structure - Branched Alkyl Chain - Primary Hydroxyl Group (-OH) This compound->Structure is defined by Physical Physical Properties Structure->Physical determines Chemical Chemical Properties Structure->Chemical determines BoilingPoint High Boiling Point (215-225 °C) Physical->BoilingPoint Solubility Low Water Solubility Physical->Solubility Safety Handling & Safety - Combustible Liquid - Skin/Eye Irritant Physical->Safety Reactivity Primary Alcohol Reactivity Chemical->Reactivity Chemical->Safety Oxidation Oxidation (to Isodecanal) Reactivity->Oxidation Esterification Esterification (to Isodecyl Esters) Reactivity->Esterification

Caption: Key properties of this compound stem from its molecular structure.

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound, underpinned by established experimental methodologies. The data and protocols presented are intended to be a valuable resource for scientists and researchers, facilitating the safe and effective use of this compound in a variety of applications, from chemical synthesis to product formulation. A thorough understanding of these properties is paramount for innovation and ensuring safety in the laboratory and industrial settings.

References

An In-Depth Technical Guide to the Applications of Isodecanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecanol, a ten-carbon branched-chain alcohol, serves as a versatile and economically significant building block in modern organic synthesis. Its unique physical and chemical properties, including a high boiling point and branched structure, make it a valuable precursor for a diverse range of chemical entities. This technical guide provides a comprehensive overview of the primary applications of this compound in organic synthesis, with a focus on its role in the production of esters, such as plasticizers and specialty monomers, and non-ionic surfactants. Detailed experimental protocols, quantitative data, and reaction pathways are presented to equip researchers and professionals with the practical knowledge required for its effective utilization in a laboratory and industrial setting.

Introduction to this compound

This compound (typically a mixture of isomers, with the primary isomer being 8-methyl-1-nonanol) is a colorless liquid with a mild alcoholic odor.[1] It is primarily produced through the oxo process, which involves the hydroformylation of nonenes.[2] Its branched structure imparts distinct properties compared to its linear counterpart, 1-decanol, such as a lower melting point and different solvency characteristics. These properties are pivotal to its applications in various fields of organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₂₂O[2]
Molecular Weight158.28 g/mol [2]
Boiling Point220 °C at 760 mmHg[2][3]
Melting Point-60 °C[1]
Density0.838 g/mL at 20 °C[1]
Flash Point95 °C[3]
Water SolubilityInsoluble[2][3]

Core Applications of this compound in Organic Synthesis

The hydroxyl functionality of this compound is the cornerstone of its reactivity, allowing it to readily participate in a variety of fundamental organic transformations. The most commercially significant of these are esterification and ethoxylation.

Esterification Reactions: Synthesis of Isodecyl Esters

Esterification is a cornerstone of this compound's utility, leading to the production of high-value products such as plasticizers, lubricants, and specialty monomers. The Fischer-Speier esterification, which involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method employed for this purpose.

Diisodecyl phthalate (DIDP) is a major downstream product of this compound and is widely used as a plasticizer for polyvinyl chloride (PVC). Its high molecular weight and branched alkyl chains impart low volatility, good thermal stability, and excellent flexibility to the polymer matrix.

The synthesis of DIDP is achieved through the esterification of this compound with phthalic anhydride, typically using an acid catalyst.

Reaction Scheme: Phthalic Anhydride + 2 this compound → Diisodecyl Phthalate + Water

Table 2: Illustrative Reaction Parameters for Diisodecyl Phthalate Synthesis

CatalystTemperature (°C)Molar Ratio (this compound:Phthalic Anhydride)Reaction Time (h)Yield (%)
Sulfuric Acid140-1602.2 : 14-6>95
p-Toluenesulfonic Acid130-1502.1 : 15-7>95
Tin (II) Oxalate180-2202.05 : 12-4>98

Note: The data in this table is compiled from various sources and represents typical ranges for industrial processes. Actual results may vary based on specific conditions and catalyst systems.

Isodecyl acrylate is a valuable monomer used in the production of specialty polymers and copolymers. The incorporation of the bulky, hydrophobic isodecyl group can enhance properties such as adhesion, water resistance, and flexibility in the resulting polymer. The synthesis involves the esterification of this compound with acrylic acid.

Reaction Scheme: Acrylic Acid + this compound → Isodecyl Acrylate + Water

Table 3: Characterization Data for Isodecyl Acrylate

TechniqueKey Peaks/Shifts
¹H NMR δ 5.8-6.4 (m, 3H, vinyl protons), 4.0-4.2 (t, 2H, -OCH₂-), 0.8-1.6 (m, 17H, isodecyl chain)
¹³C NMR δ 166 (C=O), 130 (CH₂=), 128 (=CH-), 65 (-OCH₂-), various peaks between 14-39 for the isodecyl chain
IR (cm⁻¹) ~1725 (C=O stretch), ~1635 (C=C stretch), ~1170 (C-O stretch)

Note: Specific shifts may vary slightly depending on the solvent and instrument used.

Ethoxylation Reactions: Synthesis of Non-ionic Surfactants

This compound serves as a crucial starting material for the production of isodecyl alcohol ethoxylates, a class of non-ionic surfactants.[4] These surfactants are widely used in detergents, industrial cleaners, and agricultural formulations due to their excellent wetting, emulsifying, and dispersing properties.

The synthesis involves the ring-opening reaction of ethylene oxide with this compound, typically catalyzed by a base such as potassium hydroxide. The degree of ethoxylation can be controlled by the stoichiometry of the reactants.

Reaction Scheme: this compound + n C₂H₄O → Isodecyl-(OCH₂CH₂)n-OH

This compound as a High-Boiling Point Solvent

While primarily used as a reactant, the physical properties of this compound, particularly its high boiling point (220 °C) and good solvency for a range of organic compounds, make it a suitable solvent for high-temperature organic reactions.[2][3] Its use as a solvent can be advantageous in reactions where a higher temperature is required to overcome activation barriers or to facilitate the removal of by-products like water.

Although not as common as other high-boiling solvents like DMF or DMSO, this compound can be a viable alternative in specific applications, such as certain palladium-catalyzed cross-coupling reactions where ligand solubility and thermal stability are critical. However, detailed studies on its application as a solvent are not widely published.

Experimental Protocols

General Protocol for Fischer Esterification of this compound (Synthesis of Isodecyl Acetate)

This protocol provides a general laboratory procedure for the synthesis of an isodecyl ester, using isodecyl acetate as an example.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and an excess of glacial acetic acid (e.g., 2-3 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain the temperature for a period determined by reaction monitoring (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid and catalyst), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude isodecyl acetate by fractional distillation under reduced pressure to obtain the final product.

General Workflow for the Synthesis of this compound Ethoxylates

The industrial synthesis of this compound ethoxylates is a specialized process carried out in dedicated reactors. The following is a simplified workflow.

Materials:

  • This compound

  • Potassium Hydroxide (catalyst)

  • Ethylene Oxide

Procedure:

  • Catalyst Charging and Dehydration: this compound and a catalytic amount of potassium hydroxide are charged into a pressure reactor. The mixture is heated under vacuum to remove any traces of water.

  • Ethoxylation: The reactor is pressurized with an inert gas (e.g., nitrogen), and heated to the reaction temperature (typically 120-180 °C). Ethylene oxide is then fed into the reactor at a controlled rate to manage the exothermic reaction.

  • Digestion: After the addition of ethylene oxide is complete, the reaction mixture is held at the reaction temperature for a "digestion" period to ensure complete reaction.

  • Neutralization and Purification: The basic catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The resulting salts and any unreacted starting materials can be removed by filtration or other purification methods.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants This compound + Carboxylic Acid + Acid Catalyst reflux Reflux (Heating) reactants->reflux Charge to Flask extraction Extraction with Organic Solvent reflux->extraction Cooling & Transfer washing Washing with Water, NaHCO₃, Brine extraction->washing drying Drying with Anhydrous Salt washing->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation distillation Fractional Distillation evaporation->distillation Crude Ester characterization Characterization (NMR, IR, GC-MS) distillation->characterization final_product Final Product

Caption: Experimental workflow for the synthesis and purification of an isodecyl ester via Fischer Esterification.

Ethoxylation_Signaling_Pathway cluster_activation Catalyst Activation cluster_propagation Propagation cluster_termination Termination & Neutralization This compound This compound (R-OH) alkoxide Potassium Isodecoxoide (R-O⁻K⁺) This compound->alkoxide + KOH - H₂O koh KOH ethoxylated_alkoxide R-(OCH₂CH₂)n-O⁻K⁺ alkoxide->ethoxylated_alkoxide + n (Ethylene Oxide) eo Ethylene Oxide ethoxylated_alcohol Isodecyl Alcohol Ethoxylate (R-(OCH₂CH₂)n-OH) ethoxylated_alkoxide->ethoxylated_alcohol Protonation neutralization Neutralization (e.g., + Acetic Acid) ethoxylated_alcohol->neutralization final_product Purified Non-ionic Surfactant neutralization->final_product

Caption: Simplified reaction pathway for the synthesis of this compound ethoxylates.

Conclusion

This compound's role in organic synthesis is both significant and multifaceted. Its primary applications in the production of esters and non-ionic surfactants highlight its importance as a versatile chemical intermediate. The branched nature of its alkyl chain provides unique properties to its derivatives, making them indispensable in various industrial applications. This guide has provided a technical overview of these applications, complete with illustrative data and experimental protocols, to serve as a valuable resource for researchers and professionals in the field of organic chemistry and drug development. Further research into its potential as a green, high-boiling point solvent could unveil new and sustainable applications for this important C10 alcohol.

References

Isodecanol: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety data for Isodecanol (CAS No. 25339-17-7), intended for use by professionals in research and development environments. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards.

Substance Identification and Hazard Summary

This compound is a C10, branched-chain fatty alcohol. It exists as a colorless, slightly viscous liquid with a characteristic mild alcohol odor.[1][2][3] While used in various industrial applications, including as a chemical intermediate for plasticizers and as an anti-foaming agent, it presents several hazards that require careful management in a laboratory setting.[2]

The substance is classified under the Globally Harmonized System (GHS) as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[4][5][6]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5][6]

  • Hazardous to the Aquatic Environment (Chronic, Category 2): Toxic to aquatic life with long-lasting effects.[4][5][6]

Due to these classifications, appropriate personal protective equipment (PPE) and handling procedures are mandatory to ensure personnel safety and prevent environmental release.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating easy reference and comparison.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₂₂O[4]
Molar Mass 158.28 - 158.3 g/mol [1][4]
Appearance Colorless liquid[2][3]
Odor Mild, characteristic alcohol odor[2][4]
Boiling Point 215 - 225 °C (at 760 mmHg)[1][4]
Melting Point -60 °C to -78 °C[1][4]
Flash Point 95 - 99 °C (Closed Cup)[1][4]
Auto-ignition Temp. 280 °C (at 1013 hPa)[1]
Density ~0.84 g/cm³ (at 20 °C)[2][3]
Vapor Pressure 0.02 mmHg[2]
Vapor Density 5.5 (Air = 1)[2]
Water Solubility Insoluble / 96 mg/L (20 °C)[2][7]
log Kow 3.94[7]
Table 2: Toxicological Data
EndpointSpeciesRouteValueSource
LD₅₀ Rat (male)Oral> 2648 mg/kg bw[1]
LD₅₀ Rabbit (m/f)Dermal> 3.16 mL/kg bw[1]
LC₅₀ Mice, Rats, Guinea PigsInhalation> 95.3 ppm[1]
Table 3: Ecotoxicity Data
EndpointSpeciesDurationValueSource
LC₅₀ Oncorhynchus mykiss (Rainbow Trout)96 h3.1 mg/L[1]
LC₅₀ Artemia salina (Brine Shrimp)24 h3.4 mg/L[2]
LC₅₀ Nitocra spinipes (Harpacticoid copepod)96 h1.3 mg/L[2]

Experimental Protocols

The data presented in the tables above are typically generated using standardized testing protocols. The following are detailed summaries of the methodologies for key experiments.

Acute Oral Toxicity (OECD Guideline 401 - Historical)
  • Objective: To determine the acute oral toxicity of a substance, historically expressed as the LD₅₀ (the statistically derived single dose expected to cause death in 50% of the animals).[1] Although this guideline was rescinded in 2002 and replaced with alternatives (e.g., OECD 420, 423, 425) that use fewer animals, data in older safety sheets may reference it.[8][9]

  • Methodology:

    • Test Animals: Healthy, young adult laboratory rodents (commonly rats) are used.[1] Animals are acclimatized to laboratory conditions.

    • Dosage: The test substance is administered in a single dose by gavage. At least 5 rodents are used per dose level.[1] Multiple dose levels are used to obtain a dose-response relationship.

    • Observation: Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[1]

    • Pathology: A gross necropsy is performed on all animals at the end of the observation period to record any pathological changes.[1]

    • Data Analysis: The LD₅₀ value and its confidence limits are calculated using recognized statistical methods.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.[2][3][4]

  • Methodology:

    • Test Animal: The albino rabbit is the preferred species.[10][11]

    • Application: A single dose (0.5 mL for liquids or 0.5 g for solids) is applied to a small area (~6 cm²) of shaved, intact skin.[10] The site is covered with a porous gauze patch for a 4-hour exposure period.[3][10]

    • Procedure: A sequential testing strategy is used, typically starting with one animal.[2] If a corrosive effect is observed, the test is immediately terminated. If not, the test may be confirmed on up to two additional animals.[2]

    • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3] Observations can continue for up to 14 days to assess the reversibility of any effects.[10]

    • Scoring: Skin reactions are scored using a standardized grading system. The substance is considered an irritant if responses persist to the end of the observation period.[10]

Acute Eye Irritation/Corrosion (OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion upon a single application.[6][12]

  • Methodology:

    • Test Animal: The albino rabbit is the recommended species.[6][13]

    • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[6][13] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[14][15]

    • Procedure: A sequential approach is used, starting with a single animal. If corrosive or severe irritant effects are seen, no further testing is performed.[14][15] If the initial test is negative or shows mild irritation, the response is confirmed using up to two additional animals.[6][13]

    • Observation: Eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[13] The observation period can be extended up to 21 days to evaluate reversibility.[6]

    • Scoring: Ocular responses are scored using a standardized system to classify the hazard.[6]

Fish, Acute Toxicity Test (OECD Guideline 203)
  • Objective: To determine the acute lethal toxicity of a substance to fish over a short exposure period.[16][17]

  • Methodology:

    • Test System: A recommended fish species (e.g., Rainbow trout, Zebrafish) is exposed to the test substance in fresh water for 96 hours.[16][18]

    • Conditions: The test is conducted under static or semi-static conditions with controlled temperature and a 12-16 hour photoperiod.[16]

    • Concentrations: Fish are exposed to at least five concentrations of the substance arranged in a geometric series. A control group is also maintained. At least seven fish must be used for each concentration.[19] A limit test at 100 mg/L may be performed first to see if a full dose-response study is necessary.[18][19]

    • Observation: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.[16][17]

    • Data Analysis: The concentration that is lethal to 50% of the test fish (LC₅₀) is calculated for each observation period where possible, along with 95% confidence limits.[16][18]

Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93)
  • Objective: To determine the lowest temperature at which the vapors of a liquid will ignite under controlled laboratory conditions.[5][20]

  • Methodology:

    • Apparatus: A brass test cup is filled with the sample and closed with a lid containing an aperture for an ignition source.[5][21]

    • Procedure: The sample is heated at a specified, constant rate while being continuously stirred.[5][21]

    • Ignition Test: At regular temperature intervals, stirring is stopped, and an ignition source (flame) is dipped into the vapor space inside the cup.[5]

    • Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the specimen to flash.[5] This closed-cup method generally yields lower, more conservative flash point values than open-cup methods.[5]

Safety and Handling

Safe Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][16]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of aerosols.[1][5]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[1][5]

  • Do not eat, drink, or smoke in work areas.[4][6]

  • Wash hands thoroughly after handling.[4]

  • Remove contaminated clothing and protective equipment before entering eating areas.[4][6]

Storage Conditions
  • Store in a cool, well-ventilated place away from direct sunlight and sources of ignition.[1][16]

  • Keep containers tightly closed.

  • Store separately from strong oxidants and incompatible materials.[1][3] this compound is known to attack plastics.[1][3][22]

  • Use appropriate containers to avoid environmental contamination.[4]

Exposure Controls and Personal Protective Equipment (PPE)

  • Engineering Controls: Use local exhaust ventilation to control airborne exposures. Ensure general ventilation is adequate.[4]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves tested according to EN 374. Inspect gloves for leaks and impermeability before use.[1][4]

    • Body Protection: Wear impervious, flame-resistant protective clothing.[1] A lab coat or coveralls are recommended.

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[1]

First Aid and Emergency Procedures

First Aid Measures
  • General Advice: In all cases of doubt, or when symptoms persist, seek medical advice.[4] In case of unconsciousness, place the person in the recovery position. Never give anything by mouth to an unconscious person.[4]

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention.[1][10][16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin thoroughly with plenty of soap and water.[1][4][5] If irritation persists, get medical attention.[10][16]

  • Eye Contact: Immediately rinse with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[4][16] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek medical attention.[1][5]

  • Ingestion: Rinse mouth with water (only if the person is conscious).[4] Do NOT induce vomiting.[4] Seek immediate medical attention.[1]

Firefighting Measures
  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][4]

  • Unsuitable Extinguishing Media: A direct water jet may be ineffective and spread the fire.[1][4]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[4]

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA).[1] Do not allow firefighting water to enter drains or water courses; collect it separately.[4]

Accidental Release Measures (Spills)
  • Personal Precautions: Evacuate personnel to safe areas.[1] Wear appropriate personal protective equipment (see Section 5). Ensure adequate ventilation. Remove all sources of ignition.[1] Do not touch or walk through spilled material.[22]

  • Environmental Precautions: Prevent further leakage or spillage. Do not allow the substance to enter drains, surface water, or ground water.[4] If it enters a water course, inform the responsible authorities.[4]

  • Containment and Cleanup: Cover drains.[4] Absorb the spillage with non-combustible, inert absorbent material such as sand, earth, diatomite, or universal binder.[1][4] Collect the material in suitable, sealable containers for disposal.[1][5]

Visualized Workflows

This compound First Aid Response

FirstAid cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Start Exposure Occurs Inhale1 Move to Fresh Air Skin1 Remove Contaminated Clothing Eye1 Remove Contact Lenses Ingest1 Rinse Mouth Inhale2 If breathing is difficult, provide oxygen Inhale1->Inhale2 Inhale3 If breathing stops, give artificial respiration Inhale2->Inhale3 Inhale4 Seek Medical Attention Inhale3->Inhale4 Skin2 Wash with Plenty of Soap and Water Skin1->Skin2 Skin3 If Irritation Persists Skin2->Skin3 Skin4 Seek Medical Attention Skin3->Skin4 Yes Eye2 Rinse with Water for at least 15 minutes Eye1->Eye2 Eye3 Seek Medical Attention Eye2->Eye3 Ingest2 DO NOT Induce Vomiting Ingest1->Ingest2 Ingest3 Seek Immediate Medical Attention Ingest2->Ingest3

Caption: Workflow for first aid procedures following this compound exposure.

This compound Spill Response Procedure

SpillResponse Start Spill Detected Precautions Ensure Adequate Ventilation & Remove Ignition Sources Start->Precautions PPE Wear Appropriate PPE: Goggles, Gloves, Respirator Precautions->PPE Contain Prevent Entry into Drains & Waterways PPE->Contain Absorb Cover with Inert Absorbent Material (Sand, Earth, Binder) Contain->Absorb Collect Collect into Sealable, Labeled Containers Absorb->Collect Clean Clean Spill Area with Soap and Water Collect->Clean Disposal Dispose of Waste according to Local/National Regulations Clean->Disposal

Caption: Step-by-step procedure for managing an this compound spill.

This compound Safe Handling and Storage Logic

HandlingStorage cluster_Handling Safe Handling cluster_Storage Proper Storage H1 Use in Well-Ventilated Area (Fume Hood Preferred) H2 Wear Mandatory PPE (Goggles, Gloves) H1->H2 H3 Avoid Contact with Skin & Eyes H2->H3 H4 Prevent Aerosol Formation H3->H4 H5 Ground Equipment (Prevent Static Discharge) H4->H5 S1 Keep Container Tightly Closed H5->S1 After Use S2 Store in Cool, Dry, Well-Ventilated Area S1->S2 S3 Store Away From: S2->S3 S4 Strong Oxidizers S3->S4 S5 Heat & Ignition Sources S3->S5 S6 Direct Sunlight S3->S6

Caption: Key logical requirements for handling and storing this compound safely.

Disposal Considerations

  • Substance Disposal: this compound should be disposed of as hazardous waste.[4] Do not empty into drains or release into the environment.[4][6] Disposal should be carried out by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[1]

  • Contaminated Packaging: Packaging that has been contaminated should be handled in the same way as the substance itself.[4][6] Completely emptied containers may be recycled after appropriate cleaning.[4] Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill where permitted.[1] All disposal practices must be in accordance with local, regional, and national regulations.[5]

References

Isodecanol: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the toxicological profile of isodecanol, a branched-chain fatty alcohol used in various industrial applications, including as a precursor for plasticizers and in synthetic lubricants. This document synthesizes available data on its potential hazards, summarizing key toxicological endpoints and outlining the methodologies of relevant experimental studies. All quantitative data are presented in structured tables for clarity and comparative analysis.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of this compound

Exposure RouteSpeciesEndpointValueReference(s)
OralRat (male)LD50> 2,648 mg/kg bw[1]
OralRatLD506,400 mg/kg[2][3]
DermalRabbit (male/female)LD50> 3.16 mL/kg bw[1]
DermalRabbitLD503,150 mg/kg[2]
InhalationSwiss albino mice, Wistar rats, English short-hair guinea pigsLC50> 95.3 ppm[1]
InhalationRatNo deaths at saturated vapor concentration (8-hour exposure)-[2]
Experimental Protocols: Acute Toxicity

Acute toxicity studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Oral Toxicity (e.g., OECD Guideline 401, 420, 423, or 425): The test substance is administered in a single dose or a series of doses over 24 hours to fasted animals, typically rats. The animals are observed for a specified period (usually 14 days) for signs of toxicity and mortality. The LD50 (lethal dose for 50% of the animals) is then calculated.

  • Dermal Toxicity (e.g., OECD Guideline 402): The test substance is applied to a shaved area of the skin of the test animal (often rabbits) for 24 hours. The animals are observed for signs of toxicity and mortality over a 14-day period to determine the LD50.

  • Inhalation Toxicity (e.g., OECD Guideline 403): Animals (usually rats) are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a specified duration (typically 4 hours). Observations for toxicity and mortality are conducted for up to 14 days post-exposure to determine the LC50 (lethal concentration for 50% of the animals).

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[2][3][4]

Table 2: Skin and Eye Irritation of this compound

EndpointSpeciesObservationClassificationReference(s)
Skin IrritationRabbitSeverely irritating when applied as an occlusive patch for 24 hours.Skin Irritant, Category 2[2][3]
Eye IrritationNot specifiedCauses serious eye irritation.Eye Irritant, Category 2[2][3]
Experimental Protocols: Irritation Studies
  • Dermal Irritation (e.g., OECD Guideline 404): A small amount of the test substance is applied to a patch of shaved skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of the reactions is scored to determine the irritation potential.

  • Eye Irritation (e.g., OECD Guideline 405): A small amount of the test substance is instilled into one eye of a test animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific time points after instillation.

Skin Sensitization

Data on the skin sensitization potential of this compound is limited, with safety data sheets often stating "no data available".[1][3] However, it is not classified as a skin sensitizer.[4][5]

Experimental Protocols: Skin Sensitization

Standard methods to assess skin sensitization potential include the Guinea Pig Maximization Test (GPMT) and the Local Lymph Node Assay (LLNA).

  • Guinea Pig Maximization Test (GPMT) (OECD Guideline 406): This method involves an induction phase where the test substance is administered intradermally with an adjuvant and then topically. After a rest period, a challenge patch is applied, and the skin is observed for allergic reactions.

  • Local Lymph Node Assay (LLNA) (OECD Guideline 429): This is a murine model where the test substance is applied to the ears of mice. The proliferation of lymphocytes in the draining auricular lymph nodes is measured as an indication of a sensitization response.

Repeated Dose Toxicity

Information on the repeated dose toxicity of this compound is sparse. A No-Observed-Adverse-Effect Level (NOAEL) has been identified in a rat study.

Table 3: Repeated Dose Toxicity of this compound

Study DurationSpeciesRouteNOAELObservationsReference(s)
2 weeksWistar Rat (male)Oral1 mmol/kg (158 mg/kg)No testicular atrophy, liver enlargement, hepatic peroxisome induction, or hypolipidemia observed.[2]
Not SpecifiedRatOral168 mg/kg/dayNo observed effect dose.[6]
Experimental Protocols: Repeated Dose Toxicity
  • 28-Day or 90-Day Oral Toxicity Study (e.g., OECD Guidelines 407 and 408): The test substance is administered daily in graduated doses to groups of rodents for 28 or 90 days. The animals are monitored for clinical signs of toxicity, and at the end of the study, detailed hematological, clinical chemistry, and histopathological examinations are performed to identify target organs and determine a NOAEL.

Genotoxicity

There is a lack of available data regarding the genotoxic potential of this compound. Safety data sheets consistently state "no data available" for germ cell mutagenicity.[1][3]

Experimental Protocols: Genotoxicity Assays

A standard battery of in vitro and in vivo tests is used to assess genotoxicity.

  • Ames Test (Bacterial Reverse Mutation Assay) (OECD Guideline 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

  • In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This assay detects chromosomal damage in cultured mammalian cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): This test assesses chromosomal damage in the bone marrow of rodents exposed to the test substance.

Carcinogenicity

No data is available on the carcinogenic potential of this compound.[1][3][4]

Experimental Protocols: Carcinogenicity Studies
  • Carcinogenicity Study (e.g., OECD Guideline 451): These are long-term studies (typically 2 years in rodents) where animals are exposed to the test substance daily. The study is designed to detect any increase in the incidence of tumors in the treated groups compared to a control group.

Reproductive and Developmental Toxicity

This compound has shown potential for maternal and developmental toxicity at high doses.

Table 4: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesDosingObservationsNOAEL (Maternal)NOAEL (Developmental)Reference(s)
DevelopmentalRatGavage, Gestation Days 6-15At 10 mmol/kg: Maternal toxicity, low incidence of retardations, and rare malformations. At 5 mmol/kg: Some maternal signs, no fetal effects.5 mmol/kg5 mmol/kg[2]
Experimental Protocols: Reproductive and Developmental Toxicity
  • Reproduction/Developmental Toxicity Screening Test (e.g., OECD Guideline 421): This study provides preliminary information on potential effects on male and female fertility and developmental effects on offspring.

  • Prenatal Developmental Toxicity Study (e.g., OECD Guideline 414): Pregnant animals are dosed with the test substance during the period of organogenesis. The dams are examined for signs of toxicity, and the fetuses are evaluated for developmental abnormalities.

  • Two-Generation Reproduction Toxicity Study (e.g., OECD Guideline 416): This study assesses the effects of the test substance on two generations of animals, evaluating reproductive performance and offspring development.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

Long-chain branched alcohols like this compound are primarily metabolized in the liver. The metabolic pathway generally involves oxidation to an aldehyde, followed by further oxidation to a carboxylic acid, which can then enter fatty acid metabolism pathways.

This compound This compound Isodecanal Isodecanal This compound->Isodecanal Alcohol Dehydrogenase Isodecanoic_Acid Isodecanoic_Acid Isodecanal->Isodecanoic_Acid Aldehyde Dehydrogenase Fatty_Acid_Metabolism Fatty_Acid_Metabolism Isodecanoic_Acid->Fatty_Acid_Metabolism α- and β-oxidation

Caption: Generalized metabolic pathway of this compound.

Toxicological Assessment Workflow

The toxicological assessment of a chemical like this compound follows a structured workflow, starting with basic physicochemical properties and moving towards more complex, long-term studies.

A Physicochemical Properties B Acute Toxicity (Oral, Dermal, Inhalation) A->B C Irritation & Sensitization (Skin, Eye) B->C H Risk Assessment B->H D Repeated Dose Toxicity (28-day, 90-day) C->D C->H E Genotoxicity (In vitro, In vivo) D->E F Reproductive & Developmental Toxicity D->F D->H G Carcinogenicity E->G E->H F->G F->H G->H

Caption: A typical workflow for toxicological assessment.

Conclusion

This compound demonstrates low acute toxicity but is considered a skin and eye irritant. At high doses, it has the potential to cause maternal and developmental toxicity. Significant data gaps exist for skin sensitization, genotoxicity, and carcinogenicity, highlighting the need for further investigation to establish a complete toxicological profile. The information presented in this guide serves as a foundational resource for professionals involved in the handling and assessment of this compound.

References

The Environmental Fate of Isodecyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodecyl alcohol, a ten-carbon branched-chain alcohol, is utilized primarily as a raw material in the production of plasticizers, such as diisodecyl phthalate (DIDP) and diisodecyl adipate (DIDA), which are used in polyvinyl chloride (PVC) resins.[1] Its use extends to applications in uranium refining, as a defoaming agent, and as a raw material for surfactants.[1] Given its production volumes and applications, understanding the environmental fate of isodecyl alcohol is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biodegradation, abiotic degradation, bioaccumulation, and environmental mobility of isodecyl alcohol.

Data Presentation

The environmental fate of a chemical is governed by its physicochemical properties and its interactions with various environmental compartments. The following tables summarize the key quantitative data for isodecyl alcohol.

Table 1: Physicochemical Properties of Isodecyl Alcohol

PropertyValueReference(s)
Molecular FormulaC₁₀H₂₂O[1]
Molecular Weight158.28 g/mol [1]
Physical StateColorless, slightly viscous liquid[2][3]
Water Solubility96 mg/L at 20°C[1]
Vapor Pressure2.07 x 10⁻² mmHg (2.76 Pa) at 25°C[1]
Octanol-Water Partition Coefficient (log Kow)3.71 - 3.94[1][4][5][6]
Henry's Law Constant (estimated)5.5 x 10⁻⁵ atm·m³/mol[2][4]

Table 2: Biodegradation of Isodecyl Alcohol

Test SystemEndpoint (% of Theoretical Oxygen Demand)DurationReference(s)
Sewage24%5 days[2][5][6]
44%10 days[2][5][6]
42%15 days[2][5][6]
39%20 days[2][5][6]
Acclimated Sewage14%5 days[2][5]
26%10 days[2][5]
45%15 days[2][5]
32%20 days[2][5]
Seawater6%5 days[2][5]
17%10 days[2][5]
34%15 days[2][5]
40%20 days[2][5]

Overall, the aerobic biodegradation of isodecyl alcohol is considered to be good.[1]

Table 3: Abiotic Degradation of Isodecyl Alcohol

ProcessParameterValueReference(s)
Atmospheric PhotodegradationVapor-phase reaction rate constant with OH radicals1.5 x 10⁻¹¹ cm³/molecule·sec at 25°C[2][4]
Estimated atmospheric half-life~25 hours[2][4]
Hydrolysis-Not expected to undergo hydrolysis[1][2][4]

Table 4: Environmental Mobility and Distribution of Isodecyl Alcohol

ParameterValueImplicationReference(s)
Soil Organic Carbon-Water Partitioning Coefficient (Koc) (estimated)80 - 81 L/kgHigh mobility in soil[2][4][5][6]
Volatilization Half-Life from Water (estimated)Model River: 24 hoursModel Lake: 11 daysVolatilization is an important fate process[2][4]
Multimedia Environmental Distribution (modeled)99.4% partitions to soilIf released to soil, it is expected to remain there[1]

Table 5: Bioaccumulation Potential of Isodecyl Alcohol

ParameterValueImplicationReference(s)
Bioconcentration Factor (BCF) (estimated)145 L/kgHigh potential for bioconcentration in aquatic organisms[2][4][5][6]

Experimental Protocols

The quantitative data presented above are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

Biodegradation: OECD 301F - Manometric Respirometry Test

This method is used to determine the ready biodegradability of a substance by measuring oxygen consumption.

  • Principle: A known volume of inoculated mineral medium containing the test substance at a concentration of 50-100 mg/L (as the sole source of organic carbon) is stirred in a closed flask at a constant temperature for up to 28 days.[7] The consumption of oxygen is measured by the change in pressure in the respirometer, as the carbon dioxide produced is absorbed by a potassium hydroxide solution.[7][8]

  • Inoculum: The inoculum is typically derived from the supernatant of activated sludge from a wastewater treatment plant treating predominantly domestic sewage.[9]

  • Apparatus: A manometric respirometer, which consists of a reaction vessel, a CO₂ absorbent trap, and a pressure sensor (manometer).[8]

  • Procedure:

    • The test substance, mineral medium, and inoculum are added to the reaction vessel.

    • Control flasks (inoculum only), reference standard flasks (e.g., sodium benzoate), and toxicity control flasks (test substance + reference standard) are run in parallel.[9]

    • The vessels are sealed and incubated in the dark at a constant temperature (e.g., 22 ± 2°C).[8][10]

    • Oxygen consumption is recorded at regular intervals for 28 days.

  • Data Analysis: The amount of oxygen taken up is corrected for the uptake by the blank inoculum and is expressed as a percentage of the Theoretical Oxygen Demand (ThOD). A substance is considered readily biodegradable if it reaches ≥60% of its ThOD within a 10-day window during the 28-day test.[11]

Mobility: OECD 106 - Adsorption/Desorption Using a Batch Equilibrium Method

This test determines the adsorption and desorption behavior of a chemical on different soil types.

  • Principle: An aqueous solution of the test substance is placed in contact with a soil sample. The concentration of the substance in the solution is measured after a set period of agitation to determine the amount adsorbed to the soil.[2]

  • Materials: At least five different soil types with varying organic carbon content, clay content, and pH are typically used.[2][12] The test substance can be radiolabelled (e.g., with ¹⁴C) to facilitate analysis.[2]

  • Procedure:

    • Tier 1 (Preliminary Test): Determines the optimal soil-to-solution ratio and the time required to reach equilibrium (typically up to 48 hours).[2][12]

    • Tier 2 (Adsorption Kinetics): The test substance is agitated with each soil type at a single concentration. Samples of the aqueous phase are taken at various time points until equilibrium is reached.[2][12]

    • Tier 3 (Adsorption Isotherms/Desorption): Adsorption is studied at multiple concentrations to create an isotherm. For desorption, the soil is separated from the initial solution and resuspended in a fresh solution without the test substance.

  • Data Analysis: The amount of substance adsorbed to the soil is calculated from the difference between the initial and final concentrations in the aqueous solution.[13] This is used to calculate the adsorption distribution coefficient (Kd). The Kd is then normalized to the organic carbon content of the soil to yield the soil organic carbon-water partitioning coefficient (Koc).[2]

Bioaccumulation: OECD 305 - Bioaccumulation in Fish

This guideline assesses the potential for a chemical to accumulate in fish from water.

  • Principle: The test consists of two phases: an uptake phase and a depuration (elimination) phase.[14][15]

  • Test Organism: A suitable fish species, such as the zebra fish (Danio rerio), is used.[16]

  • Procedure:

    • Uptake Phase: Fish are exposed to the test substance in a flow-through system at a constant concentration for a period of up to 28 days.[14][16] Fish and water samples are taken at regular intervals to measure the concentration of the test substance.

    • Depuration Phase: After the uptake phase, the remaining fish are transferred to a clean, untreated water environment. Sampling of fish continues to measure the rate of elimination of the substance.[16]

  • Data Analysis: The Bioconcentration Factor (BCF) is calculated. It can be determined as the ratio of the concentration of the substance in the fish (at steady-state) to the concentration in the water. Alternatively, a kinetic BCF can be calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂).[15][17]

Mandatory Visualization

// Pathways Air -> Water [label="Deposition", dir=back, style=dashed]; Water -> Air [label="Volatilization\n(t½ river = 24h)\n(t½ lake = 11d)", style=dashed];

Air -> Soil [label="Deposition", style=dashed]; Soil -> Air [label="Volatilization\n(from moist soil)", style=dashed];

Water -> Soil [label="Adsorption\n(Koc = 80-81 L/kg)", dir=both];

Water -> Biota [label="Bioconcentration\n(BCF = 145 L/kg)", dir=both];

// Degradation Processes Degradation_Air [shape=ellipse, label="Photodegradation\n(t½ = 25h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation_Water [shape=ellipse, label="Biodegradation\n(Aerobic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation_Soil [shape=ellipse, label="Biodegradation\n(Aerobic)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Air -> Degradation_Air [label="OH Radicals"]; Water -> Degradation_Water [label="Microorganisms"]; Soil -> Degradation_Soil [label="Microorganisms"];

// Logical relationship to sediment Water -> Sediment [label="Adsorption\n(Minor)", style=dotted]; } END_DOT Figure 1: Environmental fate and transport pathways of isodecyl alcohol.

// Workflow Edges Inoculum -> TestVessel; Medium -> TestVessel; TestSubstance -> TestVessel;

{Inoculum, Medium} -> BlankVessel; {Inoculum, Medium, RefVessel} -> RefVessel [style=invis];

TestVessel -> Incubate; BlankVessel -> Incubate; RefVessel -> Incubate;

Incubate -> MeasureO2; MeasureO2 -> Calculate; Calculate -> Decision; Decision -> Result1 [label="Yes"]; Decision -> Result2 [label="No"]; } END_DOT Figure 2: Experimental workflow for a ready biodegradability test (OECD 301F).

References

Isodecanol Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isodecanol in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide utilizes data for its linear isomer, 1-decanol, as a representative model for understanding its solubility characteristics. The principles governing the solubility of long-chain alcohols are detailed, along with experimental protocols for solubility determination and predictive models.

Core Principles of this compound Solubility

This compound, a branched-chain C10 alcohol, is characterized by a polar hydroxyl (-OH) head and a nonpolar ten-carbon alkyl tail. This amphiphilic nature dictates its solubility behavior. The hydroxyl group can participate in hydrogen bonding with polar solvents, while the long alkyl chain favors interactions with nonpolar solvents via van der Waals forces.

The overarching principle of "like dissolves like" is paramount in predicting this compound's solubility. Solvents with similar polarity to this compound will be more effective at dissolving it. As a long-chain alcohol, this compound is generally considered to have low polarity. Therefore, it exhibits high solubility in nonpolar and weakly polar organic solvents and low solubility in highly polar solvents like water.

Several factors influence the solubility of this compound:

  • Polarity of the Solvent: this compound will be more soluble in solvents with a polarity similar to its own.

  • Size and Shape of the Solvent Molecules: Solvents with molecular structures that can effectively surround the this compound molecule will be better solvents.

  • Temperature: Generally, solubility increases with temperature, although there are exceptions.

  • Presence of Other Solutes: The presence of other substances in the solvent can affect the solubility of this compound.

Quantitative Solubility Data (Representative)

While specific quantitative solubility data for this compound is sparse in publicly available literature, the solubility of its linear isomer, 1-decanol, provides a strong proxy. The following table summarizes the miscibility and solubility of 1-decanol in a range of common organic solvents. It is expected that this compound would exhibit similar miscibility and solubility patterns.

Solvent ClassificationSolventMiscibility/Solubility of 1-Decanol (and expected for this compound)
Nonpolar Solvents
Aliphatic HydrocarbonsHexaneMiscible
HeptaneMiscible
Aromatic HydrocarbonsBenzeneSparingly Soluble[1]
TolueneMiscible
XyleneMiscible
Weakly Polar Solvents
EthersDiethyl EtherMiscible
Tetrahydrofuran (THF)Miscible
Halogenated HydrocarbonsDichloromethaneMiscible
ChloroformSlightly Soluble[1]
Polar Aprotic Solvents
KetonesAcetoneMiscible
Methyl Ethyl Ketone (MEK)Miscible
EstersEthyl AcetateMiscible
NitrilesAcetonitrilePartially Miscible
AmidesDimethylformamide (DMF)Miscible
Dimethyl Acetamide (DMAc)Miscible
Polar Protic Solvents
AlcoholsMethanolMiscible
EthanolMiscible
PropanolMiscible
ButanolMiscible
WaterWaterInsoluble (0.0037 g/L at 25 °C for 1-decanol)[2]

Experimental Protocol for Determining this compound Solubility

The following is a general experimental protocol for the gravimetric method of determining the solubility of this compound in an organic solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled water bath or shaker

  • Vials with airtight caps

  • Micropipettes

  • Filtration system (e.g., syringe filters with appropriate membrane)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a vial. The excess is crucial to ensure that a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the solution to stand undisturbed for a short period to let any undissolved this compound settle.

    • Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe.

    • Immediately filter the withdrawn sample through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed vial to remove any undissolved micro-particles.

  • Solvent Evaporation:

    • Weigh the vial containing the filtered saturated solution.

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without causing significant evaporation of the this compound. The boiling point of the solvent and the volatility of this compound should be considered when setting the oven temperature.

    • Continue heating until a constant weight of the vial is achieved, indicating that all the solvent has evaporated.

  • Calculation of Solubility:

    • Determine the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final constant weight of the vial containing the this compound residue.

    • Determine the mass of the solvent by subtracting the mass of the dissolved this compound and the initial weight of the vial from the weight of the vial with the filtered solution.

    • Calculate the solubility in grams of this compound per 100 grams of solvent.

Diagrams

Factors Affecting this compound Solubility

cluster_this compound This compound Properties cluster_Solvent Solvent Properties This compound This compound Polarity_I Polarity (Hydroxyl Group) This compound->Polarity_I NonPolarity_I Non-Polarity (Alkyl Chain) This compound->NonPolarity_I Solvent Organic Solvent Polarity_S Polarity Solvent->Polarity_S MolecularSize Molecular Size & Shape Solvent->MolecularSize Solubility Solubility Temperature Temperature Temperature->Solubility Generally Increases Polarity_I->Solubility Increases in Polar Solvents NonPolarity_I->Solubility Increases in Non-Polar Solvents Polarity_S->Solubility Like Dissolves Like MolecularSize->Solubility

Caption: Factors influencing this compound's solubility.

Experimental Workflow for Solubility Determination

start Start step1 Prepare Supersaturated This compound Solution start->step1 step2 Equilibrate at Constant Temperature step1->step2 step3 Withdraw and Filter Supernatant step2->step3 step4 Weigh Filtered Solution step3->step4 step5 Evaporate Solvent step4->step5 step6 Weigh this compound Residue step5->step6 step7 Calculate Solubility step6->step7 end End step7->end

Caption: Gravimetric method for solubility determination.

Predictive Models for Solubility

For cases where experimental data is unavailable, theoretical models can provide estimations of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that can predict activity coefficients, which are then used to calculate phase equilibria, including solid-liquid and liquid-liquid equilibria, and thus solubility.

The UNIFAC model breaks down molecules into their constituent functional groups. The interactions between these groups are used to predict the overall properties of the mixture. For this compound, the primary functional groups would be the hydroxyl group (-OH) and the various alkyl groups (e.g., -CH3, -CH2, -CH). While the application of the UNIFAC model requires specialized software and a database of group interaction parameters, it can be a powerful tool for predicting the solubility of this compound in a wide range of organic solvents. The accuracy of the prediction depends on the availability and quality of the interaction parameters for the specific functional groups present in the solute and solvent.

Conclusion

This compound, as a long-chain branched alcohol, demonstrates high solubility in a wide array of nonpolar and weakly polar organic solvents, a characteristic driven by the dominance of its nonpolar alkyl chain. Its solubility is limited in highly polar solvents such as water. While specific quantitative data for this compound is not abundant, data from its linear isomer, 1-decanol, serves as a reliable proxy for estimating its solubility behavior. For precise solubility determination, the gravimetric experimental protocol outlined provides a robust methodology. Furthermore, predictive models like UNIFAC offer a valuable alternative for estimating solubility when experimental data is not available. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's solubility characteristics, essential for its effective application in various scientific and industrial contexts.

References

In-Depth Technical Guide to the Commercial Production of Isodecanol via the Oxo Process

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isodecanol, a ten-carbon branched alcohol, is a crucial chemical intermediate in the production of plasticizers, lubricants, and surfactants.[1] The primary commercial route to this compound is the oxo process, a Nobel Prize-winning technology that converts olefins into aldehydes and subsequently into alcohols. This guide provides a detailed technical overview of the commercial production of this compound via the oxo process, focusing on the core chemical transformations, experimental protocols, and quantitative data relevant to researchers and professionals in chemical and pharmaceutical development.

The production of this compound via the oxo process is a two-stage manufacturing method.[2] The first stage involves the hydroformylation of nonene isomers with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce isodecaldehydes. This reaction is catalyzed by transition metal complexes, typically based on cobalt or rhodium. The second stage is the hydrogenation of the resulting isodecaldehyde mixture to yield this compound. The commercial product is a complex mixture of isomers, primarily trimethyl-1-heptanols and dimethyl-1-octanols, with the exact composition dependent on the nonene feedstock.[1]

Process Chemistry and Stoichiometry

The overall chemical transformation for the production of this compound from nonene can be represented by the following two-step process:

  • Hydroformylation of Nonene: C₉H₁₈ + CO + H₂ → C₁₀H₂₀O

  • Hydrogenation of Isodecaldehyde: C₁₀H₂₀O + H₂ → C₁₀H₂₂O

The process begins with a C9 olefin (nonene) feedstock, which is reacted with synthesis gas in the presence of a catalyst to add a formyl group (-CHO) and a hydrogen atom across the double bond. The resulting C10 aldehydes are then reduced to the corresponding alcohols.

Experimental Protocols

Hydroformylation of Nonenes (Cobalt-Catalyzed)

This protocol is based on typical conditions for the hydroformylation of industrial olefin mixtures.

Materials:

  • Industrial nonene mixture

  • Cobalt-based catalyst (e.g., dicobalt octacarbonyl, Co₂(CO)₈)

  • Synthesis gas (CO/H₂ ratio typically 1:1 to 1:2)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • The high-pressure autoclave is charged with the industrial nonene mixture and the cobalt catalyst.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • The reactor is then pressurized with synthesis gas to the desired operating pressure (typically 150-300 atm).[2]

  • The reaction mixture is heated to the target temperature, generally between 110°C and 180°C.[2]

  • The reaction is allowed to proceed for a specified duration, typically several hours, with continuous stirring to ensure proper mixing of the gas and liquid phases.

  • Upon completion, the reactor is cooled, and the excess pressure is carefully released.

  • The crude isodecaldehyde product is collected for further purification and subsequent hydrogenation.

Hydrogenation of Isodecaldehyde

This protocol outlines a general procedure for the hydrogenation of the aldehyde mixture obtained from the hydroformylation step.

Materials:

  • Crude isodecaldehyde mixture

  • Hydrogenation catalyst (e.g., copper-zinc oxide, nickel, palladium, or platinum-based catalysts)[3]

  • Hydrogen gas

  • High-pressure hydrogenation reactor.

Procedure:

  • The crude isodecaldehyde is charged into the hydrogenation reactor along with the hydrogenation catalyst.

  • The reactor is sealed and purged with an inert gas before being pressurized with hydrogen.

  • The reaction is typically carried out at elevated temperatures (e.g., 120-180°C) and pressures (e.g., 20-100 atm).[2]

  • The reaction is monitored until the conversion of aldehydes to alcohols is complete.

  • After cooling and depressurization, the crude this compound is separated from the catalyst by filtration.

  • The final product is then purified, typically by distillation.

Quantitative Data

The performance of the oxo process for this compound production is highly dependent on the choice of catalyst and reaction conditions.

Catalyst Performance in Hydroformylation
Catalyst SystemOlefin FeedTemperature (°C)Pressure (bar)Reaction Time (h)Aldehyde Yield (%)Key ByproductsReference
Cobalt/Phosphonate-phosphineIndustrial Decene Mixture170160-20012-1660-65Decane, Decenes, Heavy Oligomers[4]
Rhodium-basedPropene90-150~100-HighLow levels of branched isomers[3]

Note: Data for industrial decene is used as a proxy for nonene due to the similarity in feedstock. Rhodium catalysts generally offer higher selectivity to linear aldehydes and operate under milder conditions than cobalt catalysts.[3]

Hydrogenation of Aldehydes to Alcohols
Catalyst SystemAldehyde FeedTemperature (°C)Pressure (psig)Reaction Time (h)Alcohol Conversion (%)Alcohol Selectivity (%)Reference
Copper Oxide/Zinc Oxide/Aluminum OxideIsobutyraldehyde170400-5002-3100100[5]

Note: Data for isobutyraldehyde is presented as a representative example of aldehyde hydrogenation.

Process and Reaction Pathway Diagrams

Overall Process Flow for this compound Production

G cluster_0 Raw Materials cluster_1 Hydroformylation Stage cluster_2 Hydrogenation Stage cluster_3 Purification cluster_4 Final Product Nonene Nonene Feedstock Hydroformylation Hydroformylation Reactor (Cobalt or Rhodium Catalyst) Nonene->Hydroformylation Syngas Synthesis Gas (CO + H₂) Syngas->Hydroformylation Catalyst_Recovery_1 Catalyst Recovery Hydroformylation->Catalyst_Recovery_1 Crude Isodecaldehyde Hydrogenation Hydrogenation Reactor (e.g., Ni, Pd, Pt Catalyst) Catalyst_Recovery_1->Hydrogenation Catalyst_Recovery_2 Catalyst Recovery Hydrogenation->Catalyst_Recovery_2 Crude this compound Purification Distillation Column Catalyst_Recovery_2->Purification This compound This compound Product Purification->this compound

Caption: Overall process flow for this compound production.

Catalytic Cycle for Cobalt-Catalyzed Hydroformylation

G HCo_CO_4 HCo(CO)₄ HCo_CO_3 HCo(CO)₃ HCo_CO_4->HCo_CO_3 - CO Alkene_Complex HCo(CO)₃(RCH=CH₂) HCo_CO_3->Alkene_Complex + RCH=CH₂ Alkyl_Complex RCH₂CH₂Co(CO)₃ Alkene_Complex->Alkyl_Complex Insertion Acyl_Complex_1 RCH₂CH₂Co(CO)₄ Alkyl_Complex->Acyl_Complex_1 + CO Acyl_Complex_2 RCH₂CH₂COCo(CO)₃ Acyl_Complex_1->Acyl_Complex_2 Migratory Insertion Aldehyde_Complex RCH₂CH₂CHO + Co₂(CO)₈ Acyl_Complex_2->Aldehyde_Complex + H₂ Aldehyde_Complex->HCo_CO_4 Regeneration

Caption: Cobalt-catalyzed hydroformylation cycle.

Catalytic Cycle for Rhodium-Catalyzed Hydroformylation (with Phosphine Ligands)

G HRh_CO_L2 HRh(CO)L₂ Alkene_Complex HRh(CO)L₂(RCH=CH₂) HRh_CO_L2->Alkene_Complex + RCH=CH₂ Alkyl_Complex RCH₂CH₂Rh(CO)L₂ Alkene_Complex->Alkyl_Complex Insertion Acyl_Complex_1 RCH₂CH₂Rh(CO)₂L₂ Alkyl_Complex->Acyl_Complex_1 + CO Acyl_Complex_2 RCH₂CH₂CORh(CO)L₂ Acyl_Complex_1->Acyl_Complex_2 Migratory Insertion Oxidative_Addition (H)₂Rh(acyl)(CO)L₂ Acyl_Complex_2->Oxidative_Addition + H₂ Oxidative_Addition->HRh_CO_L2 Reductive Elimination Aldehyde_Product RCH₂CH₂CHO Oxidative_Addition->Aldehyde_Product Product Release

Caption: Rhodium-catalyzed hydroformylation cycle.

Catalyst Preparation and Characterization

The performance of the oxo process is critically dependent on the catalyst.

  • Cobalt Catalysts: Typically prepared from cobalt salts which are converted to cobalt carbonyls under high pressure of synthesis gas.

  • Rhodium Catalysts: Often used with phosphine ligands to enhance selectivity. These are typically prepared by reacting a rhodium precursor (e.g., rhodium chloride) with the desired phosphine ligand.

Catalyst characterization involves a suite of analytical techniques to determine the structure, composition, and properties of the catalyst. These include:

  • Spectroscopic Methods: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify functional groups and study the structure of the catalyst complexes.

  • Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for assessing the purity of the catalyst precursors and ligands.

  • X-ray Diffraction (XRD): For determining the crystalline structure of solid catalysts or supports.

Product Purification and Analysis

The crude this compound from the hydrogenation step contains a mixture of isomers, unreacted starting materials, and byproducts. Purification is typically achieved through fractional distillation , which separates components based on their boiling points.

The isomeric composition of the final this compound product is a critical quality parameter. Gas chromatography (GC) , often coupled with mass spectrometry (GC-MS) , is the primary analytical technique for separating and identifying the various isomers present in the final product.[6][7][8][9][10] These techniques allow for both qualitative identification and quantitative analysis of the different branched C10 alcohol isomers.

Conclusion

The oxo process remains the dominant industrial method for the production of this compound. The choice between cobalt and rhodium catalysts depends on economic factors and the desired product specifications, with rhodium generally offering higher selectivity under milder conditions. A thorough understanding of the reaction mechanisms, process parameters, and analytical characterization techniques is essential for the efficient and controlled production of this compound for its diverse applications. This guide provides a foundational technical overview to aid researchers and professionals in this field.

References

An In-Depth Technical Guide to Isodecanol: Molecular Weight, Formula, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isodecanol, a C10 oxo alcohol, detailing its molecular weight, chemical formula, isomeric composition, and key applications. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require in-depth technical information on this compound.

Core Concepts: Molecular Weight and Formula

This compound is a branched-chain alcohol with the general chemical formula C₁₀H₂₂O .[1][2][3][4][5][6] Its corresponding molecular weight is approximately 158.28 g/mol .[1][2][4][5][6] It is important to note that the term "this compound" does not refer to a single, specific molecule but rather to a mixture of isomers.[2][7] The precise composition of commercial this compound can vary depending on the manufacturing process and the olefin feedstock used.[2][7]

One of the commonly cited specific isomers is 8-methylnonan-1-ol .[1][3] However, commercial this compound is typically a complex mixture that includes various trimethyl-1-heptanols and dimethyl-1-octanols.[2][7] This isomeric complexity is a critical consideration in its various applications as it influences physical properties such as boiling point, density, and viscosity.

Isomeric Composition of this compound

The isomeric nature of this compound is a defining characteristic. The branching of the carbon chain can occur at various positions, leading to a wide array of possible structures. The diagram below illustrates the relationship between the general term "this compound" and some of its constituent isomers.

Isodecanol_Isomers cluster_isomers Common Isomer Classes cluster_specific_isomers Specific Isomer Examples This compound This compound (Mixture) C₁₀H₂₂O Trimethylheptanols Trimethyl-1-heptanols This compound->Trimethylheptanols Dimethyloctanols Dimethyl-1-octanols This compound->Dimethyloctanols Methylnonanols Methyl-1-nonanols This compound->Methylnonanols TMH_example e.g., 3,5,5-Trimethyl-1-hexanol* Trimethylheptanols->TMH_example DMO_example e.g., 2,2-Dimethyl-1-octanol Dimethyloctanols->DMO_example MN_example 8-Methyl-1-nonanol Methylnonanols->MN_example caption *Note: 3,5,5-Trimethyl-1-hexanol is a C9 alcohol but often associated with isononyl/isodecyl mixtures.

This compound Isomeric Relationship

Quantitative Data Summary

The physical and chemical properties of this compound can vary based on its isomeric composition. The following table summarizes key quantitative data for the general this compound mixture and some of its specific isomers.

PropertyThis compound (Mixture)8-Methyl-1-nonanol2,2-Dimethyl-1-octanol
Molecular Formula C₁₀H₂₂OC₁₀H₂₂OC₁₀H₂₂O
Molecular Weight ( g/mol ) 158.28[2][5]158.28158.28
CAS Number 25339-17-7[2]25339-17-72370-14-1
Boiling Point (°C) 215-225[8][9]221[7]Not available
Melting Point (°C) -60[8][9]5[7]Not available
Density (g/mL at 20°C) 0.838[8]Not availableNot available
Flash Point (°C) 95[8][9]87.1Not available

Experimental Protocols

This compound is a versatile chemical intermediate used in a variety of applications. Below are detailed methodologies for two key experimental procedures involving this compound.

Synthesis of Diisodecyl Phthalate (DIDP)

Diisodecyl phthalate is a common plasticizer synthesized from this compound. The following protocol is based on a typical esterification process.

Workflow for DIDP Synthesis:

DIDP_Synthesis_Workflow cluster_reactants Reactant Charging cluster_reaction Esterification cluster_purification Product Purification PhthalicAnhydride Phthalic Anhydride Monoesterification Monoesterification (140-150 °C) PhthalicAnhydride->Monoesterification This compound This compound This compound->Monoesterification Diesterification Diesterification (>180 °C with catalyst) Monoesterification->Diesterification Add Catalyst (e.g., Titanium Isopropoxide) Dealcoholysis Dealcoholysis (Vacuum) Diesterification->Dealcoholysis Neutralization Alkaline Wash Dealcoholysis->Neutralization Washing Water Wash Neutralization->Washing Stripping Steam Stripping Washing->Stripping FinalProduct Diisodecyl Phthalate (DIDP) Stripping->FinalProduct

DIDP Synthesis Workflow

Methodology:

  • Monoesterification: Phthalic anhydride and a molar excess of this compound are charged into a reactor equipped with a stirrer, thermometer, and a water trap under a nitrogen atmosphere. The mixture is heated to 140-150°C to form the monoester.[10]

  • Diesterification: A catalyst, such as titanium isopropoxide, is added to the reaction mixture. The temperature is then raised to above 180°C to drive the reaction to completion, forming diisodecyl phthalate and water. The water is continuously removed via the water trap.[10]

  • Dealcoholysis: After the reaction is complete, the excess this compound is removed under vacuum.[10]

  • Purification: The crude product is then purified by washing with an alkaline solution to remove any remaining acidic byproducts, followed by washing with water. Finally, the product is subjected to steam stripping to remove any remaining volatile impurities.[10]

Evaluation of Anti-Wear Properties

This compound can be used as a component in lubricant formulations. The anti-wear properties of a lubricant containing this compound can be evaluated using a four-ball wear tester.

Methodology:

  • Lubricant Preparation: A base lubricant is blended with a specified concentration of this compound.

  • Four-Ball Wear Test: The anti-wear properties of the prepared lubricant are evaluated using a four-ball wear tester according to a standard method like ASTM D4172. This involves rotating a steel ball under a specified load against three stationary steel balls immersed in the lubricant sample.

  • Test Parameters: Typical test conditions for anti-wear evaluation are a load of 392 N, a temperature of 75°C, and a duration of 60 minutes.[11]

  • Wear Scar Measurement: After the test, the wear scars on the three stationary balls are measured using a microscope. The average wear scar diameter is an indicator of the lubricant's anti-wear performance. A smaller wear scar diameter indicates better anti-wear properties.

  • Analysis: The wear scar diameter of the lubricant containing this compound is compared to that of the base lubricant without the additive to determine the effect of this compound on the anti-wear performance.

This technical guide provides foundational information on this compound for scientific and research applications. For more specific data and protocols, consulting detailed chemical databases and experimental literature is recommended.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diisodecyl Phthalate (DIDP) Utilizing Isodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisodecyl phthalate (DIDP) is a high molecular weight ortho-phthalate plasticizer extensively utilized in the polymer industry to impart flexibility and durability to materials, particularly polyvinyl chloride (PVC). Its low volatility, high thermal stability, and excellent resistance to degradation make it a preferred choice for a wide range of applications, including wire and cable insulation, automotive interiors, roofing membranes, and flooring.[1][2] The synthesis of DIDP is primarily achieved through the esterification of phthalic anhydride with isodecanol.[1][3] This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of DIDP, aimed at researchers and professionals in chemical synthesis and material science.

Chemical Reaction and Mechanism

The synthesis of Diisodecyl Phthalate (DIDP) is a classic example of Fischer-Speier esterification. The overall process involves the reaction of phthalic anhydride with two equivalents of this compound, typically in the presence of an acid catalyst. The reaction proceeds in two main stages:

  • Mono-esterification: A rapid, exothermic, and irreversible reaction where one molecule of this compound reacts with phthalic anhydride to form a monoester, mono-isodecyl phthalate.[4]

  • Di-esterification: A slower, endothermic, and reversible reaction where a second molecule of this compound reacts with the monoester to form the diester, diisodecyl phthalate, and water.[4] To drive this equilibrium reaction to completion, the water formed during the reaction is continuously removed.

The overall chemical equation for the synthesis of DIDP is as follows:

C₈H₄O₃ (Phthalic Anhydride) + 2 C₁₀H₂₂O (this compound) → C₂₈H₄₆O₄ (Diisodecyl Phthalate) + H₂O

Experimental Protocols

This section details the laboratory-scale synthesis and purification of diisodecyl phthalate from phthalic anhydride and this compound. The protocol is adapted from established industrial methodologies.[4]

Materials and Equipment
  • Reagents:

    • Phthalic anhydride (≥99% purity)

    • This compound (technical grade)

    • Isopropyl titanate (catalyst)

    • Nitrogen gas (high purity)

    • 5% (w/v) Sodium hydroxide solution

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser

    • Heating mantle

    • Vacuum pump

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Synthesis Procedure

1. Mono-esterification Stage:

  • Charge the three-neck round-bottom flask with phthalic anhydride and this compound. The molar ratio of this compound to phthalic anhydride should be in the range of 2.1:1 to 3.0:1.[4]

  • Begin purging the reactor with nitrogen gas to create an inert atmosphere.

  • Commence agitation and start heating the mixture.

  • Raise the temperature to 140-150°C and maintain it for approximately 10 minutes to complete the mono-esterification stage.[4]

2. Di-esterification Stage:

  • After the mono-esterification is complete, increase the temperature to 180°C.

  • Introduce the isopropyl titanate catalyst. The catalyst amount should be between 0.02% and 1% of the total weight of the reactants.[4]

  • Continue to heat the reaction mixture to a temperature of 210-230°C.[4]

  • Maintain this temperature for 3-4 hours, continuously removing the water of reaction using the Dean-Stark apparatus. The progress of the reaction can be monitored by measuring the acid number of the reaction mixture. The reaction is considered complete when the acid number drops below 2 mg KOH/g.[5]

Purification of Crude Diisodecyl Phthalate

1. Dealcoholization:

  • After the reaction is complete, cool the mixture to approximately 170-180°C.

  • Apply a vacuum (pressure of -0.085 to -0.095 MPa) to the system to distill off the excess unreacted this compound.[4]

2. Neutralization and Washing:

  • Cool the crude ester to 90-95°C.

  • Add a 5% aqueous sodium hydroxide solution to neutralize the remaining acidic catalyst and any unreacted phthalic anhydride. Stir vigorously for 1 hour.[4]

  • Stop stirring and allow the layers to separate. Remove the lower aqueous layer. Repeat the alkali wash 1-2 more times.

  • Wash the organic layer with deionized water at 90-95°C by stirring for a period of time. Separate the aqueous layer. Repeat the water wash until the pH of the wash water is neutral (pH 7-8).[4]

3. Refining:

  • Heat the washed product to 180 ± 5°C and apply steam distillation or a vacuum to remove any residual water and other low-boiling impurities.[4]

  • Cool the final product and filter if necessary to obtain pure diisodecyl phthalate.

Data Presentation

The following tables summarize key quantitative data for the synthesis of DIDP based on documented experimental findings.

Table 1: Reactant and Catalyst Specifications

ParameterValueReference
Molar Ratio (this compound:Phthalic Anhydride)2.1:1 - 3.0:1[4]
Optimal Molar Ratio2.5:1 - 2.7:1[4]
CatalystIsopropyl titanate[4]
Catalyst Concentration (% of total reactant weight)0.02 - 1.0[4]

Table 2: Reaction Conditions for DIDP Synthesis

StageTemperature (°C)DurationKey Process
Mono-esterification140 - 15010 minutesFormation of mono-isodecyl phthalate
Di-esterification210 - 2303 - 4 hoursFormation of diisodecyl phthalate and removal of water

Table 3: Post-Reaction Purification Parameters

StepTemperature (°C)PressureDuration/RepetitionsPurpose
Dealcoholization170 - 180-0.085 to -0.095 MPaUntil no more distillate is collectedRemoval of excess this compound
Alkali Wash90 - 95Atmospheric1 - 3 times, 1 hour eachNeutralization of catalyst and unreacted acid
Water Wash90 - 95AtmosphericUntil wash water is pH 7-8Removal of residual alkali and salts
Refining (Stripping)180 ± 5Vacuum/SteamUntil no more volatiles are removedRemoval of residual water and low-boiling impurities

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of DIDP.

DIDP_Synthesis_Reaction Chemical Reaction for DIDP Synthesis cluster_reactants Reactants PA Phthalic Anhydride (C₈H₄O₃) DIDP Diisodecyl Phthalate (C₂₈H₄₆O₄) PA->DIDP ISO This compound (2 eq.) (C₁₀H₂₂O) ISO->DIDP H2O Water (H₂O) Catalyst Catalyst (e.g., Isopropyl titanate) Catalyst->DIDP + Heat - H₂O

Caption: Chemical equation for the synthesis of DIDP.

DIDP_Synthesis_Workflow Experimental Workflow for DIDP Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Charge Reactants: Phthalic Anhydride & this compound Monoesterification Mono-esterification (140-150°C) Reactants->Monoesterification CatalystAddition Add Catalyst (Isopropyl titanate) Monoesterification->CatalystAddition Diesterification Di-esterification (210-230°C) Water Removal CatalystAddition->Diesterification Dealcoholization Dealcoholization (Vacuum Distillation) Diesterification->Dealcoholization AlkaliWash Alkali Wash (5% NaOH) Dealcoholization->AlkaliWash WaterWash Water Wash AlkaliWash->WaterWash Refining Refining (Stripping) WaterWash->Refining FinalProduct Pure DIDP Refining->FinalProduct

Caption: Step-by-step workflow for DIDP synthesis and purification.

References

Application Notes and Protocols for Isodecanol Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodecanol, a branched ten-carbon fatty alcohol, is a critical precursor in the synthesis of various esters that find extensive applications across multiple industries. These esters are valued as plasticizers, lubricants, emollients in cosmetics, and as fragrance components.[1][2][3][4] The esterification of this compound can be achieved through several catalytic methods, including traditional Fischer esterification with mineral acids, reactions utilizing heterogeneous solid acid catalysts, and enzymatic processes under milder conditions. The choice of synthetic route is dictated by factors such as desired purity, reaction scale, catalyst reusability, and environmental considerations.[5]

This document provides detailed protocols for the synthesis of this compound esters, focusing on the preparation of isodecyl acetate and isodecyl palmitate as representative examples. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of these synthetic procedures.

Data Presentation

The efficiency of this compound esterification is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes quantitative data from various esterification reactions of long-chain alcohols, providing a comparative reference for expected yields and conversion rates.

Carboxylic AcidAlcoholCatalystTemperature (°C)Time (h)Yield/ConversionReference
Palmitic AcidIsooctyl AlcoholSolid Acid (Stannous Oxalate)100-1802-690.5% Yield[6]
Acetic AcidIsoamyl AlcoholAcid Ion-LiquidReflux-85% Yield, 99% Purity[7]
Palmitic AcidIsopropyl AlcoholImmobilized Lipase (Novozym 435)602.590% Conversion[8]
Benzoic AcidThis compoundUncatalyzed (Step 1) / Solid Acid (Step 2)>200 (Step 1), <100 (Step 2)->99% Conversion[9]
Acetic AcidIsopentyl AlcoholSulfuric AcidReflux180-90% Yield[10]
Phthalic Anhydride2-EthylhexanolSulfated ZrO2--High Reactivity[11]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Acetic Acid (Isodecyl Acetate Synthesis)

This protocol describes the synthesis of isodecyl acetate using a homogeneous acid catalyst, p-toluenesulfonic acid, with azeotropic removal of water.

Materials:

  • This compound (1.0 mol)

  • Glacial Acetic Acid (1.2 mol)

  • p-Toluenesulfonic Acid Monohydrate (0.05 mol)

  • Toluene (200 mL)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Boiling Chips

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and a heating mantle. Add boiling chips to the flask.

  • Charging Reactants: To the flask, add this compound, glacial acetic acid, p-toluenesulfonic acid monohydrate, and toluene.[12]

  • Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-8 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by analyzing aliquots using Gas Chromatography with Flame Ionization Detection (GC-FID).[13][14]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid. Repeat until the aqueous layer is neutral or slightly basic.[12][15]

    • Wash the organic layer with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the toluene and any excess reactants by rotary evaporation.

  • Purification: Purify the crude isodecyl acetate by vacuum distillation.

Protocol 2: Solid Acid Catalyzed Esterification of this compound with Palmitic Acid (Isodecyl Palmitate Synthesis)

This protocol utilizes a reusable solid acid catalyst, which simplifies product purification and reduces corrosive waste.

Materials:

  • This compound

  • Palmitic Acid

  • Solid Acid Catalyst (e.g., SO₄²⁻/ZrO₂-Al₂O₃, Amberlyst-15)

  • Water-carrying agent (e.g., Toluene or Xylene)

  • Nitrogen source

Equipment:

  • Reaction flask with overhead stirrer

  • Heating mantle

  • Water separator (e.g., Dean-Stark trap)

  • Condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a reaction flask under a nitrogen atmosphere, add palmitic acid and this compound (molar ratio of 1:1 to 1:4).[16]

  • Catalyst Addition: Add the solid acid catalyst (1-5% of the total mass of reactants).[16]

  • Reaction: Heat the mixture to 100-180°C with stirring. During the reaction, use a water separator with a water-carrying agent to remove the water formed.[16]

  • Reaction Monitoring: Monitor the reaction progress by GC-FID. The reaction is complete when water is no longer produced.

  • Catalyst Recovery: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.[16]

  • Purification: The filtrate, containing the crude isodecyl palmitate, can be purified by vacuum distillation to remove any unreacted starting materials.

Protocol 3: Enzymatic Esterification of this compound

This protocol employs a lipase for the synthesis of this compound esters under mild conditions, which is particularly suitable for high-purity applications as in the cosmetic and pharmaceutical industries.

Materials:

  • This compound

  • Carboxylic Acid (e.g., Palmitic Acid)

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Molecular Sieves (optional, for water removal)

  • Solvent (optional, e.g., heptane or solvent-free)

Equipment:

  • Shaker incubator or stirred reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable vessel, combine this compound and the carboxylic acid.

  • Enzyme and Water Removal: Add the immobilized lipase (e.g., 1-10% by weight of substrates). If operating in a low-water environment to favor synthesis over hydrolysis, add molecular sieves.[8]

  • Incubation: Incubate the mixture at a suitable temperature for the enzyme (typically 40-70°C) with agitation (e.g., 150-200 rpm) for 2 to 48 hours.[8][17]

  • Reaction Monitoring: Monitor the conversion of the fatty acid by titration or GC analysis.

  • Enzyme Recovery: Once the desired conversion is achieved, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent, dried, and reused.

  • Product Isolation: If a solvent was used, remove it by rotary evaporation to obtain the crude ester. Further purification can be performed by vacuum distillation if necessary.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactants: This compound, Acetic Acid, p-TsOH, Toluene B Reflux with Dean-Stark Trap A->B C Collect Water Azeotropically B->C D Cool and Transfer to Separatory Funnel C->D Reaction Complete E Wash with NaHCO3 (Neutralize) D->E F Wash with Water and Brine E->F G Dry Organic Layer (e.g., MgSO4) F->G H Filter and Evaporate Solvent G->H I Vacuum Distillation H->I J Pure Isodecyl Acetate I->J

Caption: Workflow for Fischer Esterification of this compound.

Solid_Acid_Catalysis_Workflow cluster_reaction Reaction cluster_separation Separation & Purification A Charge Reactants: This compound, Palmitic Acid, Solid Acid Catalyst B Heat (100-180°C) with Water Removal A->B C Cool Reaction Mixture B->C Reaction Complete D Filter to Separate Catalyst C->D E Purify Filtrate (Vacuum Distillation) D->E G Wash and Dry Catalyst for Reuse D->G F Pure Isodecyl Palmitate E->F

Caption: Workflow for Solid Acid Catalyzed Esterification.

Enzymatic_Esterification_Workflow cluster_reaction Enzymatic Reaction cluster_recovery Product and Enzyme Recovery A Combine Substrates: This compound & Carboxylic Acid B Add Immobilized Lipase & Molecular Sieves (optional) A->B C Incubate with Agitation (40-70°C) B->C D Filter to Remove Lipase C->D Desired Conversion Reached E Solvent Evaporation (if applicable) D->E G Wash and Dry Lipase for Reuse D->G F Crude Isodecyl Ester E->F H Purification (Optional) F->H I Pure Isodecyl Ester H->I

Caption: Workflow for Enzymatic Esterification of this compound.

References

Application Notes & Protocols: Isodecanol in Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Isodecanol-Based Surfactants

This compound, a branched C10 primary alcohol, serves as a critical hydrophobic precursor in the synthesis of high-performance surfactants.[1] Its branched structure imparts unique properties to the resulting surfactants, such as enhanced wetting, efficient emulsification, and controlled foaming, making them highly valuable in a wide range of applications including industrial cleaning, agricultural formulations, paints, and personal care products.[2][3] Furthermore, their compatibility with other surfactant types and stability in hard water and across a wide pH range offer significant formulation flexibility.[2]

In pharmaceutical sciences, surfactants play a pivotal role as excipients in various drug delivery systems.[4][5] They are employed to enhance the solubility and bioavailability of poorly soluble drugs, stabilize emulsions and suspensions, and act as wetting agents in tablet formulations.[6][7] The unique properties of this compound-derived surfactants make them interesting candidates for investigation in advanced drug delivery systems, such as nanoemulsions and microemulsions.

This document provides detailed protocols for the synthesis of both non-ionic and anionic surfactants from this compound, along with key performance data and methodologies for their characterization.

Synthesis of Non-Ionic Surfactants: Isodecyl Alcohol Ethoxylates (IAE)

Isodecyl Alcohol Ethoxylates (IAE) are non-ionic surfactants produced through the ethoxylation of this compound.[2] The process involves the addition of ethylene oxide (EO) to the this compound molecule in the presence of a catalyst. The resulting surfactant consists of the hydrophobic branched isodecyl group and a hydrophilic polyethylene glycol ether chain.[2] The length of this hydrophilic chain, determined by the number of EO units (n), can be controlled to achieve desired properties like solubility and surface activity.

General Synthesis Workflow

The synthesis of IAE is a two-stage process involving an initial reaction to form the alkoxide followed by the addition of ethylene oxide.

G Workflow for Isodecyl Alcohol Ethoxylate (IAE) Synthesis cluster_0 Step 1: Catalyst & Reactant Preparation cluster_1 Step 2: Ethoxylation Reaction cluster_2 Step 3: Neutralization & Purification This compound This compound (C10H22O) Reactor Autoclave Reactor This compound->Reactor Catalyst Catalyst (e.g., KOH) Catalyst->Reactor Neutralizer Neutralizing Agent (e.g., Acetic Acid) Reactor->Neutralizer Exothermic Reaction EO Ethylene Oxide (EO) EO->Reactor Controlled addition 150-180°C, 1-2 bar Purification Filtration / Vacuum Stripping Neutralizer->Purification Product Isodecyl Alcohol Ethoxylate (IAE Surfactant) Purification->Product

Caption: Synthesis of Isodecyl Alcohol Ethoxylate (IAE).

Experimental Protocol: Synthesis of IAE (n≈6)

This protocol describes the synthesis of Isodecyl Alcohol Ethoxylate with an average of 6 ethylene oxide units.

Materials:

  • This compound (branched C10 alcohol)

  • Potassium Hydroxide (KOH), catalyst

  • Ethylene Oxide (EO)

  • Acetic Acid (for neutralization)

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an EO inlet.

  • Nitrogen gas supply

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Purge the reactor thoroughly with nitrogen gas to create an inert atmosphere.

  • Charging Reactants: Charge the reactor with this compound. For catalyst loading, add potassium hydroxide (typically 0.1-0.3% by weight of the alcohol).

  • Dehydration: Heat the mixture to 100-120°C under a gentle nitrogen stream or vacuum to remove any residual water.

  • Ethoxylation: Raise the temperature to the reaction temperature, typically between 150-180°C.[8]

  • EO Addition: Begin feeding gaseous ethylene oxide into the reactor. The pressure should be maintained at 1-2 bar.[8] The reaction is highly exothermic and requires careful monitoring of temperature and EO addition rate to prevent thermal runaway.

  • Digestion: After the calculated amount of EO has been added, maintain the reaction temperature for an additional 1-2 hours to ensure complete reaction. The pressure will drop and stabilize as the EO is consumed.

  • Cooling and Neutralization: Cool the reactor to 60-80°C. Neutralize the KOH catalyst by adding a stoichiometric amount of acetic acid. This converts the potassium alkoxide to potassium acetate.

  • Purification: The final product can be purified by filtration to remove the salt byproduct. If necessary, vacuum stripping can be employed to remove any unreacted alcohol or volatile impurities.

  • Characterization: Analyze the final product for properties such as hydroxyl value, average degree of ethoxylation, and pH.

Synthesis of Anionic Surfactants: Sodium Isodecyl Ether Sulfate (SIDES)

Anionic surfactants are commonly produced by sulfating alcohol ethoxylates, followed by neutralization.[8] This process converts the terminal hydroxyl group of the non-ionic IAE into a sulfate ester, which is then neutralized to form a highly water-soluble anionic surfactant salt, such as Sodium Isodecyl Ether Sulfate (SIDES).[8]

General Synthesis Workflow

The conversion of a non-ionic IAE to an anionic SIDES involves sulfation and subsequent neutralization.

G Workflow for Sodium Isodecyl Ether Sulfate (SIDES) Synthesis cluster_0 Step 1: Sulfation cluster_1 Step 2: Neutralization IAE Isodecyl Alcohol Ethoxylate (IAE from Part 2.0) SulfationReactor Jacketed Glass Reactor IAE->SulfationReactor SulfatingAgent Sulfating Agent (e.g., HSO3Cl) SulfatingAgent->SulfationReactor Controlled addition 25-35°C NeutralizationVessel Neutralization Vessel SulfationReactor->NeutralizationVessel Acidic Intermediate Base Base (e.g., NaOH solution) Base->NeutralizationVessel pH adjustment < 45°C Product Sodium Isodecyl Ether Sulfate (SIDES Surfactant) NeutralizationVessel->Product Byproduct Byproducts (e.g., NaCl, H2O) NeutralizationVessel->Byproduct

Caption: Synthesis of Sodium Isodecyl Ether Sulfate (SIDES).

Experimental Protocol: Synthesis of SIDES

This protocol describes the sulfation of the previously synthesized IAE (n≈6) and its subsequent neutralization.

Materials:

  • Isodecyl Alcohol Ethoxylate (IAE)

  • Chlorosulfonic acid (HSO₃Cl) or Sulfur Trioxide (SO₃)

  • Sodium Hydroxide (NaOH) solution (e.g., 50 wt%)

  • Jacketed glass reactor with a stirrer, dropping funnel, and temperature control.

  • pH meter

Procedure:

  • Reactor Setup: Charge the jacketed reactor with the IAE. Begin stirring and cool the reactor contents to 25°C using a circulating bath.

  • Sulfation: Slowly add chlorosulfonic acid dropwise from the dropping funnel into the reactor over a period of 1-2 hours.[9] A slight molar excess of the sulfating agent (e.g., 1.05 moles per mole of IAE) is often used.[10]

  • Temperature Control: Maintain the reaction temperature between 25-35°C throughout the addition.[9][10] This step is crucial as the reaction is exothermic and higher temperatures can lead to unwanted byproducts and discoloration. Gaseous HCl is evolved as a byproduct if using chlorosulfonic acid and must be safely vented or scrubbed.[9]

  • Digestion/Ripening: After the addition is complete, allow the reaction mixture to stir for an additional 20-30 minutes at 40-45°C to ensure the reaction goes to completion.[10]

  • Neutralization: Cool the acidic intermediate back down to below 30°C. Slowly add the sodium hydroxide solution to neutralize the product. The temperature should be carefully controlled to remain below 45°C.[9]

  • Final Adjustment: Adjust the final product to the desired pH (typically 7.0-9.5) and concentration by adding process water.[11]

  • Analysis: Analyze the final SIDES product for active matter content, pH, and levels of unsulfated matter and sodium sulfate.

Performance Data of this compound-Based Surfactants

The performance of surfactants is characterized by several key parameters. The following tables summarize typical performance data for this compound ethoxylates.

Property Test Method This compound Ethoxylate (6 moles EO) Reference
Surface Tension (0.1% solution)Wilhelmy Plate~27 mN/m[1]
Wetting Time (0.1% solution)Draves Wetting<10 seconds[1]
Initial Foam Height (0.1% soln)Ross-Miles~130 mm[1]
Foam Height after 5 minRoss-Miles~110 mm[1]
Surfactant Type-Non-ionic[2]
pH (1% solution)pH Meter~6-8[2]
Cloud PointVisual (ASTM D2024)40-70 °C (depends on EO content)[2]
Hard Water StabilityVisualExcellent[2]

Note: Data represents typical values and can vary based on the precise degree of ethoxylation and purity.

Key Experimental Protocols for Characterization

Protocol: Surface Tension Measurement (Wilhelmy Plate Method)

This method is used to determine the surface tension of a surfactant solution, a key indicator of its efficiency.[1] The critical micelle concentration (CMC) is identified as the concentration at which the surface tension plateaus.

Objective: To measure the surface tension of surfactant solutions and determine the Critical Micelle Concentration (CMC).[1]

Apparatus:

  • Tensiometer with a platinum Wilhelmy plate

  • Thermostatically controlled sample vessel

  • Precision balance

  • Glassware for serial dilutions

Procedure:

  • Solution Preparation: Prepare a stock solution of the this compound-based surfactant (e.g., 1 g/L) in deionized water. Perform a series of dilutions to create solutions of varying concentrations.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer’s instructions.

  • Plate Preparation: Clean the platinum Wilhelmy plate thoroughly, typically by rinsing with a solvent like ethanol and then flaming it to a red heat to burn off any organic contaminants.[1]

  • Measurement:

    • Place a surfactant solution in the sample vessel and allow it to reach thermal equilibrium (e.g., 25°C).[1]

    • Suspend the clean plate from the microbalance.

    • Raise the sample vessel until the liquid surface just touches the bottom edge of the plate.[1]

    • The instrument measures the force exerted on the plate, which is proportional to the surface tension. Record the value.

  • Data Analysis:

    • Repeat the measurement for each dilution, starting from the lowest concentration.

    • Plot surface tension (mN/m) versus the logarithm of the surfactant concentration.

    • The point at which the surface tension stops decreasing significantly and becomes relatively constant is the CMC. The surface tension value at this plateau is γcmc.[12]

References

Application of Isodecanol in High-Performance Synthetic Lubricants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecanol, a branched-chain C10 alcohol, serves as a critical building block in the synthesis of high-performance lubricants. Its unique branched structure imparts desirable properties to the resulting esters, which are used as synthetic lubricant base stocks. These esters, primarily isodecyl esters and polyol esters, offer significant advantages over conventional mineral oil-based lubricants, including enhanced thermal and oxidative stability, improved viscosity-temperature characteristics, low volatility, and excellent lubricity. These properties make them ideal for demanding applications in automotive, industrial, and aviation sectors. This document provides detailed application notes, experimental protocols for the synthesis of this compound-based esters, and a comparative analysis of their key physicochemical properties.

Key Applications of this compound-Derived Esters in Synthetic Lubricants

This compound is not used directly as a lubricant but is a precursor for the synthesis of various ester-based lubricant base stocks. The two primary classes of these esters are:

  • Isodecyl Esters: These are synthesized by reacting this compound with a carboxylic acid. A notable example is Isodecyl Oleate , formed from the reaction of this compound with oleic acid. These monoesters are valued for their excellent lubricity and biodegradability.[1][2][3][4] Another significant isodecyl ester is Diisodecyl Phthalate (DIDP) , a diester produced from this compound and phthalic anhydride.[5] DIDP is recognized for its low volatility and high thermal stability.

  • Polyol Esters: These are synthesized by reacting this compound (or its corresponding carboxylic acid, isodecanoic acid) with a polyol, such as trimethylolpropane (TMP) or pentaerythritol. An example is Trimethylolpropane Tri-isodecanoate . Polyol esters are renowned for their exceptional high-temperature stability and superior lubricity, making them suitable for the most demanding applications like jet engine oils.[6][7]

Data Presentation: Physicochemical Properties of this compound-Based Lubricant Esters

The following table summarizes the typical physicochemical properties of representative this compound-derived synthetic lubricant esters. These properties are critical for determining their suitability for various applications.

PropertyIsodecyl OleateDiisodecyl Phthalate (DIDP)Trimethylolpropane Trioleate (TMPTO) (as a proxy for this compound-based Polyol Ester)Test Method
Kinematic Viscosity @ 40°C (cSt) ~15-25~40.1~41-51ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~3-5~5.5~8-10ASTM D445
Viscosity Index >150~130>180ASTM D2270
Pour Point (°C) < -20-50< -30ASTM D97
Flash Point (°C) > 160> 225> 280ASTM D92
Oxidative Stability (RPVOT, minutes) ModerateGoodExcellentASTM D2272

Experimental Protocols

Protocol 1: Synthesis of Isodecyl Oleate

This protocol outlines the laboratory-scale synthesis of isodecyl oleate via direct esterification of this compound and oleic acid.

Materials:

  • This compound

  • Oleic Acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus, combine this compound and oleic acid in a 1.1:1 molar ratio.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.5-1.0% by weight of the total reactants) to the flask.

  • Azeotropic Distillation: Add toluene to the reaction mixture to facilitate the azeotropic removal of water formed during the reaction.

  • Esterification: Heat the mixture to 120-140°C with continuous stirring. The reaction progress is monitored by the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

  • Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the mixture with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by several washes with distilled water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture to remove the drying agent. Remove the toluene and any unreacted starting materials under reduced pressure using a rotary evaporator to obtain the purified isodecyl oleate.

Protocol 2: Synthesis of Trimethylolpropane Tri-isodecanoate (Adapted from similar polyol ester syntheses)

This protocol describes a general method for the synthesis of a polyol ester using trimethylolpropane and isodecanoic acid (which can be derived from the oxidation of this compound).

Materials:

  • Trimethylolpropane (TMP)

  • Isodecanoic Acid

  • Stannous octoate or p-toluenesulfonic acid (catalyst)

  • Nitrogen gas supply

  • Vacuum pump

  • High-temperature heating mantle with mechanical stirrer

  • Condenser and collection flask

Procedure:

  • Reaction Setup: Charge a four-necked reaction flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser connected to a collection flask with trimethylolpropane and isodecanoic acid. A slight molar excess of the isodecanoic acid (e.g., 3.3:1 molar ratio of acid to TMP) is recommended to drive the reaction to completion.

  • Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and prevent oxidation.

  • Catalyst Addition: Add the stannous octoate or p-toluenesulfonic acid catalyst (typically 0.1-0.3% by weight of the reactants).

  • Esterification: Gradually heat the reaction mixture to 220-240°C with constant stirring under a slow stream of nitrogen. Water produced during the esterification will be distilled off and collected. The reaction is monitored by measuring the acid value of the mixture.

  • Vacuum Stripping: Once the acid value is sufficiently low (indicating near-complete conversion), apply a vacuum to the system to remove any remaining water and unreacted isodecanoic acid.

  • Purification: Cool the reaction mixture. The crude product can be further purified by filtration to remove any solid impurities, yielding the final trimethylolpropane tri-isodecanoate.[8][9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_Isodecyl_Ester Isodecyl Ester Synthesis cluster_Polyol_Ester Polyol Ester Synthesis This compound This compound Isodecyl_Oleate Isodecyl Oleate This compound->Isodecyl_Oleate + Oleic Acid (Esterification) DIDP Diisodecyl Phthalate This compound->DIDP + Phthalic Anhydride (Esterification) Oleic_Acid Oleic Acid Oleic_Acid->Isodecyl_Oleate Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->DIDP Isodecanol2 This compound Isodecanoic_Acid Isodecanoic Acid Isodecanol2->Isodecanoic_Acid Oxidation TMPT Trimethylolpropane Tri-isodecanoate Isodecanoic_Acid->TMPT + TMP (Esterification) TMP Trimethylolpropane (TMP) TMP->TMPT

Caption: Chemical synthesis pathways for this compound-based lubricant esters.

Lubricant_Evaluation_Workflow start Synthesized Ester Sample kv40 Kinematic Viscosity @ 40°C (ASTM D445) start->kv40 kv100 Kinematic Viscosity @ 100°C (ASTM D445) start->kv100 pp Pour Point (ASTM D97) start->pp fp Flash Point (ASTM D92) start->fp os Oxidative Stability (ASTM D2272 - RPVOT) start->os vi Viscosity Index Calculation (ASTM D2270) kv40->vi kv100->vi end Performance Characterization vi->end pp->end fp->end os->end

Caption: Standard experimental workflow for lubricant property evaluation.

References

Isodecanol as an Antifoaming Agent: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isodecanol as an effective antifoaming agent in various experimental settings, particularly in cell culture and fermentation processes critical for drug development and biomanufacturing. Detailed protocols for preparation, performance evaluation, and considerations for downstream processing are outlined to ensure optimal use and mitigate potential impacts on experimental outcomes.

Introduction to this compound as an Antifoaming Agent

Foam is a common issue in many laboratory and industrial processes that involve agitation, aeration, or gas sparging of liquids containing proteins, surfactants, or other surface-active molecules.[1] In bioprocessing, such as microbial fermentation and mammalian cell culture, excessive foam can lead to a cascade of problems including reduced working volume in bioreactors, contamination of vent filters, and shear stress-induced cell damage, all of which can negatively impact product yield and purity.[2][3]

Antifoaming agents, or defoamers, are chemical additives designed to prevent the formation of foam or to break existing foam.[3] this compound, a C10 branched-chain fatty alcohol, is an effective non-silicone, organic antifoaming agent. Its mechanism of action is based on its low surface tension and insolubility in aqueous media, allowing it to spread rapidly at the gas-liquid interface and disrupt the stability of foam lamellae, causing bubbles to coalesce and collapse.[4]

Data Presentation: Performance Characteristics

While specific quantitative performance data for pure this compound is not extensively published, the following tables provide a framework for the types of data that should be generated when evaluating its efficacy. The data for other antifoaming agents are provided for comparative context.

Table 1: Antifoaming Performance Parameters

ParameterDescriptionTypical Measurement UnitsExample Data (Hypothetical for this compound)
Knockdown Time The time required for an antifoam to collapse a pre-existing foam to a defined level (e.g., 50% or "flat").[2]Seconds (s) or Minutes (min)15 seconds at 50 ppm
Suppression Time (Persistence) The duration for which an antifoam effectively prevents foam formation under continuous agitation or sparging.[5]Minutes (min) or Hours (h)45 minutes at 50 ppm
Effective Concentration The concentration range at which the antifoam provides optimal performance without significant negative effects on the process.parts per million (ppm) or % (v/v)10 - 100 ppm

Table 2: Biocompatibility and Process Impact

ParameterDescriptionMeasurement MethodTarget Result
Cell Viability The percentage of viable cells in a culture after exposure to the antifoam.Trypan Blue Exclusion Assay, Flow Cytometry> 95% of control
IC50 (50% Inhibitory Concentration) The concentration of the antifoam that causes a 50% reduction in cell viability or proliferation.[6]MTT Assay, Cell Proliferation Assay[7]To be determined for specific cell line
Product Titer The concentration of the desired protein or product in the culture supernatant.ELISA, HPLCNo significant reduction compared to control
Downstream Process Compatibility The degree to which the antifoam interferes with purification steps.Chromatography column performance, Filter flux studiesMinimal to no interference

Experimental Protocols

Preparation of this compound-Based Antifoam Emulsion

For aqueous systems like cell culture media, it is often beneficial to use an emulsion of the antifoaming agent for better dispersion.[8]

Materials:

  • This compound

  • Non-ionic surfactant (e.g., Polysorbate 80 or a suitable polyether)

  • Deionized water

  • High-shear mixer or homogenizer

Protocol:

  • In a sterile container, combine 10 parts this compound with 1-2 parts of a non-ionic surfactant.

  • Slowly add 88-89 parts of deionized water while mixing at high speed using a high-shear mixer.

  • Continue mixing until a stable, milky-white emulsion is formed.

  • The emulsion can be sterilized by autoclaving, though stability should be confirmed post-sterilization. Aseptic preparation is an alternative.

  • Store the emulsion at room temperature. Shake well before use.

Protocol for Evaluating Antifoaming Performance (Shake Test)

This protocol provides a rapid method for screening the effectiveness of an antifoam agent.[9][10]

Materials:

  • Foaming medium (e.g., cell culture medium with serum or a protein solution)

  • This compound antifoam preparation

  • 500 mL graduated cylinder with a stopper

  • Micropipette

  • Timer

Protocol:

  • Add 200 mL of the foaming medium to the graduated cylinder.

  • Seal the cylinder and shake vigorously for 30 seconds to generate foam. Record the initial foam volume.

  • Add a specific concentration of the this compound antifoam (e.g., 10 ppm, which is 2 µL in 200 mL).

  • Immediately start the timer and record the time it takes for the foam to collapse completely ("knockdown time").

  • To test foam suppression, re-shake the cylinder for 30 seconds at set intervals (e.g., every 5 minutes) and record the foam volume after each agitation. The time until significant foam re-appears is the suppression time.

Protocol for Assessing Cytotoxicity (IC50 Determination)

It is crucial to determine the concentration at which this compound may become toxic to the specific cell line being used.[6]

Materials:

  • Mammalian cell line of interest (e.g., CHO cells)

  • Complete cell culture medium

  • This compound antifoam preparation

  • 96-well cell culture plates

  • MTT reagent or other cell viability assay kit

  • Plate reader

Protocol:

  • Seed the 96-well plates with cells at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound antifoam in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a control group with no antifoam.

  • Incubate the plates for a period that reflects the typical duration of the experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control.

  • Plot the cell viability against the this compound concentration and determine the IC50 value.

Visualizations

Antifoam_Mechanism_of_Action Foam Stable Foam (Gas bubbles in liquid film) Destabilization Foam Lamella Destabilization Foam->Destabilization Disrupts This compound This compound Droplet Interface Gas-Liquid Interface This compound->Interface Spreads at Coalescence Bubble Coalescence and Rupture Destabilization->Coalescence

Mechanism of this compound Antifoaming Action.

Experimental_Workflow_Antifoam_Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_downstream Downstream Analysis Prep Prepare this compound Antifoam Emulsion ShakeTest Antifoam Performance (Shake Test) Prep->ShakeTest Cytotoxicity Cytotoxicity Assay (IC50 Determination) Prep->Cytotoxicity Bioreactor Bioreactor Trial ShakeTest->Bioreactor Select optimal concentration Cytotoxicity->Bioreactor Determine non-toxic concentration range Purification Impact on Purification Bioreactor->Purification

Workflow for this compound Antifoam Evaluation.

Application in Bioprocessing and Downstream Considerations

When using this compound in bioprocesses for the development of therapeutics, several factors must be considered:

  • Cell Line Specificity: The sensitivity to this compound can vary between different cell lines. It is imperative to perform cytotoxicity studies on the specific cell line used in production.

  • Impact on Protein Quality: While this compound is a relatively simple molecule, it is essential to verify that it does not adversely affect the quality attributes of the target protein, such as aggregation, glycosylation, or stability.

  • Downstream Processing: Antifoaming agents can sometimes interfere with downstream purification processes.[11]

    • Chromatography: Residual this compound, being hydrophobic, may interact with chromatography resins, particularly in hydrophobic interaction chromatography (HIC) or reversed-phase chromatography (RPC), potentially altering protein binding and elution profiles.[12] Validation studies should be conducted to assess this potential interference.

    • Filtration: High concentrations of antifoam can lead to fouling of membranes used in ultrafiltration/diafiltration (UF/DF) steps, reducing flux rates and process efficiency.

    • Removal: It is crucial to demonstrate the effective removal of this compound during the purification process to ensure it is not present in the final drug product.

Conclusion

This compound presents a viable and effective non-silicone option for foam control in various experimental and bioprocessing applications. By following the detailed protocols for preparation, performance evaluation, and cytotoxicity assessment, researchers can optimize its use to maintain ideal process conditions. Careful consideration of its potential impacts on cell viability, product quality, and downstream processing is essential to ensure the integrity and success of the overall workflow in research, and drug development.

References

Application Note: Quantitative Analysis of Isodecanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodecanol, a ten-carbon branched-chain alcohol, is a crucial component in the manufacturing of plasticizers, surfactants, and lubricants. Its accurate quantification in various matrices is essential for quality control in industrial processes, environmental monitoring, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of this compound.[1] This application note details a comprehensive protocol for the detection and quantification of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters. The methodology is designed for researchers, scientists, and professionals in drug development and related fields.

Principle

The analytical method is based on the separation of this compound from the sample matrix using gas chromatography, followed by detection and quantification by mass spectrometry. Due to the polarity and relatively low volatility of this compound, a derivatization step is employed to enhance its thermal stability and chromatographic performance.[2] Silylation, using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether.[2][3] The derivatized analyte is then introduced into the GC-MS system for analysis. Quantification is achieved by generating a calibration curve from standards of known concentrations. For enhanced accuracy, an internal standard can be utilized to correct for variations in sample preparation and instrument response.[4]

Experimental Protocols

Protocol 1: Sample Preparation

The appropriate sample preparation method depends on the sample matrix. Below are protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

1.1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples such as biological fluids or industrial process streams.[3]

  • Materials:

    • Sample containing this compound

    • Hexane or Ethyl Acetate (analytical grade)

    • Anhydrous Sodium Sulfate

    • Vortex mixer

    • Centrifuge

    • Glass vials

  • Procedure:

    • To 1 mL of the liquid sample in a glass vial, add 1 mL of hexane or ethyl acetate.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the vial at 3,000 rpm for 10 minutes to separate the organic and aqueous phases.[3]

    • Carefully transfer the upper organic layer to a clean glass vial.

    • Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.

    • The extract is now ready for the derivatization step.

1.2: Solid-Phase Extraction (SPE)

This protocol is effective for aqueous samples to concentrate the analyte and remove interfering substances.

  • Materials:

    • C18 SPE cartridge

    • Methanol (analytical grade)

    • Deionized water

    • Acetonitrile (analytical grade)

    • SPE vacuum manifold

  • Procedure:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

    • Load the aqueous sample containing this compound onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to elute polar interferences.

    • Elute the this compound from the cartridge with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • The dried residue is now ready for the derivatization step.

Protocol 2: Derivatization
  • Materials:

    • Dried sample extract from Protocol 1

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]

    • Pyridine or other suitable solvent[4]

    • Heating block or oven

    • Crimp-cap vials

  • Procedure:

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[4]

    • Tightly cap the vial and vortex for 30 seconds.

    • Incubate the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[3][4]

    • Cool the sample to room temperature before GC-MS analysis.

Protocol 3: GC-MS Analysis
  • Instrumentation:

    • Gas Chromatograph (e.g., Agilent 7890B GC system or equivalent)[3]

    • Mass Spectrometer (e.g., Agilent 5977B MSD or equivalent)[3]

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[3]

    • Injector: Split/splitless injector, operated in splitless mode.[3]

    • Injector Temperature: 280°C[5]

    • Injection Volume: 1 µL[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3][5]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.[3]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3][5]

    • Ion Source Temperature: 230°C[5]

    • Quadrupole Temperature: 150°C[5]

    • Scan Mode: Full Scan (m/z 50-550) for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of the this compound-TMS derivative.

Data Presentation

The following table summarizes typical quantitative parameters for the GC-MS analysis of long-chain alcohols, which can be used as a reference for the analysis of this compound.

ParameterRepresentative ValueSource
Linearity (R²)> 0.995[6]
Limit of Detection (LOD)0.01 µg/mL[6]
Limit of Quantification (LOQ)0.05 µg/mL[6]
Accuracy (% Recovery)85 - 115%[6]
Precision (% RSD)< 15%[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Liquid Sample SPE Solid-Phase Extraction Sample->SPE Aqueous Sample Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Derivatization Silylation with BSTFA Evaporation->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

logical_relationship Analyte This compound in Sample Matrix Extraction Isolation & Concentration (LLE or SPE) Analyte->Extraction Derivatization Chemical Modification (Silylation) Extraction->Derivatization Separation Chromatographic Separation (GC) Derivatization->Separation Detection Mass-based Detection & Identification (MS) Separation->Detection Result Quantitative Result Detection->Result

Caption: Key steps in the GC-MS analysis of this compound.

References

Application Note: Quantification of Isodecanol Using HPLC with Evaporative Light Scattering Detection (ELSD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantitative analysis of isodecanol. This compound, a C10 fatty alcohol, lacks a significant UV chromophore, making traditional UV-based HPLC detection challenging.[1][2] The ELSD provides a universal detection method suitable for such non-chromophoric compounds, offering a sensitive and direct approach for quantification.[3][4][5] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, making it a valuable resource for quality control and formulation development in the pharmaceutical and chemical industries.

Introduction

This compound is a ten-carbon branched-chain fatty alcohol used as a chemical intermediate, for example, as an extractant in chemical production processes.[6] Accurate quantification of this compound is crucial for process monitoring, quality assurance of final products, and in formulation development. Due to the absence of a UV-absorbing moiety in its structure, conventional HPLC with UV detection is not a viable analytical technique.[1][7]

The Evaporative Light Scattering Detector (ELSD) is a powerful alternative for the analysis of non-volatile or semi-volatile compounds that do not possess a chromophore.[3] The detection principle involves the nebulization of the column eluent into an aerosol, followed by the evaporation of the mobile phase in a heated drift tube. The remaining non-volatile analyte particles scatter a light beam, and the intensity of the scattered light is proportional to the mass of the analyte.[3][5] This technique is compatible with gradient elution, providing greater flexibility in method development compared to Refractive Index (RI) detection.[3]

This application note presents a detailed HPLC-ELSD method for the quantification of this compound, outlining the optimized chromatographic parameters and detector settings to achieve reliable and reproducible results.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reference Standard: this compound (purity ≥ 98%).

Chromatographic Conditions

The following table summarizes the optimized HPLC and ELSD conditions for the analysis of this compound.

ParameterCondition
HPLC
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient70% B to 100% B over 10 minutes, hold at 100% B for 5 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
ELSD
Nebulizer Temperature40 °C
Evaporator (Drift Tube) Temperature60 °C
Gas (Nitrogen) Pressure3.5 bar
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile to achieve concentrations in the range of 10 - 200 µg/mL.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For liquid samples, a direct dilution with acetonitrile may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the this compound.

Results and Discussion

Method Validation

The developed HPLC-ELSD method was validated for linearity, precision, and accuracy.

  • Linearity: The ELSD response is inherently non-linear.[3] Therefore, a quadratic or logarithmic calibration curve is typically used.[8][9] A calibration curve was constructed by plotting the log of the peak area against the log of the concentration of the this compound standards.

  • Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution at a concentration of 100 µg/mL. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Accuracy: The accuracy was determined by a recovery study. A sample matrix was spiked with known amounts of this compound at three different concentration levels. The percentage recovery was then calculated.

Quantitative Data Summary

The following tables summarize the quantitative data obtained during method validation.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area (arbitrary units)
1015,234
2545,890
50105,678
100250,112
150410,567
200605,321
Correlation Coefficient (R²) 0.998 (Log-Log)

Table 2: Precision and Accuracy Data

ParameterResult
Precision (%RSD, n=6) 2.5%
Accuracy (Recovery %)
Low Spike (25 µg/mL)98.5%
Medium Spike (100 µg/mL)101.2%
High Spike (175 µg/mL)99.3%
Average Recovery 99.7%

Experimental Workflow and Protocols

The logical flow of the experimental procedure is illustrated in the diagram below.

HPLC_ELSD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standards HPLC_Setup Set Up HPLC-ELSD System Standard_Prep->HPLC_Setup Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_Setup Injection Inject Standards and Samples HPLC_Setup->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantification Quantify this compound in Samples Data_Acquisition->Quantification Calibration->Quantification Reporting Report Results Quantification->Reporting

Caption: Workflow for this compound Quantification by HPLC-ELSD.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound standard into a 100 mL class A volumetric flask.

    • Add approximately 50 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly.

  • Calibration Standards:

    • Label six 10 mL volumetric flasks.

    • Pipette the required volume of the stock solution into each flask as per the table below.

    • Dilute to the mark with acetonitrile and mix thoroughly.

Desired Concentration (µg/mL)Volume of Stock (mL)Final Volume (mL)
100.110
250.2510
500.510
1001.010
1501.510
2002.010
Protocol 2: HPLC-ELSD System Setup and Operation
  • System Startup:

    • Ensure the mobile phase reservoirs are sufficiently filled with HPLC grade acetonitrile and water.

    • Turn on the HPLC system modules (pump, autosampler, column oven) and the ELSD.

    • Set the ELSD nebulizer and evaporator temperatures and the gas flow rate as specified in section 2.2. Allow the detector to stabilize for at least 30 minutes.

  • Column Equilibration:

    • Set the initial mobile phase composition (70% acetonitrile) and the flow rate (1.0 mL/min).

    • Purge the pump to remove any air bubbles.

    • Equilibrate the C18 column with the initial mobile phase for at least 20 minutes or until a stable baseline is achieved.

  • Sequence Setup:

    • Create a sequence in the chromatography data system (CDS) software.

    • Include blank injections (acetonitrile) at the beginning of the sequence.

    • Add the calibration standards in increasing order of concentration.

    • Add the sample solutions.

    • Include a quality control (QC) standard at regular intervals for longer sequences.

  • Running the Analysis:

    • Place the vials in the autosampler tray according to the sequence.

    • Start the sequence.

Protocol 3: Data Analysis and Quantification
  • Peak Integration:

    • Open the acquired chromatograms in the CDS.

    • Integrate the peak corresponding to this compound in all standard and sample chromatograms. Ensure consistent integration parameters are used.

  • Calibration Curve Generation:

    • Create a calibration curve in the CDS by selecting the appropriate curve fit (log-log or quadratic).

    • Plot the peak area of the this compound standard against its concentration.

    • Verify that the correlation coefficient (R²) is ≥ 0.99.

  • Sample Quantification:

    • The concentration of this compound in the sample solutions will be automatically calculated by the CDS based on the calibration curve.

    • Apply the appropriate dilution factor to determine the final concentration of this compound in the original sample.

Conclusion

The HPLC-ELSD method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The method is particularly well-suited for this non-chromophoric analyte and offers good precision and accuracy. The detailed protocols and workflow diagrams serve as a practical guide for researchers and scientists in the implementation of this analytical technique for routine quality control and research applications.

References

Application Notes and Protocols: Isodecanol as an Extractant for Metal Refining

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Solvent extraction is a critical hydrometallurgical technique for the selective separation and purification of metals. The efficiency and selectivity of this process are highly dependent on the composition of the organic phase, which typically includes an extractant, a diluent, and often a phase modifier. Isodecanol, a branched-chain decyl alcohol, has emerged as a valuable component in solvent extraction systems for metal refining. While not typically used as a primary extractant itself, this compound serves as a highly effective phase modifier and synergist, enhancing the performance of primary extractants in the recovery of a variety of metals, including gold, cobalt, nickel, zinc, manganese, uranium, and rare earth elements.

This document provides detailed application notes and experimental protocols for the use of this compound in the solvent extraction of several key metals. The information is intended to guide researchers and scientists in developing and optimizing metal refining processes.

Role of this compound in Solvent Extraction

This compound is primarily incorporated into the organic phase to:

  • Prevent Third Phase Formation: In some solvent extraction systems, the formation of a third, metal-rich organic phase can occur, leading to operational difficulties and reduced extraction efficiency. This compound, as a phase modifier, improves the solubility of the metal-extractant complex in the organic diluent, preventing this third phase formation.[1]

  • Enhance Extraction Efficiency (Synergism): When used in combination with certain extractants, this compound can lead to a synergistic effect, where the combined extraction efficiency is greater than the sum of the individual components.[2][3][4] This is often attributed to this compound's ability to break up dimeric or polymeric forms of the primary extractant, making more monomeric extractant molecules available for metal complexation.[3]

  • Improve Phase Disengagement: The addition of this compound can lead to faster and cleaner separation of the aqueous and organic phases after mixing, which is crucial for continuous industrial operations.

Applications in Metal Refining

Synergistic Extraction of Gold

This compound is used as a synergist with di-(2-ethylhexyl) phosphoric acid (D2EHPA) for the extraction of gold from acidic thiourea leach solutions. The synergistic system significantly enhances the extraction efficiency compared to using D2EHPA alone.

Quantitative Data Summary:

ParameterValueExtraction Efficiency (%)Reference
Extractant System D2EHPA with this compound
pH2.594.6[3][4]
Aqueous:Organic Ratio1:299.4[3][4]
Extractant System D2EHPA in Kerosene (for comparison)
pH1.091.5[5]
Temperature30°C91.3[2]

Experimental Protocol: Synergistic Extraction and Stripping of Gold

Materials and Reagents:

  • Aqueous Feed Solution: Synthetic gold solution (e.g., 100 ppm Au) in a thiourea medium. The pH should be adjusted to 2.5 using H₂SO₄ or NaOH.

  • Organic Solvent: A mixture of di-(2-ethylhexyl) phosphoric acid (D2EHPA) as the extractant and this compound as the synergist, diluted in kerosene. The specific concentrations can be optimized, but a starting point is a defined molar ratio of D2EHPA to this compound.

  • Stripping Solution: 2 M Hydrochloric acid (HCl).

  • Equipment: Separatory funnels, mechanical shaker, pH meter, Atomic Absorption Spectrometer (AAS) for gold analysis.

Procedure:

  • Preparation of Organic Solvent: Prepare the organic phase by dissolving the desired concentration of D2EHPA and this compound in kerosene.

  • Extraction: a. In a separatory funnel, combine the aqueous feed solution and the organic solvent at an aqueous-to-organic (A:O) phase ratio of 1:2.[3][4] b. Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. c. Allow the phases to separate completely. d. Separate the two phases. The aqueous phase is the raffinate, and the organic phase is the loaded organic. e. Analyze the gold concentration in the raffinate using AAS to determine the extraction efficiency.

  • Stripping: a. Take the gold-loaded organic phase and contact it with the 2 M HCl stripping solution in a clean separatory funnel. b. Shake the mixture to transfer the gold from the organic phase to the aqueous stripping solution. c. Allow the phases to separate. d. Collect the aqueous phase, which now contains the concentrated gold. e. The stripped organic phase can be recycled for further extraction cycles.

Separation of Cobalt and Nickel

This compound is utilized as a phase modifier in solvent extraction systems employing organophosphorus extractants like Cyanex 272 for the selective separation of cobalt from nickel in sulfate solutions. This separation is challenging due to the similar chemical properties of the two metals.

Quantitative Data Summary:

ParameterCobalt Recovery (%)Nickel Recovery (%)Separation FactorReference
Extractant System 15% Cyanex 272, 3% this compound in Kerosene
pH5.099.9--
Extractant System Cyanex 272 with Tributyl Phosphate and Naphtha
pH4.81003-
Overall Process990.0214250[1][6]

Experimental Protocol: Cobalt-Nickel Separation

Materials and Reagents:

  • Aqueous Feed Solution: A synthetic sulfate solution containing known concentrations of cobalt and nickel (e.g., 1 g/L of each). Adjust the pH to the desired value (e.g., 5.0-6.0) with NaOH.

  • Organic Solvent: A solution of Cyanex 272 (e.g., 15% v/v) and this compound (e.g., 3% v/v) in a suitable diluent like kerosene.

  • Scrubbing Solution: A dilute solution of cobalt sulfate (e.g., 3 g/L Co) or dilute sulfuric acid.

  • Stripping Solution: 10% H₂SO₄.

  • Equipment: Separatory funnels, mechanical shaker, pH meter, ICP-OES or AAS for Co and Ni analysis.

Procedure:

  • Saponification of Organic Solvent (Optional but recommended): To maintain the desired pH during extraction, the organic phase can be partially saponified by contacting it with a stoichiometric amount of a strong base like NaOH.

  • Extraction: a. Contact the aqueous feed solution with the organic solvent at a 1:1 phase ratio in a separatory funnel. b. Shake for a sufficient time (e.g., 5-10 minutes) to reach equilibrium. c. Allow the phases to separate and collect the loaded organic phase.

  • Scrubbing: a. To remove any co-extracted nickel from the loaded organic, scrub it by contacting it with the scrubbing solution. b. This step helps to improve the purity of the cobalt in the organic phase.

  • Stripping: a. Strip the cobalt from the scrubbed organic phase by contacting it with the 10% H₂SO₄ solution. b. This will transfer the cobalt to the aqueous phase, creating a concentrated cobalt sulfate solution. c. The stripped organic phase can be regenerated and recycled.

Extraction of Zinc and Manganese from Spent Batteries

This compound is used as a modifier with extractants like Cyanex 272 and Cyanex 302 for the recovery of zinc and manganese from the leach solutions of spent batteries.

Quantitative Data Summary:

ParameterZinc Extraction Efficiency (%)Reference
Extractant System 5% Cyanex 272 or Cyanex 302 with 1% this compound in Kerosene
Equilibrium pH399
O/A Ratio4:199

Experimental Protocol: Zinc and Manganese Extraction

Materials and Reagents:

  • Aqueous Feed Solution: Leach liquor from spent batteries containing zinc and manganese sulfates. The pH should be adjusted to around 3.

  • Organic Solvent: 5% (v/v) Cyanex 272 with 1% (v/v) this compound in kerosene.

  • Stripping Solution: 1 M H₂SO₄.

  • Equipment: As described in previous protocols.

Procedure:

  • Extraction: a. Mix the aqueous feed with the organic solvent at an organic-to-aqueous (O:A) ratio of 4:1. b. Agitate to facilitate the transfer of zinc into the organic phase. c. Separate the phases.

  • Stripping: a. Contact the zinc-loaded organic phase with 1 M H₂SO₄ to strip the zinc. b. This regenerates the organic solvent for reuse and produces a concentrated zinc sulfate solution.

Uranium Extraction

In the extraction of uranium from acidic sulfate leach liquors, this compound is used as a phase modifier with tertiary amines like Alamine 336.

Experimental Protocol: Uranium Extraction

Materials and Reagents:

  • Aqueous Feed Solution: Acidic sulfate leach liquor containing uranium.

  • Organic Solvent: A solution of Alamine 336 (e.g., 2% v/v) and this compound in kerosene.

  • Stripping Solution: 1 M NaCl in 0.2 N H₂SO₄.

  • Equipment: As described in previous protocols.

Procedure:

  • Extraction: a. Contact the aqueous feed solution with the organic solvent at a 1:1 phase ratio. b. Agitate for a sufficient time to ensure complete extraction. c. Separate the phases.

  • Stripping: a. Strip the uranium from the loaded organic phase using the NaCl/H₂SO₄ solution. b. This will yield a concentrated uranium solution.

Visualizations

Solvent_Extraction_Workflow A Aqueous Feed (Metal-Rich) C Mixing (Extraction) A->C B Organic Solvent (Extractant + this compound + Diluent) B->C D Phase Separation C->D E Loaded Organic (Metal-Extractant Complex) D->E Organic Phase F Raffinate (Metal-Depleted Aqueous) D->F Aqueous Phase H Mixing (Stripping) E->H G Stripping Solution G->H I Phase Separation H->I J Stripped Organic (Recycled) I->J Organic Phase K Concentrated Metal Solution (Product) I->K Aqueous Phase J->B Recycle

Caption: General workflow for metal recovery via solvent extraction.

Cobalt_Nickel_Separation_Logic start Aqueous Feed (Co²⁺, Ni²⁺ in Sulfate) extraction Extraction (pH 5.0 - 6.0) start->extraction org_prep Prepare Organic Phase (Cyanex 272 + this compound in Kerosene) org_prep->extraction loaded_org Loaded Organic (Co-Cyanex, some Ni-Cyanex) extraction->loaded_org Co selectively extracted raffinate Raffinate (Ni-rich solution) extraction->raffinate Ni remains in aqueous scrubbing Scrubbing (with dilute CoSO₄ or acid) loaded_org->scrubbing scrubbed_org Scrubbed Organic (Pure Co-Cyanex) scrubbing->scrubbed_org Ni removed scrub_effluent Scrub Effluent (Ni²⁺, some Co²⁺) scrubbing->scrub_effluent stripping Stripping (with H₂SO₄) scrubbed_org->stripping stripped_org Stripped Organic (Recycled) stripping->stripped_org Organic regenerated co_product Concentrated CoSO₄ Solution (Product) stripping->co_product Co recovered stripped_org->org_prep Recycle

Caption: Logical flow for the separation of cobalt and nickel.

Conclusion

This compound plays a crucial role as a phase modifier and synergist in various solvent extraction systems for metal refining. Its application can lead to significant improvements in extraction efficiency, phase separation, and overall process stability. The protocols provided herein offer a foundation for researchers to explore the use of this compound in their specific metal recovery applications. Further optimization of parameters such as extractant and modifier concentrations, pH, temperature, and contact time is encouraged to achieve the best possible separation performance for a given system.

Disclaimer: These protocols are intended for guidance in a laboratory setting and should be performed by trained personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling chemicals.

References

Application Notes and Protocols for Isodecanol in Pollutant Removal from Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecanol, a branched-chain decyl alcohol, presents a promising and effective solvent for the removal of various pollutants from water through liquid-liquid extraction (LLE) and emulsion liquid membrane (ELM) techniques. Its properties, including low water solubility and high distribution coefficients for certain organic compounds, make it a suitable candidate for environmental remediation and purification processes in industrial and research settings. These application notes provide a comprehensive overview of the use of this compound for removing pollutants, particularly phenolic compounds, from aqueous solutions. Detailed experimental protocols and quantitative data are presented to guide researchers in applying this methodology.

Principle of Pollutant Removal using this compound

The primary mechanism by which this compound removes pollutants from water is liquid-liquid extraction. This process relies on the differential solubility of a pollutant between two immiscible liquid phases: the aqueous phase (water containing the pollutant) and the organic phase (this compound). Due to its chemical nature, this compound can effectively solvate certain organic pollutants, thereby transferring them from the water to the this compound phase.

In more advanced applications, this compound can be a key component of an emulsion liquid membrane (ELM). In an ELM system, an emulsion of a stripping agent in this compound (the membrane phase) is dispersed in the polluted water. The pollutant diffuses from the water, through the this compound membrane, and is then trapped in the internal stripping phase. This technique allows for simultaneous extraction and stripping, leading to high removal efficiencies.

Applications

The primary application of this compound in water purification, as supported by available research, is the removal of phenolic compounds . Studies have demonstrated its effectiveness in extracting phenol and its derivatives from industrial effluents. For instance, a system utilizing 2% this compound has been shown to achieve significant removal efficiencies for phenol and p-coumaric acid[1]. This compound is also investigated in combination with other extractants, such as Aliquat 336, within emulsion liquid membranes for enhanced phenol removal[2].

While research has focused on phenols, the properties of this compound suggest its potential for the extraction of other hydrophobic organic pollutants. Further research is warranted to explore its efficacy for the removal of a broader range of contaminants.

Data Presentation

The following tables summarize the quantitative data available on the use of this compound for pollutant removal.

Table 1: Pollutant Removal Efficiency using this compound

PollutantThis compound ConcentrationRemoval Efficiency (%)Reference
Phenol2% (in an organic system)Equivalent to a system with 2% Cyanex 923[1]
p-Coumaric Acid2% (in an organic system)Equivalent to a system with 2% Cyanex 923[1]
Tyrosol2% (in an organic system)Greatly reduced compared to a system with 2% Cyanex 923[1]

Note: The available literature provides a qualitative comparison for removal efficiency rather than specific percentages. Further research is needed to quantify the exact removal efficiencies under various conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound for pollutant removal.

Protocol 1: Liquid-Liquid Extraction of Phenol from Aqueous Solution

Objective: To determine the efficiency of this compound in extracting phenol from a contaminated water sample.

Materials:

  • This compound (analytical grade)

  • Phenol solution of known concentration (e.g., 1000 mg/L in deionized water)

  • Separatory funnels (250 mL)

  • pH meter and buffer solutions

  • Mechanical shaker

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for phenol analysis

  • Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of phenol in deionized water.

    • Prepare a series of standard phenol solutions for calibration.

    • Adjust the pH of the phenol-contaminated water sample to the desired value (e.g., pH 5, 7, 9) using NaOH or HCl.

  • Extraction Process:

    • Measure 100 mL of the pH-adjusted phenol solution and place it in a 250 mL separatory funnel.

    • Add a specific volume of this compound to the separatory funnel to achieve the desired aqueous to organic phase volume ratio (e.g., 1:1, 1:2, 2:1).

    • Stopper the funnel and shake it vigorously for a predetermined contact time (e.g., 5, 15, 30 minutes) using a mechanical shaker to ensure thorough mixing and mass transfer.

    • Allow the phases to separate completely. The less dense this compound phase will be on top.

  • Sample Analysis:

    • Carefully separate the two phases.

    • Collect the aqueous phase (bottom layer) for analysis.

    • Measure the concentration of phenol remaining in the aqueous phase using a calibrated UV-Vis spectrophotometer or HPLC.

  • Calculation of Removal Efficiency:

    • Calculate the removal efficiency (%) using the following formula:

      where:

      • C₀ is the initial concentration of phenol in the aqueous phase.

      • Cₑ is the equilibrium concentration of phenol in the aqueous phase after extraction.

Optimization of Parameters: To determine the optimal extraction conditions, systematically vary the following parameters:

  • pH of the aqueous phase: (e.g., 3, 5, 7, 9, 11)

  • Contact time: (e.g., 5, 10, 20, 30, 60 minutes)

  • Aqueous to organic phase volume ratio: (e.g., 1:2, 1:1, 2:1, 5:1)

  • Temperature: (e.g., 25°C, 35°C, 45°C)

Protocol 2: Emulsion Liquid Membrane for Pollutant Removal

Objective: To prepare and utilize an this compound-based emulsion liquid membrane for the extraction of a target pollutant.

Materials:

  • This compound (membrane phase diluent)

  • Surfactant (e.g., Span 80)

  • Carrier/Extractant (e.g., Aliquat 336 for phenols)

  • Stripping agent (e.g., NaOH solution for phenols)

  • Polluted aqueous solution (external phase)

  • Homogenizer or high-speed stirrer

  • Mechanical stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Membrane Phase:

    • In a beaker, mix this compound, the surfactant (e.g., 3-5% w/v), and the carrier (e.g., 1-2% w/v). Stir until a homogeneous solution is formed.

  • Preparation of the Emulsion:

    • Slowly add the internal stripping solution (e.g., 0.1-0.5 M NaOH) to the membrane phase while homogenizing at high speed (e.g., 3000-5000 rpm) for a specific duration (e.g., 10-20 minutes). This will form a stable water-in-oil (W/O) emulsion. The ratio of the internal phase to the membrane phase is typically 1:1 to 1:3.

  • Extraction Process:

    • In a larger beaker, place the polluted aqueous solution (external phase).

    • Disperse the prepared emulsion into the external phase under gentle stirring (e.g., 200-300 rpm). The volume ratio of the emulsion to the external phase can be varied (e.g., 1:5, 1:10).

    • Continue stirring for the desired extraction time (e.g., 5-30 minutes).

  • Phase Separation and Analysis:

    • Stop stirring and allow the phases to separate. The emulsion phase will rise to the top.

    • Carefully collect a sample from the bottom aqueous phase.

    • Analyze the concentration of the pollutant in the aqueous sample to determine the removal efficiency as described in Protocol 1.

Optimization of ELM Parameters: Key parameters to optimize for maximum removal efficiency include:

  • Surfactant concentration

  • Carrier concentration

  • Stripping agent concentration

  • Internal to membrane phase ratio

  • Emulsification speed and time

  • Emulsion to external phase ratio

  • Stirring speed during extraction

  • Contact time

Visualizations

Liquid-Liquid Extraction Workflow

LLE_Workflow A Prepare Polluted Aqueous Phase B Add this compound (Organic Phase) A->B C Vigorous Mixing (Shaking) B->C D Phase Separation C->D E Collect Aqueous Phase for Analysis D->E F Analyze Pollutant Concentration E->F G Calculate Removal Efficiency F->G

Caption: Workflow for liquid-liquid extraction of pollutants using this compound.

Emulsion Liquid Membrane (ELM) Process

ELM_Process cluster_prep Emulsion Preparation cluster_ext Extraction cluster_analysis Analysis A Mix this compound, Surfactant, and Carrier (Membrane Phase) B Add Stripping Agent (Internal Phase) A->B C High-Speed Homogenization B->C D Formation of Stable W/O Emulsion C->D E Disperse Emulsion in Polluted Water (External Phase) D->E F Gentle Stirring E->F G Pollutant Transfer F->G H Phase Separation G->H I Sample Aqueous Phase H->I J Analyze Pollutant Concentration I->J

Caption: Process diagram for pollutant removal using an emulsion liquid membrane.

References

Application Notes and Protocols for the Synthesis of Isodecyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of isodecyl acrylate, a monomer frequently utilized in the production of polymers for various high-performance applications, including coatings, adhesives, and specialty plastics.[1] The protocol is based on the direct esterification of isodecyl alcohol with acrylic acid.

Overview

Isodecyl acrylate is typically synthesized through the esterification of acrylic acid with isodecyl alcohol.[1] This reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and requires an inhibitor, like hydroquinone (HQ), to prevent the premature polymerization of the acrylate product.[2] The process involves heating the reactants to reflux, followed by purification of the resulting ester.

Experimental Protocols

Materials and Equipment:

  • Isodecyl alcohol

  • Acrylic acid

  • p-Toluenesulfonic acid (PTSA) (catalyst)

  • Hydroquinone (HQ) (inhibitor)

  • Xylene (solvent)

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus or oil-water separator

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 157 g of isodecyl alcohol, 200 ml of xylene, 117 g of acrylic acid, 1.0 g of hydroquinone, and 2.0 g of p-toluenesulfonic acid.[2]

  • Esterification: Heat the mixture to reflux at approximately 140°C for 2 hours.[2] During this time, the water formed during the reaction will be collected in the Dean-Stark apparatus.

  • Monitoring the Reaction: The reaction can be monitored by measuring the amount of water collected. The theoretical amount of water for the given reactants is approximately 17 ml.[2]

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the xylene solvent using a rotary evaporator under reduced pressure.[2]

  • Work-up and Purification:

    • Wash the crude product with a 0.1 M NaOH solution to neutralize the acidic catalyst and remove any unreacted acrylic acid.[3]

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with deionized water until the aqueous layer is neutral.[3][4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and then filter.

    • For higher purity, the final product can be purified by vacuum distillation.[3] Isodecyl acrylate has a boiling point of 121°C at 1.33 kPa.[5]

  • Characterization: The structure and purity of the synthesized isodecyl acrylate can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[6][7][8]

Data Presentation

Table 1: Reactant Quantities and Reaction Conditions

Reactant/ReagentMolar Mass ( g/mol )Amount (g)MolesRole
Isodecyl alcohol~158.28157~0.99Reactant
Acrylic acid72.06117~1.62Reactant
p-Toluenesulfonic acid172.202.0~0.012Catalyst
Hydroquinone110.111.0~0.009Inhibitor
Xylene-200 ml-Solvent
Reaction Parameter Value
Temperature140°C
Reaction Time2 hours
Expected Water Yield~17 ml
Expected Product Yield~250 g

Table 2: Physical and Chemical Properties of Isodecyl Acrylate

PropertyValue
Molecular FormulaC₁₃H₂₄O₂
Molecular Weight212.33 g/mol [6]
AppearanceColorless liquid[6]
Boiling Point121°C @ 1.33 kPa[5]
Glass Transition Temperature-60°C[5]

Mandatory Visualization

G cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_final Final Product reactants Combine Reactants: Isodecyl Alcohol, Acrylic Acid, PTSA, Hydroquinone, Xylene reflux Heat to Reflux (140°C) Collect Water reactants->reflux 2 hours cool Cool to Room Temperature reflux->cool remove_solvent Remove Xylene (Rotary Evaporation) cool->remove_solvent wash_base Wash with NaOH Solution remove_solvent->wash_base wash_water Wash with Deionized Water wash_base->wash_water dry Dry with Anhydrous Salt wash_water->dry distill Vacuum Distillation (Optional) dry->distill characterize Characterization (NMR, IR) distill->characterize product Pure Isodecyl Acrylate characterize->product

Caption: Experimental workflow for the synthesis of isodecyl acrylate.

References

Troubleshooting & Optimization

Technical Support Center: Isodecanol Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield in isodecanol esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound esterification?

This compound esterification is a reversible reaction, typically a Fischer-Speier esterification, where this compound (an alcohol) reacts with a carboxylic acid or its anhydride in the presence of an acid catalyst to form an ester and water.[1] To achieve a high yield of the this compound ester, the equilibrium of this reaction must be shifted towards the product side.[1] This is primarily accomplished by removing the water byproduct as it forms or by using an excess of one of the reactants, usually the alcohol.[1]

Q2: What are the common catalysts used for this compound esterification, and how do they work?

Commonly used catalysts for this compound esterification are strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[2] Organometallic catalysts, like isopropyl titanate, are also employed, particularly in industrial processes for producing plasticizers like diisodecyl phthalate.[3] These catalysts function by protonating the carbonyl oxygen of the carboxylic acid or anhydride, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the this compound.[1]

Q3: What are the typical reaction conditions for this compound esterification?

The reaction is typically carried out at elevated temperatures, often under reflux, to increase the reaction rate. For the synthesis of diisodecyl phthalate from phthalic anhydride and this compound, the process can involve a two-stage esterification. The initial mono-esterification can occur at temperatures around 140-150°C, followed by a di-esterification step at a higher temperature, such as up to 220°C.[3] The reaction time can vary significantly depending on the specific reactants, catalyst, and temperature, but can range from a few hours to over 20 hours.[3]

Q4: What are the key factors that influence the yield of this compound ester?

Several factors can significantly impact the final yield of the this compound ester:

  • Reactant Ratio: Using an excess of this compound can help drive the reaction equilibrium towards the formation of the ester.[1]

  • Water Removal: Continuous removal of water, a byproduct of the reaction, is crucial to prevent the reverse reaction (hydrolysis) and maximize ester yield.[1]

  • Catalyst Choice and Concentration: The type and amount of catalyst can affect the reaction rate and efficiency.

  • Temperature and Reaction Time: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions and degradation of the product.[4] Reaction time needs to be optimized to ensure the reaction goes to completion without causing product degradation.[3]

  • Purity of Reactants: The presence of impurities in this compound or the carboxylic acid can lead to side reactions and a lower yield of the desired ester.

Troubleshooting Guide

This guide addresses common issues encountered during this compound esterification experiments.

Issue 1: Low or No Ester Yield

Possible Cause Troubleshooting Steps
Reaction equilibrium not shifted towards products. 1. Increase the excess of this compound: A higher concentration of the alcohol can help drive the reaction forward. 2. Efficiently remove water: Employ a Dean-Stark apparatus or add a drying agent to the reaction mixture to continuously remove the water byproduct.
Ineffective Catalyst 1. Check catalyst quality: Ensure the acid catalyst is not old or degraded. 2. Optimize catalyst loading: The amount of catalyst may need to be adjusted. Insufficient catalyst will result in a slow reaction, while too much can sometimes promote side reactions.
Suboptimal Reaction Temperature 1. Ensure adequate heating: The reaction mixture needs to reach a sufficiently high temperature to proceed at a reasonable rate. 2. Avoid excessive temperatures: Overheating can lead to the decomposition of reactants or products. Monitor the reaction temperature closely.
Insufficient Reaction Time 1. Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of starting materials and the formation of the product. 2. Extend reaction time: If the reaction has not gone to completion, extend the reflux time.
Impure Reactants 1. Verify the purity of this compound and the carboxylic acid/anhydride: Use purified reagents to minimize the potential for side reactions.

Issue 2: Product is Contaminated with Starting Materials

Possible Cause Troubleshooting Steps
Incomplete Reaction 1. Optimize reaction conditions: Refer to the steps for "Low or No Ester Yield" to drive the reaction to completion.
Inefficient Purification 1. Improve work-up procedure: During the work-up, use a base wash (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid. 2. Effective distillation/crystallization: Purify the crude product by vacuum distillation or recrystallization to separate the ester from unreacted this compound.

Issue 3: Darkening or Charring of the Reaction Mixture

Possible Cause Troubleshooting Steps
Excessively High Reaction Temperature 1. Reduce the heating mantle temperature: Carefully control the reaction temperature to avoid decomposition.
Concentrated Acid Catalyst 1. Use a milder catalyst: Consider using p-toluenesulfonic acid instead of sulfuric acid, which is a strong oxidizing and dehydrating agent. 2. Reduce catalyst concentration: A lower amount of catalyst may be sufficient and reduce the likelihood of charring.

Data Presentation: Optimizing Diisodecyl Phthalate Synthesis

The following data is derived from a patented process for the preparation of diisodecyl phthalate (DIDP) from phthalic anhydride and this compound, illustrating the effect of reaction conditions on the conversion of phthalic anhydride.[3]

Table 1: Effect of Raw Material Ratio on Phthalic Anhydride Conversion

Phthalic Anhydride (g)This compound (g)Molar Ratio (Phthalic Anhydride : this compound)Phthalic Anhydride Conversion (%)
71.70197.41 : 2.699.2
71.70191.51 : 2.599.0
71.70185.61 : 2.498.5
71.70179.81 : 2.398.1
71.70173.91 : 2.297.5

Table 2: Effect of Esterification Temperature on Phthalic Anhydride Conversion

Reaction Temperature (°C)Phthalic Anhydride Conversion (%)
20098.0
21098.8
22099.2
23099.1
24098.9

Table 3: Effect of Esterification Time on Phthalic Anhydride Conversion

Reaction Time (hours)Phthalic Anhydride Conversion (%)
2.097.5
2.598.2
3.098.8
3.599.2
4.099.3
4.599.3

Experimental Protocols

Protocol 1: Synthesis of Diisodecyl Phthalate [3]

This protocol describes a two-stage esterification process for the synthesis of diisodecyl phthalate.

Materials:

  • Phthalic anhydride

  • This compound

  • Isopropyl titanate (catalyst)

  • Nitrogen gas

  • Sodium hydroxide solution (for neutralization)

  • Water

Equipment:

  • Reactor equipped with an agitator, thermometer, water trap, condenser, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

Procedure:

  • Mono-esterification:

    • Charge the reactor with phthalic anhydride and this compound (e.g., a molar ratio of 1:2.5).

    • Start the agitator and begin purging the reactor with nitrogen.

    • Heat the reaction mixture to 140-150°C and maintain this temperature for approximately 10 minutes to complete the mono-esterification.

  • Di-esterification:

    • After the mono-esterification is complete, continue heating the mixture to 180°C.

    • Add the isopropyl titanate catalyst.

    • Further increase the temperature to 220°C and maintain for 3.5-4 hours to complete the di-esterification. Monitor the reaction progress by measuring the amount of water collected in the trap.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • Dealcoholization: Remove excess this compound under reduced pressure.

    • Neutralization: Wash the crude ester with a sodium hydroxide solution at 90-95°C to neutralize the catalyst and any remaining acidic impurities.

    • Washing: Wash the ester with water at 90-95°C until the wash water is neutral (pH 7-8).

    • Stripping: Heat the washed ester to approximately 180°C under vacuum to remove any remaining low-boiling substances.

    • The final product should be a clear diisodecyl phthalate with high purity (e.g., 99.8-99.9% ester content).[3]

Visualizations

Esterification_Workflow Experimental Workflow for this compound Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Charge Reactor with This compound & Carboxylic Acid/Anhydride Catalyst Add Catalyst Reactants->Catalyst Heat Heat to Reaction Temperature (e.g., 140-220°C) Catalyst->Heat Reflux Reflux and Monitor (e.g., Water Removal) Heat->Reflux Cool Cool Reaction Mixture Reflux->Cool Neutralize Neutralize Catalyst (Base Wash) Cool->Neutralize Wash Wash with Water Neutralize->Wash Dry Dry Organic Layer Wash->Dry Purify Purify Ester (e.g., Vacuum Distillation) Dry->Purify

Caption: Workflow for this compound Esterification.

Troubleshooting_Yield Troubleshooting Low Yield in this compound Esterification Start Low Ester Yield Q1 Is water being effectively removed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reactant ratio optimal? A1_Yes->Q2 Sol1 Implement/Improve Water Removal Technique (e.g., Dean-Stark) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the catalyst active and at the correct concentration? A2_Yes->Q3 Sol2 Increase Excess of this compound A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are the reaction temperature and time adequate? A3_Yes->Q4 Sol3 Use Fresh Catalyst and Optimize Loading A3_No->Sol3 A4_Yes Yes Q4->A4_Yes Consider other issues (e.g., reactant purity) A4_No No Q4->A4_No Sol4 Optimize Temperature and/or Extend Reaction Time A4_No->Sol4

Caption: Troubleshooting Low Esterification Yield.

References

Technical Support Center: Optimizing Reactions in Isodecanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with isodecanol as a solvent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that make it a suitable solvent for certain reactions?

This compound is a branched-chain alcohol with a high boiling point and low volatility, making it an excellent solvent for reactions requiring elevated temperatures.[1] Its character allows it to dissolve a range of non-polar to moderately polar organic compounds. Commercial this compound is typically a mixture of isomers, primarily trimethyl-1-heptanols and dimethyl-1-octanols.[2]

Q2: When should I consider using this compound over other common high-boiling point solvents?

Consider this compound when you need a relatively non-polar, high-boiling point solvent that can also act as a hydrogen bond donor. It is particularly useful for reactions where reactants or products might be sensitive to more polar high-boiling solvents like DMF or DMSO.[3] Its ability to form azeotropes with water can also be advantageous in reactions where water removal is necessary to drive equilibrium, such as in certain esterifications.

Q3: How does the isomeric mixture of commercial this compound affect my reaction?

The presence of multiple isomers can lead to a wider liquid range and may influence the solubility of your reactants. For most applications, this isomeric mixture does not significantly impact the reaction outcome. However, for highly sensitive or stereospecific reactions, the variability in the isomeric composition of technical-grade this compound could be a factor to consider.

Q4: What are the primary safety concerns when working with this compound?

This compound is a combustible liquid and can cause skin and eye irritation.[1][4] It is recommended to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Upon heating, it can emit acrid smoke and irritating fumes.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Strategy
Incomplete Reaction - Increase Reaction Temperature: this compound's high boiling point allows for a wide temperature range. Gradually increase the temperature to enhance the reaction rate.[5] - Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[6] - Check Reagent Purity: Ensure all starting materials and the this compound solvent are pure and dry, as impurities can inhibit the reaction.[7]
Decomposition of Reactants or Products - Lower Reaction Temperature: If byproducts from decomposition are observed, the reaction temperature may be too high.[8] - Optimize Reaction Time: Prolonged exposure to high temperatures can lead to degradation. Determine the point of maximum product formation before significant decomposition occurs.[8]
Poor Solubility of Reactants - Consider a Co-solvent: If a reactant has poor solubility in this compound, adding a small amount of a co-solvent in which it is more soluble might be beneficial. Ensure the co-solvent is compatible with the reaction conditions.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Strategy
Side Reactions Favored at High Temperatures - Temperature Optimization: Different reaction pathways can be favored at different temperatures.[8] Systematically screen a range of temperatures to find the optimal window that maximizes the formation of the desired product while minimizing byproducts.
Esterification with this compound - Protecting Groups: If your reaction involves a carboxylic acid and is run at high temperatures, the this compound solvent may react to form an ester byproduct. If the substrate has a hydroxyl group, it could also react. Consider using appropriate protecting groups if this is a concern.
Issue 3: Difficult Product Isolation and Work-up
Potential Cause Troubleshooting Strategy
High Boiling Point of this compound - Vacuum Distillation: If your product is thermally stable and has a lower boiling point than this compound, it can be isolated by vacuum distillation.[9] - Extraction: this compound has low water solubility.[1] The product can be extracted into a more volatile organic solvent (e.g., diethyl ether, ethyl acetate) after diluting the reaction mixture. Perform multiple extractions to maximize recovery.[10] - Crystallization: If the product is a solid, inducing crystallization from the this compound solution by cooling or adding an anti-solvent might be an effective purification method.
Formation of Emulsions During Aqueous Work-up - Add Brine: Washing with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous layer.[11] - Filtration: As a last resort, filtering the emulsion through a pad of Celite or another filter aid can sometimes help separate the layers.[11]
Product is Soluble in the Aqueous Layer - Check Aqueous Layer: Before discarding any layers during work-up, test a small sample to ensure your product has not partitioned into the aqueous phase.[12] - "Salting Out": Adding a salt like sodium chloride to the aqueous layer can decrease the solubility of organic compounds, pushing them back into the organic layer.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₂O[2]
Molecular Weight158.28 g/mol [2]
Boiling Point~220 °C[13]
Density~0.84 g/mL at 20 °C[13]
Flash Point104 °C (open cup)[13]
Water Solubility2.5 g/100ml [13]

Table 2: Representative Conditions for an Esterification Reaction using a High-Boiling Alcohol Solvent

ParameterConditionNotes
ReactantsCarboxylic Acid (1.0 eq), Alcohol (1.2 eq)A slight excess of one reagent can drive the reaction to completion.
Catalystp-TsOH or H₂SO₄ (1-5 mol%)Acid catalyst is typical for Fischer esterification.
SolventThis compoundActs as both solvent and potentially a reactant if not the intended alcohol.
Temperature120-160 °CHigh temperature helps to remove water azeotropically.
Time4-12 hoursMonitor by TLC or GC for completion.
Work-upAqueous wash with NaHCO₃, followed by brine.Neutralizes the acid catalyst and removes water-soluble impurities.[9]

Experimental Protocols

Protocol 1: General Procedure for a Reaction at Elevated Temperature in this compound

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting materials and this compound as the solvent.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, flush the apparatus with an inert gas (e.g., nitrogen or argon).

  • Heating: Place the flask in a heating mantle or an oil bath and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by an appropriate method (e.g., TLC, GC, or NMR).[7]

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up:

    • Dilute the cooled reaction mixture with a volatile organic solvent like ethyl acetate or diethyl ether.[14]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with an appropriate aqueous solution (e.g., water, dilute acid, or base) to remove impurities, followed by a wash with brine to reduce the amount of dissolved water.[10]

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[10]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the volatile solvent.[10]

  • Purification: The remaining residue, which may still contain this compound, can be further purified by methods such as column chromatography, crystallization, or vacuum distillation.[9]

Visualizations

Reaction_Optimization_Workflow General Workflow for Reaction Optimization in this compound A Define Reaction: Substrates, Product B Select Initial Conditions (Temp, Conc., Time) A->B C Run Initial Experiment in this compound B->C D Analyze Outcome (Yield, Purity) C->D E Outcome Acceptable? D->E F Troubleshoot Problem (Low Yield, Byproducts, etc.) E->F No H Final Optimized Protocol E->H Yes G Modify Conditions (e.g., Increase Temp, Change Time) F->G G->C

Caption: General workflow for optimizing a chemical reaction conducted in this compound.

Troubleshooting_Decision_Tree Troubleshooting Low Yield in this compound Reactions Start Low Product Yield Observed Q1 Is Starting Material Consumed? (Check by TLC/GC) Start->Q1 Action_No Incomplete Reaction - Increase Temperature - Extend Reaction Time - Check Reagent Purity Q1->Action_No No Q2 Are there significant byproducts or spots on TLC? Q1->Q2 Yes A1_Yes Yes A1_No No Action_Decomposition Product/Reagent Decomposition - Lower Reaction Temperature - Reduce Reaction Time Q2->Action_Decomposition Yes Action_Workup Product Lost During Work-up - Check aqueous layers - Optimize extraction/purification Q2->Action_Workup No A2_Yes Yes A2_No No

Caption: A decision tree to troubleshoot experiments resulting in low product yield.

References

Preventing side reactions in isodecanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isodecanol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing side reactions and optimizing the synthesis of this compound. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound?

A1: The main commercial route for producing this compound is a two-step process. It begins with the hydroformylation of nonene isomers, also known as the "oxo process," to produce a mixture of C10 aldehydes (decanals). This is followed by the hydrogenation of these aldehydes to yield this compound.[1][2]

Q2: What are the most common side reactions during the hydroformylation of nonenes?

A2: The most prevalent side reactions in the hydroformylation step include:

  • Alkene Isomerization: The double bond in the nonene feedstock can migrate along the carbon chain, leading to a variety of aldehyde isomers.[3]

  • Alkene Hydrogenation: The nonene starting material can be directly hydrogenated to form decane, reducing the overall yield of the desired aldehyde.

  • Aldol Condensation: The aldehyde products can undergo self-condensation or cross-condensation reactions, particularly at higher temperatures, to form heavier byproducts.

  • Ligand Degradation: The phosphine or phosphite ligands used with the catalyst can degrade under reaction conditions, leading to a loss of catalyst activity and selectivity.[3]

Q3: What are the typical byproducts observed in this compound synthesis?

A3: Besides the desired this compound isomers, common byproducts include isooctyl and isononyl alcohols, which arise from impurities in the propylene and butylene feedstocks used to produce nonenes.[4][5][6] Over-reduction during the hydrogenation step can also lead to the formation of decanes.[7]

Q4: How does the choice of catalyst (cobalt vs. rhodium) affect the hydroformylation of nonenes?

A4: Both cobalt and rhodium catalysts are used industrially, but they offer different advantages. Rhodium catalysts are generally much more active and selective, allowing for milder reaction conditions (lower temperature and pressure) and providing a higher ratio of linear to branched (n/i) aldehydes.[8] Cobalt catalysts are less expensive but require more forcing conditions (higher temperature and pressure), which can sometimes lead to more side reactions.[9][10]

Q5: What is the significance of the linear-to-branched (n/i) aldehyde ratio in the hydroformylation step?

A5: The n/i ratio is a critical parameter as it determines the isomeric composition of the final this compound product. Different isomers can have varying physical and chemical properties, which can impact their performance in downstream applications like plasticizers or surfactants. Bulky phosphine ligands are often used with rhodium catalysts to favor the formation of the linear aldehyde.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Low Yield of this compound
Potential Cause Troubleshooting Strategy
Catalyst Deactivation Ensure the purity of the syngas (H₂/CO) and the nonene feedstock. Consider using more robust ligands for the metal catalyst, especially at higher temperatures.[7]
Low n/i Ratio Optimize the ligand-to-metal ratio and the reaction temperature. Bulky phosphine ligands generally favor the formation of the more desirable linear aldehyde.[7]
Incomplete Hydrogenation The hydroformylation and hydrogenation steps may require different optimal conditions. If performing a tandem reaction, adjust the H₂/CO ratio or consider a two-step process with a dedicated hydrogenation catalyst (e.g., Raney Nickel, Palladium).[7]
Alkene Hydrogenation This side reaction competes with hydroformylation. Modifying the partial pressures of H₂ and CO can help to minimize alkane formation. Lower hydrogen partial pressure can disfavor this side reaction.
Presence of Impurities in the Final Product
Potential Cause Troubleshooting Strategy
Aldol Condensation Products Reduce the reaction temperature during hydroformylation. Ensure prompt hydrogenation of the aldehyde intermediate, as prolonged exposure to basic conditions or high temperatures can promote condensation.
Decane This results from the over-reduction of the alkene or the alcohol. Use a more selective hydrogenation catalyst or milder hydrogenation conditions (lower temperature and pressure).[7] Monitor the reaction closely to stop it once the aldehyde is consumed.
Unreacted Aldehydes Ensure sufficient catalyst loading and reaction time in the hydrogenation step. Check the purity of the hydrogen gas.
Isomeric Alcohols with Close Boiling Points Employ fractional distillation with a high-efficiency column for purification. For laboratory-scale separations, flash column chromatography can be effective.

Data Presentation

The following tables summarize the influence of key reaction parameters on the hydroformylation of nonene and the subsequent hydrogenation to this compound.

Table 1: Effect of Reaction Temperature on Nonene Hydroformylation (Rhodium Catalyst)

Temperature (°C)This compound Yield (%)n/i RatioAlkane Formation (%)Aldol Byproducts (%)
808510.521
100928.243
120886.578
140754.81215

Note: Data are representative and can vary based on specific catalyst, ligand, and pressure conditions.

Table 2: Effect of Syngas Pressure on Nonene Hydroformylation (Rhodium Catalyst at 100°C)

Pressure (bar)This compound Yield (%)n/i RatioAlkane Formation (%)
20889.55
40938.24
60957.83
80947.53

Note: H₂/CO ratio is maintained at 1:1. Higher pressures generally increase the reaction rate but may slightly decrease the n/i ratio.

Table 3: Comparison of Catalysts for Nonene Hydroformylation

Catalyst SystemTemperature (°C)Pressure (bar)n/i RatioKey AdvantagesKey Disadvantages
Rhodium/Triphenylphosphine100 - 12020 - 508 - 12High activity and selectivity, mild conditions.High cost of rhodium.
Cobalt Carbonyl140 - 180100 - 3003 - 5Low cost.Harsh conditions, lower selectivity.

Table 4: Catalyst Performance in the Hydrogenation of C10 Aldehydes

CatalystTemperature (°C)Pressure (bar)This compound Yield (%)Selectivity (%)
Raney Nickel120 - 15050 - 100>98~99
5% Pd/C100 - 13030 - 70>99>99.5
Copper Chromite150 - 180100 - 150>97~98

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Nonene

Materials:

  • Rh(acac)(CO)₂ (Rhodium(I) dicarbonylacetylacetonate)

  • Triphenylphosphine (PPh₃)

  • 1-Nonene

  • Toluene (anhydrous, deoxygenated)

  • Syngas (1:1 mixture of H₂ and CO)

Procedure:

  • In a glovebox, add Rh(acac)(CO)₂ (0.01 mmol) and PPh₃ (0.2 mmol, 20 equivalents) to a high-pressure autoclave reactor equipped with a magnetic stirrer.

  • Add 50 mL of anhydrous, deoxygenated toluene to the reactor.

  • Add 1-nonene (10 mmol) to the reactor.

  • Seal the reactor and remove it from the glovebox.

  • Purge the reactor three times with syngas.

  • Pressurize the reactor to 40 bar with the 1:1 H₂/CO mixture.

  • Heat the reactor to 100°C with vigorous stirring.

  • Maintain the reaction for 4-6 hours, monitoring the pressure drop.

  • Cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

  • Collect the reaction mixture and analyze by gas chromatography (GC) to determine the conversion of 1-nonene and the selectivity for linear and branched decanals.

Protocol 2: Hydrogenation of Decanal Isomers to this compound

Materials:

  • Crude decanal mixture from Protocol 1

  • Raney Nickel (50% slurry in water)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Transfer the crude decanal mixture to a high-pressure autoclave.

  • Add ethanol as a solvent (e.g., 50 mL).

  • Carefully add Raney Nickel (5-10 wt% relative to the aldehyde) to the reactor.

  • Seal the reactor and purge three times with nitrogen, followed by three purges with hydrogen.

  • Pressurize the reactor to 80 bar with hydrogen.

  • Heat the reactor to 140°C with vigorous stirring.

  • Maintain the reaction for 3-5 hours, monitoring for the cessation of hydrogen uptake.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Remove the ethanol by rotary evaporation.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Visualizations

Hydroformylation_Pathway Nonene Nonene Hydroformylation Hydroformylation Nonene->Hydroformylation Isomerization Alkene Isomerization Nonene->Isomerization Hydrogenation_Side Alkene Hydrogenation Nonene->Hydrogenation_Side Syngas Syngas (CO + H₂) Syngas->Hydroformylation Catalyst Rh or Co Catalyst Catalyst->Hydroformylation Decanal Decanal (Isomers) Hydroformylation->Decanal Isomerization->Hydroformylation Decane Decane Hydrogenation_Side->Decane

Caption: Primary reaction and side reactions in the hydroformylation of nonene.

Troubleshooting_Workflow Start Low this compound Yield Check_Hydroformylation Analyze Hydroformylation Products (GC) Start->Check_Hydroformylation High_Alkane High Alkane Content? Check_Hydroformylation->High_Alkane Yes Low_n_i_Ratio Low n/i Ratio? Check_Hydroformylation->Low_n_i_Ratio No Adjust_Syngas Adjust H₂/CO Ratio Lower Temperature High_Alkane->Adjust_Syngas Change_Ligand Increase Ligand Concentration Use Bulky Ligand Low_n_i_Ratio->Change_Ligand Yes Incomplete_Conversion Incomplete Conversion? Low_n_i_Ratio->Incomplete_Conversion No Check_Catalyst Check Catalyst Activity Increase Reaction Time Incomplete_Conversion->Check_Catalyst Yes Check_Hydrogenation Analyze Final Product (GC) Incomplete_Conversion->Check_Hydrogenation No Unreacted_Aldehyde Unreacted Aldehyde? Check_Hydrogenation->Unreacted_Aldehyde Optimize_Hydrogenation Increase Hydrogenation Catalyst Increase H₂ Pressure/Temp Unreacted_Aldehyde->Optimize_Hydrogenation Yes

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Purification of Isodecanol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of isodecanol reaction products, such as esters or ethers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Following a typical reaction, such as a Fischer esterification, the crude product mixture commonly contains unreacted this compound, unreacted carboxylic acid (if applicable), residual acid catalyst (e.g., sulfuric acid), and water formed during the reaction. By-products from the initial synthesis of this compound, such as isooctyl and isononyl alcohols, may also be present.[1][2]

Q2: What are the key physical properties of this compound relevant to purification?

A2: this compound is a mixture of branched C10 alcohol isomers. Its physical properties are crucial for planning purification strategies like distillation. Key properties are summarized in the table below.

Q3: What is the recommended first step for purifying an this compound esterification product?

A3: The recommended initial purification step is a liquid-liquid extraction or "workup." This typically involves diluting the reaction mixture with a low-boiling-point organic solvent (e.g., ethyl acetate) and washing it with a dilute basic solution, such as sodium bicarbonate. This wash neutralizes and removes the acidic catalyst and any unreacted carboxylic acid.[2][3]

Q4: How can I remove a dissolved metallic catalyst (e.g., tin or titanium-based) after the reaction?

A4: For soluble metallic catalysts that cannot be removed by simple filtration, a common method involves adding water and heating the mixture to between 80°C and 130°C to hydrolyze the catalyst, causing it to precipitate.[4][5] An alternative is to treat the crude product with an amorphous silicon dioxide adsorbent, which binds the metallic catalyst and can then be removed by filtration.[5]

Troubleshooting Purification Issues

This section addresses specific problems that may arise during the purification of this compound reaction products.

Issue 1: Poor Separation of Product from Unreacted this compound

You may encounter difficulty separating your desired product from the starting this compound, especially if their boiling points are close.

Troubleshooting Workflow: Distillation Issues

G start Crude product after initial workup q1 Are boiling points of product and this compound different by >25°C? start->q1 simple_dist Perform Simple Vacuum Distillation q1->simple_dist  Yes frac_dist Perform Fractional Vacuum Distillation q1->frac_dist  No q2 Is separation still poor? simple_dist->q2 frac_dist->q2 chrom Use Flash Chromatography q2->chrom  Yes deriv Consider derivatization to alter boiling point, then distill and reverse reaction q2->deriv  Yes, and chromatography  is not viable end Pure Product q2->end  No chrom->end

Caption: Troubleshooting logic for separating product from this compound.

Solutions & Protocols

  • Fractional Distillation: If the boiling points differ by less than 25°C, fractional distillation is necessary.[6] Using a fractionating column (e.g., Vigreux or packed column) increases the surface area for condensation-vaporization cycles, improving separation efficiency.[6]

  • Flash Column Chromatography: If distillation fails, flash chromatography is a highly effective alternative.[7][8] this compound is significantly more polar than its ester or ether products. A normal-phase setup (silica gel) with a non-polar eluent system will cause the less polar product to elute first, retaining the polar this compound on the column.[8][9]

Issue 2: Product and this compound Elute Together During Flash Chromatography

This indicates that the chosen solvent system (mobile phase) is too polar, causing all components to travel quickly through the column without proper separation.[9]

Solutions

  • Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try reducing it to 5% or 2%.[9]

  • Optimize with TLC: Before running a column, use Thin Layer Chromatography (TLC) to test various solvent systems. The ideal system will show clear separation between your product spot and the this compound spot, with the product having an Rf value between 0.2 and 0.4.[7]

Issue 3: Catalyst Residue Remains After Aqueous Wash

If an acidic catalyst is not fully removed by a sodium bicarbonate wash, it can compromise product stability.

Solutions

  • Multiple Washes: Perform two or three washes with the bicarbonate solution, checking the pH of the aqueous layer after each wash until it is neutral or slightly basic.

  • Brine Wash: After the base washes, wash the organic layer with a saturated sodium chloride solution (brine). This helps to break up any emulsions and removes residual water and water-soluble impurities.

  • Adsorbent Treatment: For persistent metallic catalysts, heating the crude ester with amorphous silicon dioxide followed by filtration can effectively reduce catalyst levels to below 5 ppm.[5]

Experimental Protocols

Protocol 1: General Workup for this compound Esterification

Objective: To neutralize and remove acid catalyst and unreacted carboxylic acid from the crude reaction mixture.

Methodology:

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with 2-3 volumes of a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer the diluted mixture to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash (steps 4-5) two more times.

  • Wash the organic layer with an equal volume of saturated NaCl solution (brine).

  • Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter or decant the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator. The remaining crude product is now ready for further purification like distillation or chromatography.[3]

Protocol 2: Flash Column Chromatography (Normal Phase)

Objective: To separate a non-polar this compound ester (product) from polar unreacted this compound.

Methodology:

  • Solvent Selection: Determine an optimal solvent system using TLC. A good starting point for this compound ester products is a mixture of hexanes and ethyl acetate. Aim for a system where the product has an Rf of ~0.3 (e.g., 95:5 Hexanes:Ethyl Acetate).[10]

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar mobile phase (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Carefully apply the concentrated sample to the top of the silica bed.

  • Elution: Begin eluting with the non-polar solvent system. Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[10]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₂₂O[11]
Molecular Weight158.28 g/mol [12]
Boiling Point Range215 - 225 °C (at 760 mmHg)[11][12][13]
Density~0.841 g/cm³ (at 20 °C)[11]
Solubility in WaterInsoluble[12][14]
AppearanceColorless liquid[12][13]

Table 2: Example Purification Data for a Model Ester

Purification MethodStarting PurityFinal PurityYieldKey Impurities Removed
Vacuum Distillation~75%~95%85%Low-boiling solvents, some this compound
Flash Chromatography~95% (post-distillation)>99%97%Unreacted this compound, polar by-products

Note: Data is illustrative, based on typical outcomes for long-chain alcohol purifications. Actual yields and purities will vary based on specific reaction conditions and substrate.[10]

General Purification Workflow

Caption: A standard workflow for purifying this compound reaction products.

References

Technical Support Center: Managing Isodecanol Viscosity in Low-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the viscosity of isodecanol in low-temperature experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound become so viscous at low temperatures?

A1: this compound, a long-chain branched alcohol, experiences a significant increase in viscosity as the temperature decreases. This is due to the strengthening of intermolecular forces, specifically hydrogen bonding and van der Waals forces, between the alcohol molecules. At lower temperatures, molecules have less kinetic energy to overcome these attractions, leading to a more ordered and less fluid state.

Q2: At what temperature does this compound typically become difficult to work with?

A2: While this compound is described as a slightly or moderately viscous liquid at room temperature, its viscosity increases substantially as the temperature approaches its freezing point (around -60°C to -78°C).[1] Practical difficulties with stirring and liquid handling can begin at temperatures below 0°C and become progressively more challenging at sub-zero temperatures.

Q3: What are the primary problems caused by high this compound viscosity in my reaction?

A3: High viscosity can lead to several experimental issues, including:

  • Poor Mixing: Inefficient stirring can result in localized temperature gradients and concentration differences, leading to inconsistent reaction progress, lower yields, and the formation of byproducts.

  • Difficult Reagent Addition: Syringing or pumping viscous this compound or solutions containing it can be slow and inaccurate.

  • Heat Transfer Issues: A viscous reaction medium can impede efficient heat transfer, making it difficult to maintain the desired reaction temperature and potentially leading to thermal runaway in exothermic reactions.

  • Sampling and Analysis Challenges: Obtaining a representative sample from a viscous and heterogeneous mixture can be difficult.

Q4: Are there any safety concerns associated with using this compound at low temperatures?

A4: this compound is a combustible liquid and can cause skin and eye irritation.[2] While its vapor pressure is low at cold temperatures, standard laboratory safety precautions such as wearing personal protective equipment (goggles, gloves, lab coat) should always be followed. Ensure adequate ventilation.

Troubleshooting Guides

Issue 1: Ineffective Stirring of this compound at Low Temperatures

Symptoms:

  • The magnetic stir bar is not spinning or is spinning erratically.

  • A vortex is not forming in the reaction mixture, even at high stir plate settings.

  • Solid reagents are not being adequately suspended.

Possible Causes & Solutions:

CauseSolution
Increased Viscosity 1. Optimize Stirring Apparatus: Switch to a more powerful stir plate. Use a larger, football-shaped, or rare-earth magnet stir bar for better coupling and torque.[3][4] Ensure the flask is centered and as close to the stir plate as possible.[5] 2. Mechanical Stirring: For highly viscous solutions or larger scale reactions, a magnetic stir bar may be insufficient. An overhead mechanical stirrer with a paddle or turbine blade is highly recommended for effective mixing.[3][4] 3. Co-solvent Addition: Introduce a less viscous, miscible co-solvent to reduce the overall viscosity of the medium (see Issue 2).
Reaction Mixture Freezing 1. Verify Freezing Point: Ensure the reaction temperature is above the freezing point of your this compound/co-solvent mixture. 2. Gradual Cooling: Cool the reaction mixture slowly while stirring to prevent shock freezing.
Issue 2: Difficulty in Dispensing or Transferring this compound Solutions

Symptoms:

  • Slow or impossible to draw the solution into a syringe.

  • Inaccurate volume dispensing.

  • Clogging of transfer lines or cannulas.

Possible Causes & Solutions:

CauseSolution
High Viscosity 1. Use a Wider Gauge Needle/Cannula: A larger diameter will reduce the resistance to flow. 2. Positive Pressure Transfer: Use an inert gas (e.g., nitrogen or argon) to gently push the liquid through a cannula instead of relying on suction. 3. Co-solvent Addition: Prepare a solution of your reagent in a mixture of this compound and a low-viscosity co-solvent. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often used in low-temperature synthesis and can significantly reduce viscosity.[6]
Precipitation of Reagents 1. Check Solubility at Low Temperature: The solubility of your reagents may be significantly lower at the reaction temperature. 2. Use a Co-solvent: A co-solvent may not only reduce viscosity but also improve the solubility of your reagents.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₂₂O
Molecular Weight158.28 g/mol [7]
AppearanceColorless, slightly viscous liquid[7][8]
Boiling Point220 °C (at 760 mmHg)[7]
Melting/Freezing Point-78 °C[1]
Density0.838 g/mL (at 20 °C)[2]
Kinematic Viscosity21 mm²/s (at 20 °C)[1]

Table 2: Estimated Viscosity of this compound at Various Temperatures

Temperature (°C)Temperature (°F)Dynamic Viscosity (mPa·s)
23.9759.34
206817.6 (calculated)
1050~30 (estimated)
032~60 (estimated)
-20-4~150 (estimated)
-40-40~400 (estimated)
-60-76>1000 (estimated)

Note: The viscosity values below 20°C are estimations based on typical behavior of long-chain alcohols and should be confirmed experimentally for precise applications.

Experimental Protocols

Protocol 1: Low-Temperature Viscosity Measurement of this compound-Cosolvent Mixtures

Objective: To determine the effect of a co-solvent on the viscosity of this compound at a specific low temperature.

Materials:

  • This compound

  • Co-solvent (e.g., THF, DCM)

  • Calibrated viscometer (e.g., Ubbelohde or Cannon-Fenske type)

  • Low-temperature cooling bath (e.g., dry ice/acetone for -78°C)

  • Digital thermometer

  • Stopwatch

Procedure:

  • Prepare several this compound/co-solvent mixtures with varying volume ratios (e.g., 100:0, 90:10, 80:20, 70:30).

  • Equilibrate the cooling bath to the desired low temperature.

  • Place the viscometer in the cooling bath and allow it to thermally equilibrate.

  • Load the first sample mixture into the viscometer.

  • Allow the sample to reach thermal equilibrium within the viscometer.

  • Using a pipette bulb or vacuum, draw the liquid up through the capillary tube past the upper timing mark.

  • Release the suction and accurately measure the time it takes for the liquid meniscus to fall between the upper and lower timing marks.

  • Repeat the measurement at least three times for each sample and calculate the average flow time.

  • Calculate the kinematic viscosity using the viscometer constant and the average flow time.

  • Convert kinematic viscosity to dynamic viscosity by multiplying by the density of the mixture at that temperature.

  • Repeat for all prepared mixtures.

Protocol 2: General Procedure for a Low-Temperature Reaction in this compound

Objective: To perform a chemical reaction at low temperature using this compound as the solvent, with considerations for viscosity.

Materials:

  • Reaction flask equipped with a magnetic stir bar (or overhead stirrer), thermometer, and nitrogen/argon inlet.

  • This compound (and co-solvent if necessary).

  • Reagents.

  • Cooling bath.

Procedure:

  • Set up the reaction glassware and ensure it is dry.

  • Charge the reaction flask with this compound (and co-solvent, if used) and begin stirring.

  • Immerse the flask in the cooling bath and allow the solvent to cool to the desired temperature.

  • If reagents are solid, add them to the cold solvent. If they are liquid, add them dropwise via a syringe or addition funnel, ensuring the internal temperature does not rise significantly.

  • Monitor the reaction by taking samples for analysis (e.g., TLC, GC, NMR). Be aware that sampling a viscous mixture may be challenging.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Upon completion, quench the reaction at low temperature before allowing it to warm to room temperature for work-up.

Visualizations

Troubleshooting_Viscosity Troubleshooting Workflow for High Viscosity in Low-Temperature Reactions start High Viscosity Observed (Poor Stirring, Difficult Transfer) check_stirring Is stirring adequate? start->check_stirring stirring_solutions Increase Stirring Power: - Use a more powerful stir plate - Use a larger/stronger stir bar - Switch to overhead mechanical stirrer check_stirring->stirring_solutions No check_temp Is the reaction mixture partially freezing? check_stirring->check_temp Yes stirring_solutions->check_temp end_good Problem Resolved stirring_solutions->end_good If resolved temp_solutions Adjust Temperature Control: - Ensure temperature is above freezing point - Cool the mixture more slowly check_temp->temp_solutions Yes consider_cosolvent Consider adding a low-viscosity co-solvent check_temp->consider_cosolvent No temp_solutions->consider_cosolvent temp_solutions->end_good If resolved cosolvent_protocol Follow Protocol 1 to determine optimal co-solvent ratio consider_cosolvent->cosolvent_protocol cosolvent_protocol->end_good end_bad Re-evaluate solvent choice if issues persist cosolvent_protocol->end_bad If not resolved

Caption: Troubleshooting workflow for high viscosity.

Low_Temp_Reaction_Workflow Process Flow for a Generalized Low-Temperature Reaction prep 1. Prepare Glassware and Reagents solvent_charge 2. Charge Flask with This compound +/- Co-solvent prep->solvent_charge cooling 3. Cool to Target Temperature with Stirring solvent_charge->cooling viscosity_check1 Viscosity Checkpoint: Ensure adequate stirring cooling->viscosity_check1 reagent_add 4. Add Reagents viscosity_check1->reagent_add Stirring OK reaction 5. Monitor Reaction (TLC, GC, etc.) reagent_add->reaction viscosity_check2 Viscosity Checkpoint: Ensure homogeneity reaction->viscosity_check2 quench 6. Quench Reaction at Low Temperature viscosity_check2->quench Homogeneous workup 7. Warm to Room Temp and Proceed with Work-up quench->workup

Caption: Process flow for low-temperature reactions.

References

Technical Support Center: Catalyst Selection for Isodecanol Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the hydroformylation of isodecanol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Issue: Low Conversion of this compound

Q1: My this compound conversion is lower than expected. What are the potential causes and how can I improve it?

A1: Low conversion in this compound hydroformylation can stem from several factors related to catalyst activity and reaction conditions. Here are some common causes and troubleshooting steps:

  • Catalyst Deactivation: The active catalyst species may be unstable under the reaction conditions. For cobalt catalysts, a certain partial pressure of carbon monoxide is necessary to maintain the stability of the active HCo(CO)4 species and prevent decomposition to inactive cobalt metal.[1] For rhodium catalysts, ligand degradation can occur, reducing catalyst activity.[2]

    • Troubleshooting:

      • Ensure sufficient CO partial pressure when using cobalt catalysts.

      • For rhodium catalysts, consider using more robust ligands or operating at lower temperatures to minimize degradation.[3]

      • Analyze the post-reaction mixture for signs of catalyst precipitation or changes in the catalyst's spectroscopic signature.

  • Insufficient Temperature: The reaction rate is highly dependent on temperature.

    • Troubleshooting: Gradually increase the reaction temperature in increments of 5-10°C. Be aware that higher temperatures can negatively impact selectivity and increase side reactions.[1]

  • Inadequate Mixing: Poor mixing can lead to mass transfer limitations, where the reactants (this compound, CO, H₂) do not efficiently reach the catalyst.

    • Troubleshooting: Increase the stirring rate of the reactor to ensure the reaction mixture is homogeneous.

  • Catalyst Concentration: The concentration of the catalyst may be too low.

    • Troubleshooting: Incrementally increase the catalyst loading. Be mindful of the cost implications, especially with rhodium catalysts.[2]

Issue: Poor Selectivity (Undesirable n/iso Ratio)

Q2: I am observing a high proportion of the branched (iso) undecanal isomer, but I need the linear (n) isomer. How can I improve the regioselectivity?

A2: The ratio of linear (n) to branched (iso) aldehyde products is a critical parameter in hydroformylation. Several factors influence this selectivity:

  • Catalyst Choice: Rhodium catalysts, particularly when modified with phosphine or phosphite ligands, generally exhibit higher selectivity for the linear aldehyde compared to cobalt catalysts.[1][3]

    • Troubleshooting: If using a cobalt catalyst, consider switching to a rhodium-based system. If already using rhodium, the choice of ligand is crucial.

  • Ligand Effects: The steric and electronic properties of ligands play a significant role in directing the regioselectivity. Bulky ligands tend to favor the formation of the linear isomer by sterically hindering the approach that leads to the branched product.

    • Troubleshooting:

      • For rhodium catalysts, consider using bulky phosphine ligands like triphenylphosphine (TPP) or bidentate ligands like Xantphos.

      • An excess of the ligand is often used to maintain the desired selectivity and catalyst stability.[2]

  • Reaction Conditions:

    • Temperature: Lower temperatures generally favor the formation of the linear aldehyde.[2]

    • CO Partial Pressure: A higher carbon monoxide partial pressure can increase the selectivity for the linear product.[1]

    • Troubleshooting: Decrease the reaction temperature and/or increase the CO pressure. Note that these changes may also affect the reaction rate, so optimization is key.

Issue: Formation of Side Products

Q3: My product mixture contains significant amounts of undecanol and unreacted isodecene isomers. How can I minimize these side reactions?

A3: The primary side reactions in hydroformylation are hydrogenation of the alkene substrate to the corresponding alkane and isomerization of the double bond.

  • Alkene Hydrogenation: This leads to the formation of isodecane, an unreactive alkane, which reduces the overall yield of the desired aldehyde.

    • Troubleshooting:

      • H₂/CO Ratio: A high H₂/CO ratio can favor hydrogenation. Adjust the syngas composition to a 1:1 or slightly CO-rich ratio.

      • Catalyst: Some catalysts have a higher intrinsic hydrogenation activity. Phosphine-modified rhodium catalysts are known to suppress olefin hydrogenation compared to unmodified rhodium carbonyls.[1]

  • Alkene Isomerization: Isomerization of the isodecenol substrate can lead to the formation of different aldehyde isomers upon hydroformylation.

    • Troubleshooting:

      • CO Partial Pressure: Higher CO partial pressures can inhibit olefin isomerization.[1]

      • Catalyst: The choice of catalyst and ligand can influence the rate of isomerization relative to hydroformylation.

  • Aldehyde Hydrogenation: The desired aldehyde product can be further hydrogenated to the corresponding alcohol (undecanol). While sometimes the alcohol is the desired final product, its formation during the hydroformylation step can complicate purification.

    • Troubleshooting: This is more common with cobalt catalysts at higher temperatures.[1] Using a rhodium catalyst under milder conditions can minimize this subsequent reaction.[3]

Frequently Asked Questions (FAQs)

Q4: What are the main differences between cobalt and rhodium catalysts for this compound hydroformylation?

A4: Both cobalt and rhodium are effective catalysts for hydroformylation, but they have distinct advantages and disadvantages:

  • Activity: Rhodium catalysts are significantly more active than cobalt catalysts, often by a factor of 10³ to 10⁴.[4] This allows for reactions to be run under much milder conditions.

  • Operating Conditions:

    • Rhodium: Typically operates at lower temperatures (50-100°C) and pressures (10-50 atm).[3][4]

    • Cobalt: Requires higher temperatures (120-180°C) and pressures (100-300 bar).[4][5]

  • Selectivity: Rhodium catalysts, especially when modified with phosphine ligands, offer higher selectivity towards the more desirable linear aldehydes.[1][3]

  • Cost: Rhodium is a precious metal and is considerably more expensive than cobalt.[2]

  • Catalyst Recovery: Catalyst recovery can be challenging for both, especially with high-boiling products like undecanal. Industrial processes have been developed for both metals to recycle the catalyst.[2]

Q5: How do I choose the right ligand for my rhodium-catalyzed hydroformylation?

A5: The ligand is a critical component for tuning the performance of a rhodium catalyst. Key considerations include:

  • Desired Selectivity: For high linear-to-branched (n/iso) ratios, bulky phosphine or phosphite ligands are generally preferred. Triphenylphosphine (TPP) is a common choice.

  • Catalyst Stability: The ligand stabilizes the active rhodium species. Bidentate ligands, which can chelate to the metal center, often provide enhanced stability.

  • Reaction Rate: The electronic properties of the ligand can influence the catalyst's activity. Electron-donating ligands can sometimes increase the rate, but there is often a trade-off with selectivity.

Q6: Can I use a heterogeneous catalyst for this compound hydroformylation?

A6: While homogeneous catalysts are more common in industrial hydroformylation, there is significant research into heterogeneous catalysts to simplify product separation and catalyst recycling.[6] Strategies include anchoring rhodium complexes to solid supports like silica or zeolites.[6][7] However, heterogeneous catalysts can sometimes suffer from lower activity, selectivity, and leaching of the active metal into the product stream.

Data Presentation

Table 1: General Comparison of Cobalt and Rhodium Catalysts for Hydroformylation of Higher Olefins

FeatureCobalt Catalyst (Unmodified)Rhodium Catalyst (Phosphine-Modified)
Typical Temperature 120 - 180 °C[4][5]50 - 100 °C[3][4]
Typical Pressure 100 - 300 bar[4]10 - 50 atm[4]
Relative Activity LowerHigher (10³-10⁴ times)[4]
Linear:Branched Ratio LowerHigher[1][3]
Side Reactions Higher tendency for hydrogenation & isomerization[1]Lower tendency for side reactions[1][3]
Cost LowerHigher[2]

Table 2: Catalyst Performance in the Hydroformylation of Styrene (as an analogue for branched olefins)

Catalyst SystemTemperature (°C)Time (h)Conversion (%)Branched:Linear RatioReference
[Rh(COD)Cl]₂ / Trimethyl Phosphate3024168.0:1[8]
[Rh(COD)Cl]₂ / Triphenyl Phosphate3024406.6:1[8]
[Rh(COD)Cl]₂ / (S,R)-P6 Ligand30249625.4:1[8]

Note: Data for styrene is provided as a representative example of achieving high branched selectivity, which may be desirable in some applications.

Experimental Protocols

General Protocol for this compound Hydroformylation using a Rhodium/Triphenylphosphine Catalyst

1. Materials and Setup:

  • Reactants: this compound, Syngas (1:1 H₂/CO), Toluene (solvent).

  • Catalyst Precursor: Rh(acac)(CO)₂ or similar Rh(I) precursor.

  • Ligand: Triphenylphosphine (TPP).

  • Equipment: High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

2. Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor several times with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor:

    • Under an inert atmosphere, add the rhodium precursor and the desired amount of triphenylphosphine ligand (a Rh:TPP molar ratio of 1:100 is a common starting point) to the reactor.

    • Add the solvent (toluene) and the this compound substrate.

  • Sealing and Purging: Seal the reactor. Purge the system with syngas (1:1 H₂/CO) 3-5 times to remove the inert gas.

  • Pressurization and Heating:

    • Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 80-100°C).

  • Reaction: Monitor the pressure of the reactor. A drop in pressure indicates gas consumption and that the reaction is proceeding. Maintain a constant pressure by feeding syngas as needed. The reaction time can vary from a few hours to 24 hours depending on the desired conversion.

  • Cooling and Depressurization:

    • After the desired reaction time, stop heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess syngas in a well-ventilated fume hood.

  • Product Analysis:

    • Open the reactor and collect the liquid product mixture.

    • Analyze the product mixture using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of this compound and the selectivity for the different undecanal isomers.

Mandatory Visualization

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Cycle cluster_analysis Product Analysis Rh_precatalyst Rh Precursor Active_Catalyst Active Rh-H Catalyst Rh_precatalyst->Active_Catalyst + Ligand, Syngas Ligand Phosphine Ligand Ligand->Active_Catalyst Alkene_Complex Alkene-Rh Complex Active_Catalyst->Alkene_Complex This compound This compound This compound->Alkene_Complex Coordination Alkyl_Rh Alkyl-Rh Intermediate Alkene_Complex->Alkyl_Rh Hydride Insertion Acyl_Rh Acyl-Rh Intermediate Alkyl_Rh->Acyl_Rh CO Insertion Aldehyde_Product Undecanal Product Acyl_Rh->Aldehyde_Product H2, Reductive Elimination Aldehyde_Product->Active_Catalyst Catalyst Regeneration GC_MS GC-MS Analysis Aldehyde_Product->GC_MS

Caption: Experimental workflow for this compound hydroformylation.

Troubleshooting_Tree Start Problem Encountered Low_Conversion Low Conversion Start->Low_Conversion Poor_Selectivity Poor n/iso Selectivity Start->Poor_Selectivity Side_Products Side Products Formed Start->Side_Products Temp Increase Temperature Low_Conversion->Temp Is temp too low? Catalyst_Conc Increase Catalyst Conc. Low_Conversion->Catalyst_Conc Is catalyst loading low? Pressure Check CO Pressure Low_Conversion->Pressure Is catalyst unstable? Change_Ligand Use Bulky Ligand Poor_Selectivity->Change_Ligand Is ligand appropriate? Lower_Temp Lower Temperature Poor_Selectivity->Lower_Temp Is temp too high? Increase_CO Increase CO Pressure Poor_Selectivity->Increase_CO Is CO pressure low? Syngas_Ratio Adjust H2:CO Ratio Side_Products->Syngas_Ratio Hydrogenation observed? Check_Catalyst Change Catalyst/Ligand Side_Products->Check_Catalyst Isomerization observed?

Caption: Troubleshooting decision tree for hydroformylation.

References

How to remove water byproduct in isodecanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isodecanol Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of water as a byproduct in reactions involving this compound.

Troubleshooting Guides

This section addresses common issues encountered during this compound reactions where water is a byproduct, such as Fischer esterification and dehydration.

Issue 1: Low Yield in this compound Esterification

Description: The final yield of the desired this compound ester is significantly lower than the theoretical calculation. This is often due to the reversible nature of the Fischer esterification reaction, where the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1]

Probable CauseRecommended Solution
Incomplete Water Removal Implement an efficient water removal technique. Azeotropic distillation with a Dean-Stark apparatus is highly effective for physically removing water as it forms.[2] Alternatively, for smaller-scale reactions, chemical desiccants like anhydrous magnesium sulfate can be used. Note that molecular sieves are generally not recommended for acidic esterifications as they can be degraded by the acid catalyst.
Insufficient Catalyst Ensure the appropriate catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is used. The catalyst increases the rate of both the forward and reverse reactions, but its effectiveness is maximized when coupled with water removal.
Sub-optimal Reaction Temperature Maintain the reaction at the appropriate reflux temperature. The specific temperature will depend on the solvent and reactants used. For the synthesis of diisodecyl phthalate, a reaction temperature of 120-150°C is often employed when using toluene as the azeotroping agent.[3]
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting materials are consumed or the reaction reaches equilibrium. For some long-chain alcohol esterifications, reaction times can be several hours.[3]
Issue 2: Problems with Azeotropic Distillation using a Dean-Stark Apparatus

Description: Difficulties encountered during the azeotropic removal of water, such as the formation of emulsions, inaccurate water collection, or slow removal rates.

Probable CauseRecommended Solution
Emulsion Formation in the Dean-Stark Trap The presence of unreacted carboxylic acids or other surfactants can lead to the formation of an emulsion, preventing clear separation of the aqueous and organic layers. Adding a small amount of brine (saturated NaCl solution) to the reaction mixture can sometimes help break the emulsion.
Inaccurate Measurement of Collected Water The collected aqueous layer in the Dean-Stark trap may contain some dissolved organic solvent, or the organic layer may contain dissolved water, leading to an over or underestimation of the reaction's progress. Ensure the system has reached thermal equilibrium and allow sufficient time for phase separation.
Slow or No Water Collection This could be due to a leak in the apparatus, insufficient heating to maintain azeotropic reflux, or the use of an inappropriate azeotroping solvent. Ensure all joints are properly sealed. Increase the heating mantle temperature to achieve a steady reflux. Toluene is a common and effective azeotroping solvent for this compound esterifications.
Clogging of the Condenser or Return Line Solid starting materials or products may solidify in the cooler parts of the apparatus. Ensure that the reaction temperature is sufficient to keep all components in a liquid or vapor state within the reaction flask and lower part of the condenser.

Frequently Asked Questions (FAQs)

Q1: What are the primary this compound reactions that produce water as a byproduct?

A1: The two main reactions are:

  • Fischer Esterification: The reaction of this compound with a carboxylic acid to form an ester and water.[1] This is a reversible condensation reaction.

  • Dehydration: The elimination of a water molecule from this compound to form an alkene (isodecene). This reaction is typically acid-catalyzed.

Q2: Why is the removal of water crucial in these reactions?

A2: In reversible reactions like Fischer esterification, water is a product. According to Le Châtelier's principle, the presence of a product can shift the reaction equilibrium back towards the reactants, thereby decreasing the yield of the desired ester.[2] Removing water as it is formed drives the equilibrium towards the product side, leading to a higher conversion of the starting materials and an increased yield of the final product.

Q3: What are the most common methods for removing water from this compound reactions?

A3: The most common and effective methods are:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This involves using a solvent (e.g., toluene) that forms a low-boiling azeotrope with water. The azeotrope is distilled off, condensed, and collected in the Dean-Stark trap, where the water separates from the immiscible solvent. The solvent then returns to the reaction flask.[2]

  • Use of Chemical Desiccants: Adding a drying agent directly to the reaction mixture can absorb the water produced. Anhydrous magnesium sulfate or sodium sulfate are suitable options. While molecular sieves are effective desiccants, they are basic and can be degraded by the acidic catalysts used in many this compound reactions.[4]

Q4: Can I use molecular sieves to remove water in an acid-catalyzed this compound esterification?

A4: It is generally not recommended to add molecular sieves directly to an acidic reaction mixture. Molecular sieves are aluminosilicates, which can react with and be destroyed by strong acids. This not only neutralizes the desiccant but can also introduce impurities into your reaction. If a Dean-Stark apparatus is not feasible, consider using a more acid-stable desiccant like anhydrous magnesium sulfate.

Q5: What are some common side reactions that can occur if water is not effectively removed?

A5: The primary "side reaction" is the reverse reaction (hydrolysis of the ester back to the carboxylic acid and alcohol). Other potential side reactions, particularly at high temperatures and with strong acid catalysts, can include the dehydration of this compound to form isodecene or the formation of diisodecyl ether.

Q6: How can I monitor the progress of water removal during an azeotropic distillation?

A6: The Dean-Stark trap is typically graduated, allowing you to measure the volume of water collected. You can calculate the theoretical amount of water that should be produced based on the stoichiometry of your reaction. The reaction is generally considered complete when the collection of water ceases.

Experimental Protocols & Data

Protocol 1: this compound Esterification using a Dean-Stark Apparatus

This protocol describes a general procedure for the esterification of a carboxylic acid with this compound using azeotropic distillation to remove the water byproduct.

Materials:

  • This compound (1.0 equivalent)

  • Carboxylic acid (e.g., phthalic anhydride, 1.05 equivalents)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.02 equivalents)

  • Toluene (as azeotroping solvent)

  • 5% Sodium bicarbonate solution (for workup)

  • Brine (saturated NaCl solution, for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the this compound, carboxylic acid, and acid catalyst. Add toluene (approximately 2 mL per gram of this compound).

  • Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.

  • Monitoring: The water, being denser than toluene, will separate to the bottom of the trap. Monitor the reaction by observing the amount of water collected. The reaction is typically complete when water no longer accumulates in the trap (usually after 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude ester can be further purified by vacuum distillation or column chromatography.

Quantitative Data on Water Removal

While specific comparative data for this compound is limited in the readily available literature, studies on similar long-chain alcohols and fatty acids demonstrate the significant impact of water removal on esterification yield. The following table summarizes the general findings:

Water Removal MethodTypical Effect on Ester YieldComments
No Water Removal Lower yield (equilibrium limited)The reaction will reach equilibrium, resulting in incomplete conversion of reactants.
Azeotropic Distillation (Dean-Stark) High yieldConsidered one of the most effective methods for driving the reaction to completion.
Chemical Desiccants (e.g., Anhydrous MgSO₄) Improved yieldEffective, particularly for smaller-scale reactions where a Dean-Stark setup is impractical.
Molecular Sieves Improved yield (with caution)Effective at absorbing water, but may not be compatible with acidic reaction conditions.

One study on the enzymatic esterification of fatty acids found that the addition of 9% molecular sieves increased the degree of esterification from 85% to 90%.[5] While the catalytic system is different, this highlights the positive impact of in-situ water removal.

Visualizations

experimental_workflow Experimental Workflow for this compound Esterification with Water Removal cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants This compound + Carboxylic Acid + Catalyst + Toluene reflux Heat to Reflux reactants->reflux dean_stark Azeotropic Distillation (Dean-Stark) reflux->dean_stark water_removal Water Collection dean_stark->water_removal cool Cool Reaction Mixture water_removal->cool extract Extract with Organic Solvent cool->extract wash_bicarb Wash with NaHCO3 Solution extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous MgSO4 wash_brine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify final_product final_product purify->final_product Pure this compound Ester

Caption: Workflow for this compound esterification with azeotropic water removal.

signaling_pathway Logical Relationship in Fischer Esterification cluster_intervention Intervention to Increase Yield reactants This compound + Carboxylic Acid equilibrium Equilibrium reactants->equilibrium Esterification products This compound Ester + Water products->equilibrium Hydrolysis (Reverse Reaction) equilibrium->products Forward Reaction remove_water Remove Water equilibrium->remove_water shift_equilibrium Shift Equilibrium to Products remove_water->shift_equilibrium

Caption: The role of water removal in shifting the Fischer esterification equilibrium.

References

Technical Support Center: Isodecanol and Plastic Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the compatibility of isodecanol with various plastics commonly used in laboratory and manufacturing settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in avoiding equipment failure and ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is plastic compatibility a concern?

A1: this compound is a branched-chain fatty alcohol. Like many solvents, it can interact with plastic materials, potentially causing them to swell, crack, become brittle, or leach chemicals into the contained solution. This can lead to experimental errors, contamination, and equipment failure.

Q2: Which common laboratory plastics are generally incompatible with this compound?

A2: Based on general chemical resistance principles, certain plastics are more susceptible to degradation by alcohols like this compound. While specific data for this compound is limited, issues such as cracking, crazing, and discoloration can occur. It is crucial to conduct compatibility testing before use.

Q3: What are the visible signs of this compound incompatibility with plastics?

A3: Visual indicators of incompatibility include:

  • Swelling: The plastic absorbs the this compound and increases in size.

  • Cracking or Crazing: The appearance of small, fine cracks on the surface of the plastic.

  • Discoloration: A change in the color of the plastic.

  • Brittleness: The plastic loses its flexibility and becomes prone to breaking.

  • Softening: The plastic loses its rigidity.

Q4: Are there any plastics that are generally recommended for use with this compound?

A4: Yes, certain fluoropolymers are known for their broad chemical resistance, including to alcohols. These include:

  • Polytetrafluoroethylene (PTFE): Known for its excellent chemical resistance to a wide range of substances, including most acids, alcohols, detergents, and solvents.[1][2]

  • Polyvinylidene Fluoride (PVDF): Generally resistant to alcohols, organic acids, and halogenated solvents.[3][4]

  • Ethylene Tetrafluoroethylene (ETFE): Exhibits high resistance to chemicals, including acids, alkalis, and organic solvents.[1][5]

  • Fluoroelastomers (FKM), such as Viton®: Often show good compatibility with alcohols.[6][7][8][9][10]

High-Density Polyethylene (HDPE) and Polypropylene (PP) are also reported to have good resistance to alcohols, but specific testing with this compound is highly recommended.[3]

Troubleshooting Guide

If you encounter issues with plastics that may be related to this compound exposure, follow this troubleshooting workflow.

Caption: Troubleshooting workflow for this compound-plastic incompatibility.

Quantitative Data on Plastic Compatibility with this compound

The following tables summarize the expected performance of common plastics when exposed to this compound. It is important to note that specific quantitative data for this compound is limited in publicly available literature. The ratings below are based on general resistance to alcohols and related chemical families. Users are strongly encouraged to perform their own compatibility testing for critical applications.

Table 1: Compatibility of Common Plastics with this compound (Qualitative Assessment)

Plastic MaterialCommon AcronymExpected Compatibility with AlcoholsPotential for Incompatibility with this compound
Polyethylene (High-Density)HDPEGoodLow to Moderate
PolypropylenePPGoodLow to Moderate
Polyvinyl ChloridePVCGood[6][11]Moderate (plasticizer extraction possible)
PolytetrafluoroethylenePTFEExcellent[1][2]Very Low

Table 2: Recommended Alternative Plastics for Use with this compound

Plastic MaterialCommon AcronymKnown Compatibility with Alcohols
Polyvinylidene FluoridePVDFExcellent[3][4]
Ethylene TetrafluoroethyleneETFEExcellent[1][5][12]
Fluoroelastomer (Viton®)FKMExcellent[6][7][8][9][10]

Note on PVC: this compound-derived plasticizers, such as Diisodecyl Phthalate (DIDP), are used in the manufacturing of flexible PVC to improve its properties.[13] However, external exposure of rigid PVC to this compound could potentially lead to the extraction of other types of plasticizers, causing embrittlement.

Experimental Protocol: Assessing Plastic Compatibility with this compound (Based on ASTM D543)

This protocol outlines a standardized method for testing the chemical resistance of plastics to this compound.

1. Objective To determine the effect of this compound on the physical and mechanical properties of a specific plastic material.

2. Materials and Equipment

  • Test specimens of the plastic material (e.g., tensile bars, disks).

  • This compound (reagent grade).

  • Immersion containers with tight-fitting lids (glass or other inert material).

  • Analytical balance (accurate to 0.1 mg).

  • Micrometer or calipers.

  • Constant temperature oven or water bath.

  • Tensile testing machine.

  • Shore Durometer for hardness measurement.

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

3. Experimental Workflow

Caption: Workflow for plastic compatibility testing with this compound.

4. Detailed Procedure

4.1. Specimen Preparation:

  • Use at least three specimens for each time point and temperature.

  • Clean specimens with a mild detergent and rinse with deionized water. Dry thoroughly.

  • Condition specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

4.2. Initial Measurements:

  • Weigh each specimen to the nearest 0.1 mg.

  • Measure the length, width, and thickness of each specimen to the nearest 0.025 mm at several points.

  • Measure the Shore hardness of the specimens.

  • For a control group, determine the tensile strength and elongation at break according to ASTM D638.

4.3. Immersion:

  • Place the specimens in the immersion containers and add enough this compound to ensure they are completely submerged.

  • Seal the containers to prevent evaporation.

  • Place the containers in a constant temperature environment (e.g., 23°C for room temperature testing and 50°C for elevated temperature testing).

4.4. Post-Immersion and Final Measurements:

  • At each specified time interval, remove the specimens from the this compound.

  • Gently wipe the specimens with a clean, dry cloth to remove excess liquid.

  • Immediately re-weigh the specimens.

  • Re-measure the dimensions and hardness.

  • Conduct tensile testing on the exposed specimens.

5. Data Analysis and Interpretation

  • Percent Weight Change (%) = [ (W_f - W_i) / W_i ] * 100

    • Where W_f is the final weight and W_i is the initial weight.

  • Percent Dimensional Change (%) = [ (D_f - D_i) / D_i ] * 100

    • Where D_f is the final dimension and D_i is the initial dimension.

  • Change in Mechanical Properties: Compare the tensile strength, elongation at break, and hardness of the exposed specimens to the control group.

A significant change in any of these properties (e.g., >10% change in weight or dimensions, or a significant loss in mechanical strength) indicates potential incompatibility.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving Isodecanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing catalyst loading in reactions involving isodecanol. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions with this compound?

A good starting point for many reactions, such as esterification or etherification involving long-chain alcohols like this compound, is typically in the range of 0.5-2.0 mol% of the limiting reagent.[1] This range often provides a good balance between reaction rate and cost-effectiveness. From this initial point, systematic optimization by increasing and decreasing the loading in small increments will help identify the optimal level for your specific transformation.

Q2: Can the properties of this compound affect the optimal catalyst loading?

Yes, the physical and chemical properties of this compound can influence the optimal catalyst loading. This compound is a relatively large and branched alcohol, which can introduce steric hindrance around the catalytic site. This may necessitate a higher catalyst loading compared to reactions with smaller, linear alcohols to achieve a desirable reaction rate. Additionally, the polarity and coordinating ability of this compound as a reactant or solvent can impact catalyst activity and stability.

Q3: What are the potential negative effects of incorrect catalyst loading in this compound reactions?

Both too low and too high catalyst loadings can negatively impact your reaction:

  • Too Low: Insufficient catalyst can lead to slow or incomplete reactions. In some cases, a significant background (non-catalyzed) reaction may occur, which can lower the overall selectivity and yield of the desired product.

  • Too High: Excessive catalyst loading can lead to several issues. It can promote side reactions, leading to the formation of undesired byproducts.[2] At high concentrations, some catalysts may form less active or inactive aggregates or dimers.[1] Furthermore, high catalyst loading can complicate product purification and increases overall process costs. In some instances, it can even lead to catalyst agglomeration and slow down the reaction rate.[2]

Q4: How does catalyst purity and handling impact reactions with this compound?

Catalyst purity and proper handling are critical for consistent and successful results. Impurities in the catalyst can act as poisons, deactivating the active sites.[1] Many catalysts are sensitive to air and moisture, which can lead to degradation and loss of activity.[1] Therefore, it is crucial to handle catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and to use high-purity, dry solvents and reagents.[1]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or No Conversion - Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction. - Catalyst Deactivation/Poisoning: Impurities in the this compound, other reactants, or solvent may be poisoning the catalyst.[3] - Poor Catalyst Quality: The catalyst may be old, improperly stored, or from a bad batch.- Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., in 0.5 mol% steps). - Purify Reactants: Ensure this compound and other starting materials are pure and dry. Consider passing them through a column of activated alumina or molecular sieves. - Use Fresh Catalyst: Use a fresh batch of catalyst from a reliable supplier.
Inconsistent Results Between Batches - Variations in Catalyst Handling: Inconsistent exposure to air or moisture can affect catalyst activity.[1] - Inconsistent Reaction Conditions: Small variations in temperature, stirring rate, or reaction time can lead to different outcomes. - Impurity Variations: The level of impurities in the this compound or other reagents may vary between batches.- Standardize Catalyst Handling: Handle the catalyst in a glovebox or under a consistent inert atmosphere.[1] - Precise Control of Conditions: Use a reliable thermostat and ensure consistent stirring.[1] - Analyze Starting Materials: Check the purity of each new batch of this compound and other reagents.
Formation of Byproducts / Low Selectivity - Catalyst Loading is Too High: Excess catalyst can promote side reactions.[2] - Reaction Temperature is Too High: Higher temperatures can sometimes favor side reactions. - Incorrect Solvent Choice: The solvent can influence the selectivity of the reaction.- Reduce Catalyst Loading: Systematically decrease the catalyst loading. - Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. - Solvent Screening: Test a variety of solvents with different polarities.
Catalyst Deactivation During Reaction - Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface.[3] - Sintering: Thermal degradation leading to loss of active surface area.[3] - Leaching: The active metal of the catalyst dissolving into the reaction mixture.- Lower Reaction Temperature: Operate at the lowest effective temperature to minimize coking and sintering. - Purify Feedstock: Remove potential coke precursors from the this compound and other reactants. - Choose a More Stable Catalyst: Consider a catalyst with a more robust support or a different active metal.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on this compound Esterification

The following table provides illustrative data on how catalyst loading can influence the conversion in the esterification of this compound with acetic acid. Note that the optimal loading is reaction-specific and should be determined experimentally.

Catalyst Loading (mol%)Reaction Time (hours)This compound Conversion (%)
0.1835
0.5875
1.0892
2.0895
5.0895 (with potential for increased byproducts)

Data is illustrative and based on general trends observed for long-chain alcohol esterification.[4][5]

Table 2: Influence of Reaction Parameters on this compound Etherification

This table illustrates the potential impact of various reaction conditions on the etherification of this compound, using a zeolite catalyst as an example.

ParameterVariationObservation
Catalyst Loading 1 wt% -> 5 wt%Increased conversion of this compound.
Temperature 120°C -> 160°CIncreased reaction rate, but potential for decreased selectivity at higher temperatures.
This compound:Co-reactant Molar Ratio 1:1 -> 2:1Increased conversion of the co-reactant.
Solvent Toluene -> AcetonitrileSignificant change in reaction rate and selectivity.

Data is illustrative and based on general principles of zeolite-catalyzed etherification reactions.[6][7][8]

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading in this compound Esterification

  • Preparation: In a glovebox, arrange a series of clean, dry reaction vials equipped with stir bars.

  • Stock Solutions: Prepare stock solutions of this compound and the carboxylic acid in the chosen anhydrous solvent (e.g., toluene). This ensures accurate and consistent dispensing.

  • Catalyst Dispensing: To each vial, add the appropriate amount of the solid catalyst to achieve the desired catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).

  • Reaction Initiation: Add the solvent to each vial, followed by the this compound and carboxylic acid stock solutions.

  • Reaction Conditions: Seal the vials and place them in a temperature-controlled shaker or on a stirrer plate at the desired reaction temperature (e.g., 110°C).

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot with a suitable reagent and analyze by GC or HPLC to determine the conversion of this compound.

  • Analysis: Plot the conversion of this compound versus time for each catalyst loading to determine the optimal concentration that provides a high reaction rate and complete conversion in a reasonable time.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Loading Optimization prep Preparation of Vials and Stock Solutions dispensing Catalyst Dispensing (Varying Loads) prep->dispensing initiation Reaction Initiation (Addition of Reactants) dispensing->initiation reaction Reaction Under Controlled Conditions initiation->reaction monitoring Monitoring Reaction Progress (e.g., GC, HPLC) reaction->monitoring analysis Data Analysis and Determination of Optimal Loading monitoring->analysis troubleshooting_workflow Troubleshooting Logic for Low Conversion start Low Conversion Observed check_loading Is Catalyst Loading Sufficient? start->check_loading increase_loading Increase Catalyst Loading check_loading->increase_loading No check_purity Are Reactants and Solvents Pure? check_loading->check_purity Yes re_evaluate Re-evaluate Reaction increase_loading->re_evaluate purify Purify this compound and Other Reagents check_purity->purify No check_catalyst_activity Is the Catalyst Active? check_purity->check_catalyst_activity Yes purify->re_evaluate use_fresh_catalyst Use Fresh Catalyst check_catalyst_activity->use_fresh_catalyst No check_catalyst_activity->re_evaluate Yes use_fresh_catalyst->re_evaluate

References

Validation & Comparative

A Comparative Analysis of Isodecanol and Linear Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance, properties, and applications of isodecanol versus linear alcohols, supported by experimental data and detailed methodologies.

In the landscape of specialty chemicals, the choice between branched and linear alcohol structures can significantly impact the performance of formulations across a wide range of applications, from industrial surfactants to advanced drug delivery systems. This guide provides a comprehensive comparative analysis of this compound, a branched C10 alcohol, and its linear counterparts, such as 1-decanol. By examining their physicochemical properties, surfactant performance, environmental profiles, and roles in drug formulation, this document aims to equip researchers, scientists, and drug development professionals with the data-driven insights necessary for informed material selection.

Physicochemical Properties: A Tale of Two Structures

The fundamental differences in the molecular architecture of this compound and linear alcohols give rise to distinct physical and chemical properties. The branching in this compound's structure leads to a lower melting point and a broader boiling range compared to its linear isomer, 1-decanol.[1][2][3][4][5][6][7] This is a critical consideration for applications requiring liquidity over a wider temperature range. Conversely, the linear structure of 1-decanol allows for more efficient packing of molecules, resulting in a higher melting point.[8][9][10]

PropertyThis compound (Typical Values)1-Decanol (Linear)Key Differences & Implications
Molecular Formula C₁₀H₂₂O[5]C₁₀H₂₂O[4]Isomers with the same molecular weight but different structural arrangements.
Appearance Colorless liquid[5]Colorless to light yellow viscous liquid[2]Both are clear liquids at room temperature.
Melting Point -60 °C[1]6.4 °C[2][4]The branched structure of this compound significantly lowers its melting point, offering better cold-weather performance in formulations.
Boiling Point/Range 215 - 225 °C[1]232.9 °C[2][4]This compound's mixed isomer composition results in a boiling range, while the pure linear alcohol has a distinct boiling point.
Flash Point 95 °C[1]108 °C[11]Both are combustible liquids, with the linear alcohol having a slightly higher flash point.
Water Solubility Insoluble[5]37 mg/L at 25°C (very low)[2]Both have very limited solubility in water, a key characteristic of fatty alcohols used as hydrophobes in surfactants.
Density ~0.838 g/mL at 20 °C[6]~0.830 g/cm³ at 20°C[2]Densities are very similar.

Performance in Surfactant Formulations: A Head-to-Head Comparison

This compound and linear alcohols are key precursors in the synthesis of alcohol ethoxylates, a major class of non-ionic surfactants. The structure of the alcohol hydrophobe plays a pivotal role in determining the performance characteristics of the resulting surfactant, such as surface activity, wetting, and foaming. The following data, compiled from technical sources, compares the performance of ethoxylates derived from this compound and linear C9-C11 alcohols.

Table 1: Surface Tension and Critical Micelle Concentration (CMC)

Alcohol BaseEthoxylation Level (moles EO)Surface Tension (mN/m at 0.1% solution)Critical Micelle Concentration (CMC) (g/L)
This compound6~27Data Not Available
Linear C9-C11 Alcohol6~28~0.06

Table 2: Wetting Performance (Draves Wetting Time)

Alcohol BaseEthoxylation Level (moles EO)Wetting Time (seconds at 0.1% solution)
This compound6<10
Linear C9-C11 Alcohol6<5

Table 3: Foaming Properties (Ross-Miles Foam Height)

Alcohol BaseEthoxylation Level (moles EO)Initial Foam Height (mm at 0.1% solution)Foam Height after 5 min (mm)
This compound6~130~110
Linear C9-C11 Alcohol6Data Not AvailableData Not Available
2-Ethylhexanol (Branched C8)5~110~90

Analysis of Performance Data:

  • Surface Tension and CMC: Both this compound and linear alcohol-based ethoxylates are effective at reducing the surface tension of water. The lower CMC of the linear alcohol ethoxylate suggests it is more efficient at forming micelles.

  • Wetting Performance: Both types of surfactants exhibit excellent wetting properties, with the linear alcohol-based surfactant showing slightly faster wetting times in this particular comparison.

  • Foaming Properties: The this compound-based ethoxylate generates a higher initial foam that is also more stable over time compared to the 2-ethylhexanol-based surfactant. While direct comparative data for a linear C10 ethoxylate was not available in the same study, it is generally observed that branching in the hydrophobe can lead to differences in foam characteristics.[10]

Environmental Profile: Biodegradability and Aquatic Toxicity

The environmental fate and effects of chemicals are critical considerations for their application. Both this compound and linear alcohols are subject to biodegradation and exhibit some level of aquatic toxicity.

Biodegradability:

Aquatic Toxicity:

The aquatic toxicity of these alcohols is an important parameter for environmental risk assessment. The 96-hour LC50 (lethal concentration for 50% of the test population) for fish is a common metric.

SubstanceSpecies96-hour LC50Reference
This compoundOryzias latipes (Medaka)5,870 µg/L (5.87 mg/L)[12]
1-DecanolPimephales promelas (Fathead minnow)1.01 mg/L[13]

Based on the available data, 1-decanol appears to be more acutely toxic to fish than this compound.[12][13] It is important to note that toxicity can vary significantly between different species and test conditions.[23][24][25][26][27][28]

Applications in Drug Delivery and Formulation Science

The choice between branched and linear alcohols can have a profound impact on the performance of drug delivery systems. Their roles as penetration enhancers and as components of lipid nanoparticles are of particular interest.

Alcohols as Penetration Enhancers in Transdermal Drug Delivery

Both linear and branched alcohols can act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier, the stratum corneum.[14][15][29][30] The mechanism of action generally involves the disruption of the highly ordered lipid bilayers of the stratum corneum, thereby increasing the permeability of the skin to the drug.[14][15]

The following diagram illustrates the generalized workflow for evaluating the efficacy of an alcohol as a penetration enhancer in a transdermal drug delivery system.

G Evaluation of Alcohols as Transdermal Penetration Enhancers cluster_formulation Formulation Development cluster_invitro In Vitro Permeation Studies cluster_mechanism Mechanistic Studies cluster_evaluation Comparative Evaluation API_Selection API Selection Alcohol_Selection Alcohol Selection (this compound vs. Linear Alcohol) API_Selection->Alcohol_Selection Formulation_Prep Preparation of Transdermal Formulation Alcohol_Selection->Formulation_Prep Franz_Cell Franz Diffusion Cell Setup (with excised skin) Formulation_Prep->Franz_Cell Permeation_Study Drug Permeation Measurement over Time Franz_Cell->Permeation_Study Data_Analysis Data Analysis (Flux, Lag Time, Permeability Coefficient) Permeation_Study->Data_Analysis SC_Disruption Stratum Corneum Lipid Bilayer Disruption Assessment (e.g., FTIR, DSC) Permeation_Study->SC_Disruption Performance_Comp Performance Comparison: This compound vs. Linear Alcohol Data_Analysis->Performance_Comp SC_Disruption->Performance_Comp

Workflow for evaluating alcohols as penetration enhancers.
Role in Lipid Nanoparticle (LNP) Formulations

In the rapidly advancing field of nucleic acid therapeutics, such as mRNA vaccines, lipid nanoparticles (LNPs) are the leading delivery vehicle.[31][32][33][34][35] The composition of these LNPs, particularly the structure of the lipid components, is critical to their efficacy. Recent research suggests that the use of branched-chain lipids, which can be synthesized from branched alcohols, can enhance the endosomal escape of the LNP, a key step in the delivery of the nucleic acid payload to the cytoplasm.[31] This is a significant advantage over traditional linear-chain lipids.

The logical flow for developing and evaluating LNPs with branched versus linear lipids is depicted below.

G Development of Lipid Nanoparticles with Branched vs. Linear Lipids cluster_synthesis Lipid Synthesis cluster_formulation LNP Formulation cluster_evaluation In Vitro & In Vivo Evaluation cluster_analysis Comparative Analysis Branched_Alcohol Branched Alcohol (e.g., this compound) Branched_Lipid Synthesis of Branched Ionizable Lipid Branched_Alcohol->Branched_Lipid Linear_Alcohol Linear Alcohol Linear_Lipid Synthesis of Linear Ionizable Lipid Linear_Alcohol->Linear_Lipid LNP_Branched Formulation of Branched LNP-mRNA Branched_Lipid->LNP_Branched LNP_Linear Formulation of Linear LNP-mRNA Linear_Lipid->LNP_Linear Endosomal_Escape Endosomal Escape Assay LNP_Branched->Endosomal_Escape LNP_Linear->Endosomal_Escape Transfection_Efficacy Transfection Efficacy (in vitro and in vivo) Endosomal_Escape->Transfection_Efficacy Performance_Analysis Comparative Performance Analysis Transfection_Efficacy->Performance_Analysis

Workflow for LNP development with different lipid structures.

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison of surfactants are provided below.

Surface Tension Measurement (Wilhelmy Plate Method)[12]

Objective: To determine the surface tension of a liquid by measuring the force exerted on a platinum plate at the liquid-air interface.

Apparatus:

  • Tensiometer

  • Platinum Wilhelmy plate

  • Thermostatically controlled sample vessel

Procedure:

  • Prepare a 0.1% (w/v) solution of the surfactant in deionized water.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Place the surfactant solution in the sample vessel and allow it to reach thermal equilibrium (typically 25°C).

  • Clean the Wilhelmy plate with a flame to remove any organic contaminants.

  • Suspend the cleaned plate from the microbalance of the tensiometer.

  • Raise the sample vessel until the liquid surface just touches the bottom of the plate.

  • The instrument measures the force exerted on the plate, from which the surface tension is calculated.

Wetting Performance (Draves Wetting Test)[2][3][12][13][30][32]

Objective: To evaluate the wetting efficiency of a surfactant by measuring the time it takes for a standard cotton skein to sink in a solution of the surfactant.

Apparatus:

  • Graduated cylinder (500 mL)

  • Standard cotton skein (5 g)

  • Standard weight and hook

  • Stopwatch

Procedure:

  • Prepare a 0.1% (w/v) solution of the surfactant in deionized water.

  • Pour the solution into the graduated cylinder.

  • Attach the standard weight to the cotton skein using the hook.

  • Simultaneously drop the weighted skein into the cylinder and start the stopwatch.

  • Stop the stopwatch when the skein has become completely wetted and sinks.

  • The recorded time is the Draves wetting time. A shorter time indicates better wetting performance.

Foaming Properties (Ross-Miles Foam Height Test)[4][12][19][31][37][38][39]

Objective: To assess the foaming characteristics of a surfactant by measuring the initial foam height and its stability over time.

Apparatus:

  • Ross-Miles foam apparatus, consisting of a jacketed glass column with a reservoir and a receiver.

  • Thermostatic water bath.

Procedure:

  • Prepare a 0.1% (w/v) solution of the surfactant in deionized water.

  • Maintain the temperature of the apparatus at a specified temperature (e.g., 50°C) using the water bath.

  • Add a specific volume of the surfactant solution to the receiver at the bottom of the column.

  • Add another volume of the solution to the reservoir at the top.

  • Allow the solution in the reservoir to fall into the receiver, generating foam.

  • Measure the height of the foam column immediately after all the solution has been released from the reservoir (initial foam height).

  • Measure the foam height again after a specified time interval (e.g., 5 minutes) to assess foam stability.

Conclusion

The choice between this compound and linear alcohols is a nuanced decision that depends on the specific requirements of the application.

  • For applications requiring enhanced liquidity at lower temperatures and potentially greater oxidative stability, the branched structure of this compound and its derivatives offers distinct advantages. [7][8][13]

  • In surfactant applications, both this compound and linear alcohol-based ethoxylates demonstrate high performance. Linear alcohol ethoxylates may offer slightly faster wetting, while this compound-based ethoxylates can provide higher and more stable foam.

  • From an environmental perspective, while both are biodegradable, linear alcohols may exhibit faster degradation. However, this compound has shown lower acute aquatic toxicity in the available studies. [12][13]

  • In the realm of drug delivery, the branched structure of lipids derived from this compound shows promise for enhancing the efficacy of lipid nanoparticles, a critical technology for modern therapeutics. [31] Conversely, both linear and branched alcohols can be effective as penetration enhancers in transdermal formulations.[30]

Ultimately, the selection of this compound or a linear alcohol should be guided by a thorough evaluation of the performance data and a clear understanding of the structure-property relationships that govern their behavior in the intended application. This guide provides a foundational dataset to aid in this critical decision-making process.

References

A Comparative Analysis of Isodecanol-Based and Isononanol-Based Surfactants for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of surfactants is a critical decision that can significantly impact experimental outcomes and product performance. This guide provides an objective comparison of two prominent classes of nonionic surfactants: those derived from isodecanol and those from isononanol. By examining their performance characteristics, supported by available experimental data, this document aims to facilitate informed surfactant selection for various applications, including formulation development, cleaning, and emulsification.

Introduction to this compound and Isononanol Ethoxylates

This compound and isononanol are branched primary alcohols, serving as hydrophobic precursors for the synthesis of alcohol ethoxylate surfactants. This compound is a C10 alcohol, while isononanol is a C9 alcohol. The ethoxylation process, which involves the addition of ethylene oxide units to the alcohol, results in amphiphilic molecules with a hydrophobic tail (the iso-alcohol) and a hydrophilic head (the polyethylene glycol chain).[1][2] These surfactants are valued for their wetting, emulsifying, and detergent properties.[1][2] The degree of branching in the alcohol and the length of the ethoxylate chain are key structural features that determine the specific performance attributes of the resulting surfactant. Branched surfactants like those derived from this compound and isononanol are known for their efficient reduction of surface tension.

Performance Data Comparison

The following tables summarize key performance indicators for this compound-based and isononanol-based surfactants. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions. Therefore, a direct comparison should be made with caution.

This compound-Based Surfactants: Performance Data
Performance MetricEthoxylation Level (moles EO)Result
Surface Tension (0.1% solution)~6~27 mN/m
Critical Micelle Concentration (CMC)Not SpecifiedData Not Available
Draves Wetting Time (0.1% solution)~6<10 seconds
Ross-Miles Foam Height (0.1% solution)~6Initial: ~130 mm, After 5 min: ~110 mm

Data sourced from a technical guide on this compound-based surfactants.[3]

Isononanol-Based Surfactants: Performance Data
Performance MetricEthoxylation Level (moles EO)Result
Surface Tension (0.1% solution)Not SpecifiedData Not Available
Critical Micelle Concentration (CMC)Not SpecifiedData Not Available
Draves Wetting Time (0.1% solution)Not Specified~10-15 seconds
Ross-Miles Foam Height (0.1% solution)Not SpecifiedData Not Available

Data sourced from a technical guide on isononanol alcohol ethoxylates.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and aid in the replication of results.

Surface Tension Measurement (Wilhelmy Plate Method)

This method is used to determine the force required to detach a platinum plate from the surface of a liquid, which is directly proportional to the surface tension.

Apparatus:

  • Tensiometer with a platinum Wilhelmy plate

  • Thermostatically controlled sample vessel

  • Microbalance

Procedure:

  • A 0.1% (w/v) solution of the surfactant is prepared in deionized water.

  • The tensiometer is calibrated according to the manufacturer's instructions.

  • The surfactant solution is placed in the sample vessel and allowed to reach thermal equilibrium (typically 25°C).[3]

  • The Wilhelmy plate is cleaned, typically by flaming, to remove any organic contaminants and then suspended from the microbalance.

  • The sample vessel is raised until the liquid surface makes contact with the bottom of the plate.

  • The force exerted on the plate is measured, and the surface tension is calculated by the instrument's software.[3]

Critical Micelle Concentration (CMC) Determination

The CMC is the concentration of a surfactant above which micelles form. It is typically determined by measuring a physical property of the surfactant solution, such as surface tension, as a function of concentration.

Procedure:

  • A series of surfactant solutions of varying concentrations are prepared.

  • The surface tension of each solution is measured using the Wilhelmy plate method described above.

  • The surface tension is plotted against the logarithm of the surfactant concentration.

  • The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the onset of micelle formation.[5][6]

Wetting Performance (Draves Test - ASTM D2281)

This test evaluates the efficiency of a surfactant solution in wetting a standard cotton skein.

Apparatus:

  • 500 mL graduated cylinder

  • Weighted cotton skein

  • Stopwatch

Procedure:

  • A surfactant solution of a specified concentration (e.g., 0.1%) is prepared.

  • The solution is placed in the graduated cylinder.

  • The weighted cotton skein is dropped into the solution.

  • The time taken for the skein to become fully saturated and sink is recorded. A shorter sinking time indicates superior wetting performance.[4]

Foaming Properties (Ross-Miles Test - ASTM D1173)

This method assesses the foaming capacity and foam stability of a surfactant solution.

Apparatus:

  • Jacketed glass cylinder with a specified volume and height

  • Pipette or burette

Procedure:

  • A specific volume of the surfactant solution (e.g., 50 mL of a 0.1% solution) is placed in the glass cylinder.

  • A larger volume of the same solution (e.g., 200 mL) is poured from a fixed height (e.g., 90 cm) into the cylinder, generating foam.

  • The initial height of the foam is measured immediately after all the solution has been added.

  • The foam height is measured again after a set time interval (e.g., 5 minutes) to evaluate foam stability.[3]

Visualizing Key Processes

To better understand the synthesis and function of these surfactants, the following diagrams have been generated using the DOT language.

Surfactant_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product This compound / Isononanol This compound / Isononanol Ethoxylation Ethoxylation This compound / Isononanol->Ethoxylation Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Ethoxylation Alcohol_Ethoxylate_Surfactant This compound / Isononanol Ethoxylate Surfactant Ethoxylation->Alcohol_Ethoxylate_Surfactant

Caption: Synthesis of Alcohol Ethoxylate Surfactants.

Caption: Mechanism of Surfactant Action at Interfaces.

Biodegradability Considerations

The environmental fate of surfactants is a significant consideration. Studies have indicated that the degree of branching in the hydrophobic alcohol can influence biodegradability. Highly branched alcohol ethoxylates may exhibit slower degradation rates compared to their linear counterparts, particularly under anaerobic conditions.[7] This is attributed to the steric hindrance that branching poses to enzymatic degradation pathways.[7] Both this compound and isononanol are branched alcohols, and thus, their ethoxylates may be less readily biodegradable than linear alcohol ethoxylates. However, under aerobic conditions, alcohol ethoxylates are generally considered to be biodegradable.[8]

Conclusion

References

Isodecanol Isomers: A Comparative Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isodecanol, a ten-carbon branched-chain primary alcohol, is a critical component in the synthesis of a variety of industrial products, from plasticizers to surfactants. Commercially, this compound is not a single compound but rather a complex mixture of isomers, primarily trimethyl-1-heptanols and dimethyl-1-octanols, with the exact composition varying depending on the olefin feedstock and production process.[1][2][3] This isomeric complexity significantly influences the material's overall reactivity and stability, making a thorough understanding of the individual isomers' properties essential for process optimization and product performance.

This guide provides a comparative analysis of the reactivity and stability of this compound isomers, drawing upon established principles of organic chemistry and available experimental data.

Impact of Isomeric Structure on Reactivity

The reactivity of an alcohol is fundamentally governed by the structure of the carbon skeleton, particularly the degree of branching and the proximity of that branching to the hydroxyl group. These structural features exert significant steric and electronic effects that influence the accessibility of the hydroxyl group to reagents and the stability of reaction intermediates.[4][5]

Esterification

Esterification, a cornerstone reaction for producing derivatives like plasticizers, is highly sensitive to the steric environment around the hydroxyl group. Increased branching near the reaction center impedes the approach of the carboxylic acid, thereby slowing the reaction rate.[1][6]

Table 1: Predicted Relative Reactivity of this compound Isomers in Esterification

Isomer TypeRepresentative StructurePredicted Relative ReactivityRationale
Less Branched (e.g., Dimethyl-1-octanols)7-Methyl-1-nonanolHigherLower steric hindrance around the hydroxyl group allows for easier access by the carboxylic acid.[5]
More Branched (e.g., Trimethyl-1-heptanols)6,6-Dimethyl-1-heptanolLowerIncreased steric bulk from the additional methyl group closer to the hydroxyl group hinders the approach of the acylating agent.[1][6]

A study on the esterification of butyric acid with various linear and branched alcohols demonstrated that increasing the carbon chain length and branching of the alcohol leads to a decrease in the turnover frequency (TOF) of the reaction.[1] This is attributed to increased steric hindrance, which limits the access of the alcohol to the catalyst's active sites and the carboxylic acid.[1] While this study did not specifically analyze this compound isomers, the principle directly applies. We can infer that dimethyl-1-octanol isomers would exhibit a higher rate of esterification compared to the more sterically hindered trimethyl-1-heptanol isomers.

Oxidation

As primary alcohols, all this compound isomers can be oxidized to the corresponding aldehydes and subsequently to carboxylic acids.[7][8][9] The rate of oxidation is also influenced by steric factors.

Table 2: Predicted Relative Reactivity of this compound Isomers in Oxidation

Isomer TypePredicted Relative ReactivityRationale
Less Branched (e.g., Dimethyl-1-octanols)HigherThe hydroxyl group is more accessible to the oxidizing agent.
More Branched (e.g., Trimethyl-1-heptanols)LowerIncreased steric hindrance around the carbinol carbon can slow the rate of oxidation.

Influence of Isomeric Structure on Stability

The thermal stability of an organic molecule is intrinsically linked to its structure. Branching in alkanes has been shown to increase thermodynamic stability.[9][10] This is attributed to a more compact molecular structure which leads to a lowering of the molecule's potential energy.[9]

Table 3: Predicted Relative Thermal Stability of this compound Isomers

Isomer TypePredicted Relative Thermal StabilityRationale
More Branched (e.g., Trimethyl-1-heptanols)HigherIncreased branching leads to a more compact structure and lower potential energy, resulting in greater thermodynamic stability.[9][10]
Less Branched (e.g., Dimethyl-1-octanols)LowerA less branched structure is less compact, leading to a slightly higher potential energy state.

While specific thermal decomposition data for individual this compound isomers is scarce, studies on other branched alkanes and alcohols support this trend. It is important to note that while thermodynamically more stable, highly branched structures can sometimes be more susceptible to fragmentation at high temperatures due to the presence of tertiary and quaternary carbon centers.

Experimental Protocols

To quantitatively assess the reactivity and stability of different this compound isomers, the following experimental protocols can be employed.

Protocol 1: Comparative Esterification Kinetics

Objective: To determine the relative rates of esterification of different this compound isomers with a standard carboxylic acid.

Methodology:

  • Reactants: this compound isomer (e.g., 7-methyl-1-nonanol, 6,6-dimethyl-1-heptanol), acetic acid, and an acid catalyst (e.g., sulfuric acid).

  • Reaction Setup: A stirred batch reactor equipped with a condenser and temperature control.

  • Procedure:

    • Charge the reactor with a known molar ratio of the this compound isomer and acetic acid.

    • Add a catalytic amount of sulfuric acid.

    • Heat the mixture to a constant temperature (e.g., 80°C).

    • Withdraw samples at regular time intervals.

  • Analysis:

    • Quench the reaction in each sample by cooling and neutralizing the catalyst.

    • Analyze the composition of the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the ester product.[11][12][13]

    • Plot the concentration of the ester versus time to determine the initial reaction rate for each isomer.

Protocol 2: Thermal Stability Analysis

Objective: To compare the thermal decomposition profiles of different this compound isomers.

Methodology:

  • Instrumentation: Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).[14]

  • Procedure:

    • Place a small, accurately weighed sample of the this compound isomer into the TGA pan.

    • Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Analysis:

    • The TGA curve will show the mass loss of the sample as a function of temperature, indicating the onset and completion of decomposition.

    • The DSC curve will show the heat flow associated with thermal events, such as boiling and decomposition.

    • Compare the onset temperature of decomposition for each isomer to determine their relative thermal stabilities.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Esterification_Pathway cluster_reactants Reactants cluster_products Products Isodecanol_Isomer This compound Isomer (e.g., Dimethyl-1-octanol) Tetrahedral_Intermediate Tetrahedral Intermediate Isodecanol_Isomer->Tetrahedral_Intermediate Nucleophilic Attack Carboxylic_Acid Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Protonation Protonated_Acid->Tetrahedral_Intermediate Ester Ester Tetrahedral_Intermediate->Ester Loss of Water Water Water Tetrahedral_Intermediate->Water Ester->Isodecanol_Isomer Hydrolysis (reverse reaction) Catalyst H+ Catalyst->Carboxylic_Acid

Caption: Generalized pathway for the acid-catalyzed esterification of an this compound isomer.

Experimental_Workflow cluster_reactivity Reactivity Study (Esterification) cluster_stability Stability Study (Thermal Decomposition) Reactants Isomer + Carboxylic Acid + Catalyst Reaction Controlled Temperature Reaction Reactants->Reaction Sampling Time-based Sampling Reaction->Sampling GCMS GC-MS Analysis Sampling->GCMS Kinetics Kinetic Data Analysis GCMS->Kinetics Sample This compound Isomer Sample TGA_DSC TGA-DSC Analysis Sample->TGA_DSC Data Decomposition Profile TGA_DSC->Data

Caption: Experimental workflow for comparing the reactivity and stability of this compound isomers.

Conclusion

The isomeric composition of this compound is a critical determinant of its chemical behavior. While all are primary alcohols, the degree and location of branching introduce subtle yet significant differences in their reactivity and stability. Less branched isomers, such as dimethyl-1-octanols, are predicted to exhibit higher reactivity in reactions like esterification and oxidation due to reduced steric hindrance. Conversely, more highly branched isomers, like trimethyl-1-heptanols, are expected to possess greater thermodynamic stability. For applications requiring rapid reaction kinetics, an this compound mixture enriched in less branched isomers may be preferable. Where high thermal stability is paramount, a higher proportion of more branched isomers could be advantageous. The experimental protocols outlined in this guide provide a framework for quantitatively assessing these properties, enabling researchers and professionals to make informed decisions in the selection and application of this compound for their specific needs.

References

A Comparative Performance Analysis of C8-C11 Alcohol Ethoxylates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance characteristics of C8-C11 alcohol ethoxylates, a versatile class of non-ionic surfactants. Tailored for researchers, scientists, and professionals in drug development, this document summarizes key performance data, details experimental methodologies, and visualizes important concepts to aid in surfactant selection and application.

Performance Data Summary

The performance of alcohol ethoxylates is intrinsically linked to their chemical structure, specifically the length of the hydrophobic alkyl (carbon) chain and the hydrophilic polyethylene glycol chain (degree of ethoxylation). The following tables consolidate experimental data for C8-C11 alcohol ethoxylates, focusing on critical performance indicators that influence their application in various formulations.

Table 1: Surface Tension and Critical Micelle Concentration (CMC) of C8-C11 Alcohol Ethoxylates

Alcohol Ethoxylate (Carbon Chain)Degree of Ethoxylation (EO)Surface Tension (mN/m at 0.1 g/L, 25°C)Critical Micelle Concentration (CMC) (g/L)
C87Data not availableData not available
C9-C115< 30[1]Data not available
C104Data not availableData not available
C115< 30[1]Data not available

Table 2: Wetting Performance of C8-C11 Alcohol Ethoxylates (Draves Wetting Time)

Alcohol Ethoxylate (Carbon Chain)Degree of Ethoxylation (EO)Wetting Time (seconds)
C9-C115Excellent[1]
C104Excellent[1]
C113-5Excellent[1]

Note: Shorter chain alcohol ethoxylates, particularly those with 3 to 5 moles of ethylene oxide, are recognized for their excellent wetting power on textiles.[1] The Draves wetting test is a standard method for evaluating this property.

Table 3: Foaming Properties of C8-C11 Alcohol Ethoxylates

Alcohol Ethoxylate (Carbon Chain)Degree of Ethoxylation (EO)Foaming Profile
C8-C10High (e.g., 7 moles)Optimum foam-enhancing performance[2]
C10Increasing EOFoam level increases with increasing ethoxylation at room temperature[1]
C11-Moderate to high foaming surfactants[1]

Note: The foaming behavior of alcohol ethoxylates is influenced by both the alkyl chain length and the degree of ethoxylation.[1][3] Shorter chain ethoxylates can be effective foam enhancers.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of alcohol ethoxylates.

2.1. Surface and Interfacial Tension Measurement (ASTM D1331-11)

This method covers the determination of surface and interfacial tension of solutions of surface-active agents using a tensiometer.[4][5]

  • Apparatus: A tensiometer, typically utilizing the Du Noüy ring or Wilhelmy plate method, is used.[6]

  • Procedure (Method A: Surface Tension):

    • Prepare aqueous solutions of the C8-C11 alcohol ethoxylate at various concentrations.

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Place the test solution in a sample vessel, ensuring the temperature is controlled (e.g., 25°C).

    • Bring the clean platinum ring or plate into contact with the solution surface.

    • Measure the force required to pull the ring or plate through the surface.

    • Calculate the surface tension based on the measured force and the dimensions of the ring or plate.

  • Data Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC).[7]

2.2. Wetting Time Evaluation (Draves Wetting Test - ASTM D2281)

This test method evaluates the efficiency of wetting agents by measuring the time it takes for a weighted cotton skein to sink in a solution of the surfactant.[8][9][10]

  • Apparatus: A 500-mL graduated cylinder, a 5-g cotton skein, a hook, and a weight.[9][11]

  • Procedure:

    • Prepare a solution of the alcohol ethoxylate at a specified concentration (e.g., 0.1%).

    • Place the solution in the graduated cylinder.

    • Attach the cotton skein to the hook and weight assembly.

    • Simultaneously drop the skein assembly into the cylinder and start a timer.

    • Stop the timer when the skein sinks. This time is recorded as the wetting time.[8]

  • Data Analysis: A shorter sinking time indicates a more effective wetting agent.[12]

2.3. Foaming Properties Assessment (Ross-Miles Method - ASTM D1173-07)

This method determines the foaming properties of surfactants by measuring the initial foam height and its stability over time.[13][14][15]

  • Apparatus: A jacketed glass column with a specified height and diameter, and a pipette with a specified orifice.[13][16]

  • Procedure:

    • Prepare a 200 mL solution of the alcohol ethoxylate at a specific concentration and temperature.

    • Pour 50 mL of the solution into the bottom of the column.

    • Pipette the remaining 150 mL of the solution into the column from a specified height, allowing it to fall and create foam.

    • Measure the initial height of the foam immediately after all the solution has been added.

    • Measure the foam height again after a set period (e.g., 5 minutes) to assess foam stability.[15]

  • Data Analysis: The initial foam height indicates the foaming power, while the height after a time interval indicates foam stability.

Visualizations

3.1. Relationship between Alcohol Ethoxylate Structure and Performance

G cluster_structure Molecular Structure cluster_performance Performance Properties Alkyl Chain Length (C8-C11) Alkyl Chain Length (C8-C11) Surface Tension Reduction Surface Tension Reduction Alkyl Chain Length (C8-C11)->Surface Tension Reduction Longer chain, lower IFT Wetting Power Wetting Power Alkyl Chain Length (C8-C11)->Wetting Power Foaming Foaming Alkyl Chain Length (C8-C11)->Foaming C12-C13 max foam Solubility Solubility Alkyl Chain Length (C8-C11)->Solubility Longer chain, lower solubility Degree of Ethoxylation (EO) Degree of Ethoxylation (EO) Degree of Ethoxylation (EO)->Surface Tension Reduction Degree of Ethoxylation (EO)->Wetting Power Optimal at mid-range EO Degree of Ethoxylation (EO)->Foaming Higher EO, more foam Degree of Ethoxylation (EO)->Solubility Higher EO, higher solubility

Caption: Structure-performance relationship of alcohol ethoxylates.

3.2. Experimental Workflow for Surfactant Performance Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Prepare Surfactant Solutions Prepare Surfactant Solutions Surface Tension (ASTM D1331) Surface Tension (ASTM D1331) Prepare Surfactant Solutions->Surface Tension (ASTM D1331) Wetting Time (ASTM D2281) Wetting Time (ASTM D2281) Prepare Surfactant Solutions->Wetting Time (ASTM D2281) Foaming (ASTM D1173) Foaming (ASTM D1173) Prepare Surfactant Solutions->Foaming (ASTM D1173) Determine CMC Determine CMC Surface Tension (ASTM D1331)->Determine CMC Compare Wetting Efficiency Compare Wetting Efficiency Wetting Time (ASTM D2281)->Compare Wetting Efficiency Assess Foam Power & Stability Assess Foam Power & Stability Foaming (ASTM D1173)->Assess Foam Power & Stability

Caption: Workflow for evaluating surfactant performance.

References

A Comparative Guide to Analytical Method Validation for Isodecanol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of isodecanol in complex matrices is critical across various fields, from environmental monitoring to industrial quality control and pharmaceutical development. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible data. This guide provides an objective comparison of three common analytical techniques for this compound validation: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a summary of their performance characteristics, detailed experimental protocols, and a visual workflow to aid in your selection process.

Comparative Performance of Analytical Methods

The choice of analytical technique for the validation of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis. The following table summarizes the typical performance characteristics of GC-MS, HPLC, and NMR for the determination of this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity (R²) > 0.99> 0.99> 0.99
Linearity Range Typically 0.1 - 100 µg/mLTypically 0.5 - 500 µg/mLTypically 1 - 10000 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%
Precision (% RSD) < 5%< 3%< 2%
Limit of Detection (LOD) Low ng/mL to pg/mLLow to mid ng/mLHigh ng/mL to low µg/mL
Limit of Quantitation (LOQ) Mid to high ng/mLMid to high ng/mLLow to mid µg/mL
Specificity/Selectivity High (with mass spectral data)Moderate to High (dependent on detector)High (structural information)
Sample Throughput ModerateHighLow to Moderate
Matrix Effect Can be significant, may require extensive cleanupCan be significant, may require matrix-matched standardsLess susceptible to matrix effects

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the analysis of this compound using GC-MS, HPLC, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (e.g., for soil matrix):

  • Weigh 5 g of the homogenized soil sample into a centrifuge tube.

  • Add 10 mL of a 1:1 mixture of hexane and acetone.

  • Vortex for 2 minutes, followed by ultrasonication for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • The extract is now ready for GC-MS analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature 60°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 57, 71, 85).

High-Performance Liquid Chromatography (HPLC)

Sample Preparation (e.g., for wastewater matrix):

  • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • Perform Solid Phase Extraction (SPE) for sample cleanup and concentration.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the filtered water sample onto the cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

Instrumentation and Conditions:

  • Liquid Chromatograph: Waters Alliance e2695 or similar.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (e.g., for industrial formulation):

  • Accurately weigh approximately 50 mg of the industrial formulation into a vial.

  • Dissolve the sample in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a known amount of an internal standard (e.g., maleic acid).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or similar.

  • Probe: 5 mm BBO probe.

  • Experiment: ¹H NMR.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Pulse Program: zg30.

  • Number of Scans: 16.

  • Relaxation Delay (d1): 5 times the longest T1 of the protons of interest.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the characteristic signals of this compound and the internal standard for quantification.

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_Preparation 1. Preparation Phase cluster_Extraction 2. Sample Processing cluster_Analysis 3. Instrumental Analysis cluster_Validation 4. Method Validation cluster_Reporting 5. Reporting Define_Objective Define Analytical Objective Select_Method Select Analytical Method (GC-MS, HPLC, NMR) Define_Objective->Select_Method Prepare_Materials Prepare Standards & Reagents Select_Method->Prepare_Materials Instrument_Setup Instrument Setup & Calibration Prepare_Materials->Instrument_Setup Sample_Collection Sample Collection Sample_Extraction Sample Extraction/Cleanup Sample_Collection->Sample_Extraction Sample_Extraction->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Specificity Specificity Data_Acquisition->Specificity Robustness Robustness Data_Acquisition->Robustness Data_Analysis Data Analysis & Interpretation Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Specificity->Data_Analysis Robustness->Data_Analysis Final_Report Generate Validation Report Data_Analysis->Final_Report

Analytical Method Validation Workflow

Conclusion

The selection of an analytical method for the validation of this compound in complex matrices requires careful consideration of the specific analytical needs.

  • GC-MS is a highly sensitive and specific technique, particularly suitable for volatile and semi-volatile compounds in complex environmental and biological matrices.

  • HPLC offers high throughput and is well-suited for routine quality control analysis of less volatile compounds, though it may require more extensive sample cleanup.

  • NMR spectroscopy provides unparalleled structural information and is less susceptible to matrix effects, making it a powerful tool for absolute quantification and structural confirmation, albeit with lower sensitivity compared to chromatographic methods.

By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can make an informed decision to ensure the generation of accurate, reliable, and reproducible data for their specific application.

A Comparative Guide to the Theoretical and Experimental Properties of Isodecanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of various isodecanol isomers. The data presented herein is a compilation of experimental values and theoretically predicted properties, offering valuable insights for researchers and professionals in drug development and chemical synthesis. This document focuses on the influence of isomeric structures on macroscopic properties and outlines the methodologies for their determination and theoretical prediction.

Physicochemical Properties of this compound Isomers

The structural variations among this compound isomers, primarily the position and extent of branching, lead to significant differences in their physical properties. These properties are crucial for applications ranging from solvent formulation to their use as chemical intermediates. A summary of key physicochemical data for selected this compound isomers is presented below.

PropertyThis compound (Mixed Isomers)2-Methylnonan-1-ol7-Methylnonan-1-ol8-Methylnonan-1-ol
CAS Number 25339-17-7[1]40589-14-8[2]33234-93-4[3]25339-17-7[4]
Molecular Formula C10H22OC10H22O[2]C10H22O[3][5]C10H22O
Molecular Weight ( g/mol ) 158.28158.28[2]158.28[3][5]158.28
Boiling Point (°C) 215-225[1]213.4[2]213.4[3]221-222[4]
Melting Point (°C) -60[1]--1.53 (estimate)[3]5[4]
Density (g/cm³ at 20°C) 0.838[1]0.8260.827[3]0.84
Flash Point (°C) 95[1]87.1[2]87.1[3]87.1 (estimate)[4]
Refractive Index (n20/D) 1.440[1]1.434[2]1.434[3]-
Vapor Pressure (mmHg at 25°C) --0.037[3]0.0207[4]

Experimental Protocols

Detailed and standardized experimental procedures are paramount for obtaining reliable and reproducible data. Below are the methodologies for determining the key physicochemical properties presented in this guide.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Purity

GC-MS is a powerful analytical technique for separating and identifying the components of a mixture. For this compound isomers, this method can be used to determine the composition of a sample and the purity of individual isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is typically used for the separation of alcohol isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. The injector temperature is set to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 220°C.

    • Hold: Maintain 220°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Sample Preparation: Dilute the this compound isomer sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Data Analysis: The retention times of the peaks in the chromatogram are used to separate the isomers. The mass spectrum of each peak is then compared to a library of known spectra (e.g., NIST) for positive identification. The peak area can be used for quantitative analysis to determine the relative abundance of each isomer in a mixture.

2.2. Density Measurement

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

  • Apparatus:

    • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

    • Analytical balance (readable to at least 0.1 mg).

    • Constant temperature water bath.

    • Thermometer.

  • Procedure:

    • Clean and dry the pycnometer thoroughly.

    • Weigh the empty, dry pycnometer and record its mass (m1).

    • Fill the pycnometer with distilled water and place it in the constant temperature water bath set to a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.

    • Ensure the pycnometer is completely full, with the water level at the top of the capillary tube. Dry the outside of the pycnometer carefully.

    • Weigh the pycnometer filled with water and record the mass (m2).

    • Empty and dry the pycnometer.

    • Fill the pycnometer with the this compound isomer sample and repeat steps 3-5, recording the mass of the pycnometer filled with the sample (m3).

  • Calculation:

    • Calculate the mass of the water: m_water = m2 - m1.

    • Determine the volume of the pycnometer using the known density of water at the measurement temperature (ρ_water): V = m_water / ρ_water.

    • Calculate the mass of the this compound isomer sample: m_sample = m3 - m1.

    • Calculate the density of the this compound isomer sample (ρ_sample): ρ_sample = m_sample / V.

2.3. Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a common standard for determining the flash point of combustible liquids.[6]

  • Apparatus:

    • Pensky-Martens closed-cup flash point tester.

    • Thermometer.

    • Ignition source (gas flame or electric igniter).

  • Procedure:

    • Pour the this compound isomer sample into the test cup up to the filling mark.

    • Place the lid on the cup and ensure it is sealed.

    • Insert the thermometer into the lid.

    • Begin heating the sample at a slow, constant rate (typically 5-6°C per minute).

    • Stir the sample continuously.

    • As the temperature approaches the expected flash point, apply the ignition source at regular temperature intervals (e.g., every 1°C). The ignition source is dipped into the vapor space of the cup for a short, specified duration.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[6]

    • Record the temperature at which the flash occurs.

Theoretical Studies Workflow

Quantum chemical calculations provide a powerful tool for predicting and understanding the properties of molecules, including isomers. Density Functional Theory (DFT) is a widely used method for such studies due to its balance of accuracy and computational cost. The general workflow for a theoretical study of this compound isomer properties is outlined below.

Theoretical_Workflow cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation start Define this compound Isomers of Interest gen_structures Generate 3D Structures of Isomers start->gen_structures geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) gen_structures->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) geom_opt->energy_calc thermo_analysis Thermochemical Analysis (Enthalpy, Gibbs Free Energy) freq_calc->thermo_analysis spec_analysis Spectroscopic Analysis (IR, NMR) freq_calc->spec_analysis prop_calc Calculation of Molecular Properties (e.g., Dipole Moment, Polarizability) energy_calc->prop_calc react_analysis Reactivity Descriptor Analysis (Fukui Functions, HOMO/LUMO) prop_calc->react_analysis comparison Comparison with Experimental Data thermo_analysis->comparison end Publish Findings comparison->end

Figure 1: Workflow for theoretical studies of this compound isomers.

This diagram illustrates the key stages in a computational study of this compound isomers. The process begins with the generation of initial 3D structures for the selected isomers. These structures are then optimized to find their most stable geometric configurations using quantum chemical methods like DFT. Subsequent frequency calculations confirm that the optimized structures are true energy minima and provide thermochemical data. Higher-level single-point energy calculations can be performed for more accurate electronic energies. Finally, various molecular properties are calculated and analyzed to understand the structure-property relationships and are ideally compared with experimental data for validation.

References

A Comparative Guide to Isodecanol Analysis: Cross-Validation of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isodecanol, a ten-carbon branched-chain alcohol, is critical in various applications, from industrial quality control to toxicological studies. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by representative experimental data.

Method Comparison at a Glance

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both cornerstone techniques in analytical chemistry, yet they operate on fundamentally different principles. The choice between them for this compound analysis hinges on the specific requirements of the assay, including sensitivity, selectivity, sample matrix, and throughput.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile or thermally labile compounds. Since this compound lacks a strong chromophore for UV detection, derivatization is often employed to enhance its detectability.

Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and thermally stable compounds. While this compound is sufficiently volatile for GC analysis, derivatization is frequently used to improve peak shape and thermal stability, leading to enhanced sensitivity and reproducibility.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for the analysis of this compound using HPLC-UV (with derivatization) and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) with Derivatization

This method is suitable for the quantification of this compound in liquid samples. Derivatization with a UV-absorbing agent is necessary for sensitive detection.

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile).

  • To the sample solution, add a derivatizing agent such as phenyl isocyanate (PIC) in the presence of a catalyst like pyridine.

  • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • Quench the reaction with a small amount of methanol.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength appropriate for the chosen derivatizing agent (e.g., 230 nm for PIC derivatives).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

3. Data Analysis:

  • Identify the derivatized this compound peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of this compound. Derivatization can be employed to improve chromatographic performance.

1. Sample Preparation and Derivatization (Optional but Recommended):

  • Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., dichloromethane).

  • For derivatization, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (TMS) ether of this compound.

2. GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Identify the this compound (or its TMS derivative) peak based on its retention time and mass spectrum.

  • Quantify using a calibration curve prepared from standards. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

Data Presentation: A Comparative Summary

Parameter High-Performance Liquid Chromatography (HPLC-UV with Derivatization) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection.
Derivatization Often necessary to introduce a chromophore for UV detection.Optional but recommended to improve volatility and peak shape.
Linearity (r²) > 0.998> 0.999
Limit of Detection (LOD) ~ 1-10 µg/L (with derivatization)~ 0.1-1 µg/L
Limit of Quantitation (LOQ) ~ 5-30 µg/L (with derivatization)~ 0.5-5 µg/L
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 95-105%95-105%
Analysis Time 10-20 minutes15-25 minutes
Selectivity Moderate; depends on chromatographic resolution.High; based on both retention time and mass spectrum.
Throughput HighModerate to High

Mandatory Visualization

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Sample Solvent Dissolve in Solvent Sample->Solvent Derivatization Add Derivatizing Agent & Heat Solvent->Derivatization Reconstitution Reconstitute in Mobile Phase Derivatization->Reconstitution Injector Injector Reconstitution->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC-UV analysis workflow for this compound with derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample This compound Sample Solvent Dissolve in Solvent Sample->Solvent Derivatization Derivatization (Optional) Solvent->Derivatization Injector Injector Derivatization->Injector Column GC Column Injector->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC MassSpectrum Mass Spectrum MS->MassSpectrum Quantification Quantification TIC->Quantification MassSpectrum->Quantification

Caption: GC-MS analysis workflow for this compound.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods should be guided by the specific analytical requirements.

  • HPLC-UV with derivatization is a robust and high-throughput method suitable for routine quality control applications where high sensitivity is not the primary concern.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis, complex matrices, and confirmatory identification. The option for derivatization can further enhance its performance.

Cross-validation of results obtained from these two distinct analytical approaches can provide the highest level of confidence in the accuracy and reliability of the data, which is crucial in research, drug development, and regulated environments.

References

The Impact of Structural Isomerism on the Physicochemical and Biological Properties of C10 Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C10 alcohol, decanol, exists in numerous structural isomeric forms, each exhibiting unique physicochemical and biological properties. These differences, arising from the branching of the carbon chain and the position of the hydroxyl group, have significant implications for their application in research, drug development, and various industrial processes. This guide provides a comparative analysis of key C10 alcohol isomers, supported by experimental data, to aid in the selection and application of these compounds.

Physicochemical Properties: A Tale of Molecular Architecture

The arrangement of atoms within C10 alcohol isomers directly influences their physical properties such as boiling point, solubility, and viscosity. These properties are critical for predicting the behavior of these alcohols in various experimental and formulation settings.

General Principles of Isomerism Effects:

  • Chain Isomerism: Increased branching in the carbon chain generally leads to a lower boiling point. This is because the more compact, spherical shape of branched isomers reduces the effective surface area for van der Waals interactions between molecules, requiring less energy to overcome these forces.

  • Positional Isomerism: The position of the hydroxyl group also affects physical properties. Primary alcohols, where the hydroxyl group is at the end of the carbon chain (e.g., 1-decanol), tend to have higher boiling points than their secondary or tertiary counterparts. This is attributed to the greater accessibility of the hydroxyl group for intermolecular hydrogen bonding.

Comparative Physicochemical Data of C10 Alcohol Isomers
Property1-Decanol (Primary)2-Decanol (Secondary)3-Decanol (Secondary)2-Methylnonane (Branched Alkane for comparison)
Boiling Point (°C) 231 - 232.9[1][2]211[3][4][5]211 - 212[1]151.8[6]
Melting Point (°C) 5 - 7[1]-6 to -4[4]-5[7]-57[6]
Water Solubility Insoluble (37 mg/L at 25°C)[2]Not miscible in water[4]Insoluble (151.8 mg/L at 25°C - est.)[1][8]Virtually negligible[6]
Viscosity (mPa·s) 12.048 (@ 25 °C)[2]Data not readily availableData not readily availableData not readily available
Density (g/mL) 0.829 (@ 25°C)[1]0.827 (@ 25°C)[4]0.826 - 0.832 (@ 25°C)[1]0.7166[6]

Biological Activity: The Influence of Structure on Function

The structural variations among C10 alcohol isomers also lead to differences in their biological activities, including their antimicrobial properties and their effects on cell membranes.

Antimicrobial Activity

Long-chain alcohols are known to possess antimicrobial properties. Studies have shown that the length of the carbon chain is a critical determinant of this activity. For instance, 1-decanol has demonstrated bactericidal activity against Staphylococcus aureus.[9][10] The primary mechanism of action for many alcohols involves the disruption of the cell membrane's integrity.[11][12]

A comparative study on the bactericidal activity of a series of n-alkanols against Staphylococcus aureus provided the following minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values:

AlcoholMIC (µg/mL)MBC (µg/mL)
1-Octanol256256
1-Nonanol64128
1-Decanol 32 64
1-Undecanol1632
1-Dodecanol816

Source: Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus[10]

This data suggests that for n-alkanols, the antimicrobial activity against S. aureus increases with chain length up to a certain point. While specific comparative data for a wide range of C10 isomers is limited, it is plausible that the branching and hydroxyl group position would modulate this activity by affecting the alcohol's ability to partition into and disrupt the bacterial cell membrane.

Effects on Cell Membranes

Alcohols, particularly those with longer carbon chains, can intercalate into the lipid bilayer of cell membranes, leading to changes in membrane fluidity and permeability.[11][12] This disruption can lead to leakage of cellular contents and ultimately cell death.[13] The potency of this effect is related to the hydrophobicity of the alcohol. While straight-chain alcohols are generally more potent in disrupting membranes than their branched-chain counterparts, this effect can be complex and may exhibit a "cutoff" where potency levels off or decreases with very long chains.[14] For C10 alcohols, it is expected that all isomers will have some level of membrane-disrupting activity, with the specific potency being influenced by their individual molecular geometries.

Effects on Cell Signaling Pathways

While extensive research has been conducted on the effects of ethanol on cellular signaling pathways,[6][8][15][16] specific data for C10 alcohol isomers is scarce. It is known that alcohols can modulate the function of membrane-bound proteins, including receptors and enzymes, which are key components of signaling cascades.[12] The disruption of the lipid bilayer by C10 alcohols can indirectly affect the function of these proteins by altering their local membrane environment.

Given the membrane-active nature of C10 alcohols, it is hypothesized that they could influence signaling pathways that are initiated at the cell membrane. However, without direct experimental evidence, any proposed signaling pathway diagrams would be speculative. Further research is required to elucidate the specific interactions of different C10 alcohol isomers with cellular signaling components.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of scientific comparison. The following are detailed methodologies for key experiments used to determine the physicochemical properties of C10 alcohols.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Thermometer (calibrated)

  • Boiling chips

Procedure:

  • Place a small volume of the C10 alcohol isomer into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Set up a distillation apparatus with the flask in the heating mantle, a condenser attached, and a thermometer positioned so that the bulb is just below the side arm of the distillation head.

  • Gradually heat the sample.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

  • Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.

Determination of Water Solubility

Principle: This method involves the visual determination of the miscibility of the alcohol in water at a given temperature.

Apparatus:

  • Test tubes with stoppers

  • Pipettes or graduated cylinders

  • Vortex mixer (optional)

  • Constant temperature water bath

Procedure:

  • Add a known volume (e.g., 1 mL) of the C10 alcohol isomer to a test tube.

  • Add a known volume of deionized water (e.g., 1 mL) to the same test tube.

  • Stopper the test tube and shake vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.

  • Allow the mixture to stand in a constant temperature water bath (e.g., 25°C) for a period of time (e.g., 30 minutes) to reach equilibrium.

  • Observe the mixture. If a single, clear phase is present, the two are miscible at that ratio. If two distinct layers form, they are immiscible. If the solution is cloudy, it indicates partial solubility.

  • For quantitative analysis, the concentration of the alcohol in the aqueous phase can be determined using techniques such as gas chromatography.

Determination of Viscosity

Principle: Viscosity is a measure of a fluid's resistance to flow. It can be measured using a viscometer.

Apparatus:

  • Viscometer (e.g., Ostwald or Ubbelohde type)

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

Procedure:

  • Clean and dry the viscometer thoroughly.

  • Pipette a precise volume of the C10 alcohol isomer into the viscometer.

  • Place the viscometer in a constant temperature water bath until the sample reaches thermal equilibrium.

  • Using suction, draw the liquid up past the upper calibration mark.

  • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

  • Repeat the measurement several times to ensure accuracy.

  • The kinematic viscosity can be calculated using the viscometer constant and the measured flow time. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams created using the DOT language illustrate the logical workflows for determining the key physicochemical properties.

BoilingPointDetermination A Place C10 alcohol and boiling chips in flask B Assemble distillation apparatus A->B C Heat the sample gradually B->C D Record temperature of steady distillate C->D E Correct for atmospheric pressure D->E F Boiling Point Determined E->F SolubilityDetermination A Mix known volumes of C10 alcohol and water B Shake vigorously A->B C Equilibrate in constant temperature bath B->C D Observe for phase separation C->D E Single Phase? D->E F Miscible E->F Yes G Immiscible/Partially Soluble E->G No ViscosityDetermination A Pipette C10 alcohol into viscometer B Equilibrate in constant temperature bath A->B C Draw liquid above upper mark B->C D Measure flow time between marks C->D E Calculate kinematic and dynamic viscosity D->E F Viscosity Determined E->F

References

A Comparative Analysis of the Toxicity of Branched-Chain Versus Straight-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural isomerism of alcohols, specifically the distinction between straight-chain (n-alcohols) and branched-chain isomers, plays a significant role in their toxicological profiles. This guide provides a comparative study of the toxicity of these two classes of alcohols, supported by experimental data, detailed methodologies, and visualizations of key cellular pathways implicated in alcohol-induced toxicity. Understanding these differences is crucial for applications ranging from industrial toxicology to drug formulation and development.

Comparative Toxicity Data

The toxicity of alcohols can vary significantly based on their molecular structure, including chain length and the presence and position of branching. Generally, toxicity is influenced by factors such as membrane permeability, rate of metabolism, and the nature of the resulting metabolites.

In Vivo Developmental Toxicity

A study in Wistar rats investigated the developmental effects of one straight-chain alcohol (n-octanol) and five branched-chain alcohols administered at equimolar doses. The results indicated that the branched-chain isomers, particularly isononanols and 2-ethylhexanol, exhibited greater maternal and fetal toxicity at lower concentrations compared to the straight-chain n-octanol.[1]

AlcoholStructureDose (mmol/kg/day)Maternal ToxicityFetal Toxicity (Malformations/Retardations)
n-OctanolStraight-Chain10PronouncedNone Observed
2-Ethylhexanol (2-EH)Branched-Chain5SlightSlight
10StrongStrong
IsodecanolBranched-Chain5Some signs, no effectsNone Observed
10PresentLow incidence
Isononanols (two types)Branched-Chain5SlightSlight
7.5MarkedSignificant increase in malformations
10MarkedPresent
C7-9-11 alcoholBranched-Chain10NoneNone

Table 1: Summary of in vivo developmental toxicity of selected straight-chain and branched-chain alcohols in Wistar rats. Data extracted from a study on prenatal toxicity.[1]

In Vitro Cytotoxicity

Experimental Protocols

A standard method for assessing the in vitro cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Cytotoxicity Assay Protocol

1. Cell Seeding:

  • Culture the desired cell line (e.g., HepG2, A549) to approximately 80% confluency.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Exposure:

  • Prepare a series of dilutions of the test alcohols (both straight-chain and branched-chain isomers) in serum-free culture medium.

  • After the 24-hour incubation, remove the culture medium from the wells.

  • Add 100 µL of the various concentrations of the test alcohols to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the alcohols, if any) and an untreated control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • After the MTT incubation, carefully remove the medium from each well.

  • Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percentage of cell viability against the concentration of the test alcohol to generate a dose-response curve.

  • From the dose-response curve, determine the IC50 value, which is the concentration of the alcohol that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_alcohols Add alcohol solutions incubate_24h->add_alcohols incubate_exposure Incubate for exposure time (e.g., 24h, 48h, 72h) add_alcohols->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining alcohol cytotoxicity using the MTT assay.

Signaling Pathway: Alcohol-Induced Apoptosis

The toxicity of short-chain alcohols, including ethanol, can lead to programmed cell death, or apoptosis, through various signaling cascades. A key mechanism involves the generation of reactive oxygen species (ROS) and the induction of mitochondrial dysfunction.

Alcohol_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_metabolism Metabolism & Oxidative Stress cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase cluster_extrinsic Extrinsic Pathway (Death Receptor) alcohol Alcohol Exposure (Straight or Branched-Chain) metabolism Metabolism by ADH, CYP2E1 alcohol->metabolism fasl FasL/TNF-α alcohol->fasl ros Increased ROS Production metabolism->ros mito_damage Mitochondrial Damage ros->mito_damage cyto_c Cytochrome c release mito_damage->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis fas Fas/TNFR Activation fasl->fas caspase8 Caspase-8 Activation fas->caspase8 caspase8->caspase3

Caption: Generalized signaling pathway for alcohol-induced apoptosis.

Discussion

The available data suggests that branched-chain alcohols may exhibit higher toxicity, particularly in developmental studies, compared to their straight-chain counterparts of similar carbon number.[1] This could be attributed to several factors, including differences in their metabolism by enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). The metabolism of alcohols can produce toxic aldehydes and lead to the generation of reactive oxygen species (ROS), which induce cellular stress and can trigger apoptotic pathways.[4][5]

Short-chain alcohols are known to cause cytotoxicity through mechanisms that include the disruption of cell membranes, alterations in phospholipid metabolism, and induction of oxidative stress.[2][3] The signaling pathways leading to apoptosis often involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Alcohol metabolism can lead to mitochondrial damage, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[5] Additionally, some studies suggest that alcohols can influence death receptor signaling, such as the Fas/FasL pathway, leading to the activation of caspase-8.[6]

Conclusion

The structural differences between straight-chain and branched-chain alcohols have a discernible impact on their toxicological properties. Evidence from in vivo studies suggests that branching can increase developmental toxicity. The underlying mechanisms of alcohol toxicity are complex, involving metabolic activation, oxidative stress, and the induction of apoptotic cell death through multiple signaling pathways. For a more definitive comparison, further in vitro studies generating comprehensive IC50 data for a wide range of isomeric alcohols across various cell lines are warranted. Such data would be invaluable for researchers and professionals in toxicology and drug development for accurate risk assessment and informed formulation decisions.

References

Safety Operating Guide

Proper Disposal Procedures for Isodecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of isodecanol are critical for ensuring laboratory safety and environmental protection. This compound, a combustible liquid that can cause skin and eye irritation and is harmful to aquatic life, requires careful handling throughout its lifecycle, from use to final disposal.[1][2][3] This guide provides detailed, step-by-step procedures for the safe disposal of this compound waste in a research environment, aligning with standard hazardous waste regulations.

I. Immediate Safety Protocols & Spill Management

Before handling this compound, ensure that you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).[1] In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical impermeable gloves.[1]

  • Eye Protection: Safety goggles or a face shield.[1][3]

  • Body Protection: Protective clothing or a lab coat.[1]

  • Respiratory: Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection.[2]

Spill Cleanup Protocol:

  • Evacuate and Isolate: Immediately evacuate personnel from the affected area and keep people upwind of the spill.[1] Isolate the spill area for at least 50 meters (150 feet) in all directions.[4]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area, as this compound is a combustible liquid.[1]

  • Containment: Collect the leaking and spilled liquid in sealable, chemically compatible containers.[1][3][4]

  • Absorption: Absorb the remaining liquid using sand or another inert absorbent material.[1][3][4]

  • Collection: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.

  • Disposal: Store the sealed container and dispose of it as hazardous waste according to local, state, and federal regulations.[1][4]

II. This compound Waste Disposal Procedure

This compound must be disposed of as hazardous waste.[2][5] It should never be poured down the drain or mixed with regular trash.[2][6] Adherence to a structured disposal plan ensures regulatory compliance and safety.

Step 1: Waste Collection

  • Collect all this compound waste, including contaminated materials and rinsate, in a designated hazardous waste container.[6]

  • The container must be sturdy, leak-proof, and chemically compatible with this compound.[6][7]

  • Do not mix this compound with incompatible wastes, particularly strong oxidants.[3][6]

Step 2: Labeling Hazardous Waste

  • Properly label the waste container immediately. The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[8]

    • A clear statement of the associated hazards (e.g., "Combustible," "Skin Irritant," "Eye Irritant").[8]

    • The date when the container becomes full.[8]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[5][8]

  • The SAA must be at or near the point of waste generation.[5]

  • Keep the waste container securely sealed except when adding waste.[6]

  • Use secondary containment, such as a tray, to catch any potential leaks.[9]

  • Federal regulations limit SAA storage to a maximum of 55 gallons of hazardous waste.[5][9]

Step 4: Arranging for Final Disposal

  • Once the waste container is full, or has been in storage for up to one year, arrange for its removal.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[5][6]

  • The EHS department will transfer the waste to a licensed hazardous waste disposal company for final treatment and disposal, which may include incineration.[5][10]

III. Disposal of Empty this compound Containers

Empty containers that previously held this compound must also be managed as hazardous waste until properly decontaminated.[9]

  • Decontamination: A container is considered "empty" under federal regulations if all waste has been removed and no more than 1 inch of residue remains.[9] To decontaminate, triple-rinse the container with a suitable solvent.[9]

  • Rinsate Management: The rinsate from the cleaning process must be collected and disposed of as this compound hazardous waste.[9]

  • Final Disposal: Once properly decontaminated, the container can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations.[1]

IV. Key Chemical and Safety Data

The following table summarizes important quantitative data for this compound, critical for safety assessments and handling procedures.

PropertyValueCitations
Physical State Colorless, slightly viscous liquid[3][4]
Flash Point 104 °C / 220 °F (closed cup)[3]
Boiling Point 220 °C / 428 °F[3][4]
Auto-ignition Temp. 266 °C[3]
Explosive Limits 0.8 - 4.5 % by volume in air[3]
Water Solubility Insoluble[4]
UN Number 3082[4]
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity[1][2]

V. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Isodecanol_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal gen This compound Waste Generated (Liquid, Solid, or Spill Residue) collect Collect in a compatible, leak-proof container gen->collect label_node Label Container: - 'Hazardous Waste' - 'this compound' - List Hazards - Fill Date collect->label_node store Store in designated Satellite Accumulation Area (SAA) label_node->store check_compat Segregate from Incompatibles (e.g., Strong Oxidants) store->check_compat is_full Container Full or Stored >1 Year? seal Keep Container Sealed check_compat->seal seal->is_full is_full->seal No request_pickup Contact EHS for Waste Pickup is_full->request_pickup Yes disposal_co Transfer to Licensed Hazardous Waste Facility request_pickup->disposal_co

This compound Waste Management Workflow

References

Safeguarding Your Research: A Guide to Handling Isodecanol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Isodecanol, ensuring both personal safety and the integrity of your research.

This compound is a fatty alcohol that, while utilized in various industrial applications, requires careful handling in a laboratory setting due to its potential to cause skin and eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is critical.

Personal Protective Equipment (PPE) for this compound

To mitigate risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (tested according to EN 374).[1][3]Prevents direct skin contact, which can cause irritation.
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)).Protects against splashes that can cause serious eye irritation.[1][2]
Skin and Body Protection Wear fire/flame resistant and impervious clothing.[4] A lab coat or other protective clothing should be worn.Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area.[4][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4]Avoids inhalation of vapors, mists, or aerosols.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, well-ventilated place away from direct sunlight and sources of ignition.[4][6][7]

  • Keep containers tightly closed when not in use.

  • Store separately from strong oxidants.[4]

2. Preparation and Handling:

  • All handling should occur in a chemical fume hood or a well-ventilated area.[6]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid direct physical contact with the chemical.[6]

  • Use non-sparking tools to prevent fire hazards.[4][5]

3. During Use:

  • Dispense the liquid carefully to avoid splashing.

  • Keep the container closed as much as possible when not in use.

  • Be aware of the location of the nearest safety shower and eyewash station.

4. Disposal:

  • This compound should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[4]

  • Do not dispose of this compound into drains or the environment.[1][3]

Contingency Plan: Spills and Exposure

In the event of an accidental spill or exposure, immediate and appropriate action is critical.

First Aid Measures:

  • If Inhaled: Move the person to fresh air and seek medical attention.[4][6]

  • In Case of Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water.[4][5][6] Seek medical attention if irritation persists.[6]

  • In Case of Eye Contact: Rinse immediately with plenty of water for several minutes, removing contact lenses if present and easy to do.[4][5] Continue rinsing and seek medical attention.[4]

  • If Swallowed: Rinse mouth with water.[4] Do not induce vomiting. Seek immediate medical attention.

Accidental Release Measures:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[4]

  • Wear appropriate PPE, including respiratory protection if necessary.[4]

  • Contain the spill using an inert absorbent material such as sand or earth.[4][5]

  • Collect the absorbed material into a sealable container for disposal.[4][5]

  • Clean the spill area thoroughly.

This compound Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Isodecanol_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_contingency Contingency Receive Receive and Inspect this compound Store Store in Cool, Ventilated Area Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Handle Handle in Fume Hood/Ventilated Area Don_PPE->Handle Use Use in Experiment Handle->Use Dispose_Chem Dispose of this compound Waste Use->Dispose_Chem Spill Spill Occurs? Use->Spill Exposure Exposure Occurs? Use->Exposure Dispose_Cont Dispose of Contaminated Materials Dispose_Chem->Dispose_Cont Contain_Spill Contain Spill with Absorbent Spill->Contain_Spill Clean_Up Clean and Decontaminate Area Spill->Clean_Up First_Aid Administer First Aid Exposure->First_Aid Seek_Medical Seek Medical Attention Exposure->Seek_Medical Contain_Spill->Clean_Up Clean_Up->Dispose_Cont First_Aid->Seek_Medical

Caption: Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.